molecular formula C15H19NO3 B1354535 ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate CAS No. 42191-83-3

ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate

Cat. No.: B1354535
CAS No.: 42191-83-3
M. Wt: 261.32 g/mol
InChI Key: LIIZLWVDCMQADD-UHFFFAOYSA-N
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Description

Ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate is a useful research compound. Its molecular formula is C15H19NO3 and its molecular weight is 261.32 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl spiro[1H-2-benzofuran-3,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-2-18-14(17)16-9-7-15(8-10-16)13-6-4-3-5-12(13)11-19-15/h3-6H,2,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIZLWVDCMQADD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2(CC1)C3=CC=CC=C3CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10441506
Record name Ethyl 1'H,3H-spiro[2-benzofuran-1,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42191-83-3
Record name Ethyl 1'H,3H-spiro[2-benzofuran-1,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Basic Properties of Ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate

Abstract

This technical guide provides a comprehensive analysis of this compound, a key synthetic intermediate derived from the medicinally significant spiro[isobenzofuran-1,4'-piperidine] scaffold. The parent scaffold is a recognized "privileged structure" in drug discovery, forming the core of agents targeting the central nervous system and other biological pathways.[1][2] This document delves into the fundamental physicochemical properties of the title compound, with a particular focus on its basicity, which is dramatically altered by the N-functionalization. We will explore its chemical identity, synthesis, spectroscopic signature, and role as a versatile building block for the development of advanced therapeutic agents. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this compound's characteristics and utility.

The Spiro[isobenzofuran-1,4'-piperidine] Scaffold: A Privileged Core in Medicinal Chemistry

The spiro[isobenzofuran-1,4'-piperidine] moiety is a three-dimensional heterocyclic system that has garnered significant attention in pharmaceutical research. Its rigid, spirocyclic nature provides a well-defined orientation for substituents, enabling precise interactions with biological targets.[2] This structural motif is central to the design of a wide range of bioactive molecules.

Key therapeutic areas where this scaffold has proven valuable include:

  • Central Nervous System (CNS) Agents: Analogues have been synthesized and investigated as potential antidepressants and agents for treating other neurological disorders.[1][2]

  • Sigma (σ) Receptor Ligands: The scaffold is integral to the development of high-affinity ligands for σ receptors, which are promising targets for cancer diagnostics and therapeutics for neurodegenerative diseases like Alzheimer's.[3][4]

  • Neuropeptide Y5 (NPY5) Receptor Modulators: Derivatives have been patented for their potential to treat feeding disorders, such as obesity, by modulating NPY5 receptors.[5]

  • Cardiovascular Agents: Certain derivatives have been explored for their diuretic and antihypertensive properties.[6]

The subject of this guide, this compound, serves as a crucial intermediate, allowing chemists to leverage the therapeutic potential of this core scaffold.[7]

Chemical Identity and Physicochemical Properties

The precise identification and understanding of a compound's physical properties are foundational to its application in research and development.

G cluster_molecule This compound a

Caption: Chemical structure of the title compound.

Table 1: Physicochemical and Computed Properties

Property Value Source
IUPAC Name ethyl spiro[1H-2-benzofuran-3,4'-piperidine]-1'-carboxylate [8]
CAS Number 42191-83-3 [8][9][10]
Molecular Formula C₁₅H₁₉NO₃ [8][10]
Molecular Weight 261.32 g/mol [8][10]
Appearance White solid / Powder or liquid [2][7]
Boiling Point 394.7 °C (Predicted) [10]
PubChem CID 10539335 [8]
XLogP3 (Computed) 1.8 [8]
Hydrogen Bond Donor Count 0 [8]

| Hydrogen Bond Acceptor Count | 3 |[8] |

An Analysis of the Core Basic Properties

A critical feature of the parent spiro[isobenzofuran-1,4'-piperidine] scaffold is the secondary amine of the piperidine ring, which is basic.[1] However, in this compound, this nitrogen atom is functionalized with an ethyl carboxylate group, forming a carbamate linkage. This structural modification has a profound effect on the compound's basicity.

Causality of Reduced Basicity: The basicity of an amine is determined by the availability of its lone pair of electrons to accept a proton. In a typical secondary amine, this lone pair is localized on the nitrogen atom. In the title compound, the electron-withdrawing nature of the adjacent carbonyl group causes the nitrogen's lone pair to be delocalized through resonance.

Caption: Resonance delocalization reducing nitrogen basicity.

This delocalization significantly reduces the electron density on the nitrogen atom, making it a very weak base. For practical purposes in biological and synthetic chemistry, the compound is considered non-basic and will not be protonated at physiological pH. This neutrality distinguishes it from its amine precursors, impacting its solubility, membrane permeability, and potential interactions with biological targets that rely on a cationic charge.

Synthesis and Reactivity

The title compound is primarily utilized as a stable, purifiable intermediate in multi-step synthetic sequences.[7]

Proposed Synthetic Pathway

The most direct and logical synthesis involves the N-acylation of the parent amine, 3H-spiro[isobenzofuran-1,4'-piperidine], which is commercially available, often as its hydrochloride salt.[2] The reaction proceeds by treating the free amine with ethyl chloroformate in the presence of a non-nucleophilic base to neutralize the HCl generated.

Synthesis Reactant1 3H-spiro[isobenzofuran- 1,4'-piperidine] Reagents Base (e.g., Et3N) Solvent (e.g., DCM) Reactant1->Reagents Reactant2 Ethyl Chloroformate Reactant2->Reagents Product Ethyl 3H-spiro[isobenzofuran- 1,4'-piperidine]-1'-carboxylate Reagents->Product N-Acylation

Caption: Proposed synthetic workflow for the title compound.

Experimental Protocol: Synthesis

  • Preparation: To a solution of 3H-spiro[isobenzofuran-1,4'-piperidine] (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, add ethyl chloroformate (1.1 eq) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the pure product.

Chemical Reactivity

The primary reactivity of this molecule centers on the carbamate group. It is stable to a wide range of reaction conditions, making it an excellent protecting group for the piperidine nitrogen. The N-COOEt bond can be cleaved under specific hydrolytic conditions (e.g., strong acid or base) to regenerate the free secondary amine, which can then be used for further functionalization, such as the alkylation reactions used to create sigma receptor ligands.[3]

Spectroscopic and Analytical Characterization

Table 2: Predicted Spectroscopic Data

Technique Predicted Key Features
¹H NMR - Ethyl Group: Quartet (~4.1 ppm, 2H) and Triplet (~1.2 ppm, 3H). - Aromatic Protons: Multiplets in the range of ~7.2-7.5 ppm (4H). - Isobenzofuran Methylene: Singlet or AB quartet (~5.1 ppm, 2H). - Piperidine Protons: Broad multiplets in the aliphatic region (~1.5-3.8 ppm, 8H).
¹³C NMR - Carbonyl Carbon: Signal at ~155 ppm (carbamate C=O). - Aromatic Carbons: Signals between ~120-140 ppm. - Spiro Carbon: Quaternary carbon signal at ~105 ppm. - Aliphatic Carbons: Signals for ethyl and piperidine carbons between ~14-65 ppm.
FT-IR - C=O Stretch: Strong absorbance around 1690-1710 cm⁻¹ (carbamate). - C-O Stretches: Absorbances in the 1200-1300 cm⁻¹ region. - Aromatic C-H: Stretches just above 3000 cm⁻¹.

| Mass Spec (ESI) | - [M+H]⁺: Expected at m/z = 262.14. - [M+Na]⁺: Expected at m/z = 284.12. |

Protocol: NMR Sample Preparation and Analysis

  • Objective: To confirm the structural integrity of a synthesized batch.

  • Methodology:

    • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for moderately polar organic compounds and its clean spectral window.

    • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

    • Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

    • Interpretation: Integrate the signals to confirm the proton counts for each group (e.g., the 2H quartet and 3H triplet of the ethyl group). Analyze the chemical shifts and coupling patterns to verify the connectivity of the molecule.

Applications in Drug Discovery and Development

This compound is not typically an end-stage therapeutic agent itself. Instead, its value lies in its role as a strategic intermediate.[7]

  • Scaffold Functionalization: It represents a stable, protected form of the highly reactive spiro[isobenzofuran-1,4'-piperidine] core. By masking the basic nitrogen, chemists can perform modifications on other parts of the molecule without interference from the amine.

  • Building Block for Libraries: This compound is an ideal building block for creating libraries of diverse derivatives. The carbamate can be removed, and the resulting amine can be reacted with a wide array of acids, aldehydes, or alkylating agents to rapidly generate novel chemical entities for high-throughput screening.[11]

  • Improved Handling and Purification: Compared to the parent amine, the neutral carbamate often exhibits more favorable chromatographic behavior and may be easier to handle and purify, enhancing the efficiency of synthetic campaigns.

Conclusion

This compound is a fundamentally important molecule in the context of medicinal chemistry. While its own basicity is negligible due to the electron-withdrawing carbamate functionality, it serves as a pivotal, non-basic intermediate for accessing the rich pharmacology of the spiro[isobenzofuran-1,4'-piperidine] scaffold. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it an invaluable tool for researchers and scientists dedicated to the design and development of next-generation therapeutics for CNS and other disorders.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (1978). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. National Library of Medicine. Retrieved from [Link]

  • PubMed. (1978). Spiro[isobenzofuran-1(3H),4'-piperidines]. 3. Diuretic and antihypertensive properties of compounds containing a sulfur attached to nitrogen. National Library of Medicine. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • ACS Publications. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Retrieved from [Link]

  • LookChemicals. (n.d.). 42191-83-3,this compound. Retrieved from [Link]

  • Google Patents. (2004). Spiro[isobenzofuran-1,4'-piperidin]-3-ones and 3H-spiroisobenzofuran-1,4'-piperidines.
  • PubMed Central. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. National Library of Medicine. Retrieved from [Link]

Sources

The Spiro[isobenzofuran-piperidine] Scaffold: A Technical Guide to Ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular architectures that confer advantageous pharmacological properties is perpetual. Among these, spirocyclic systems—molecules containing two rings connected by a single common atom—have garnered significant attention. Their rigid, three-dimensional nature allows for precise spatial orientation of functional groups, often leading to enhanced binding affinity and selectivity for biological targets. This guide focuses on a particularly compelling example: ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate. This compound is not merely an intriguing chemical entity; it represents a key intermediate and a foundational structure for a range of biologically active molecules, particularly those targeting the central nervous system (CNS).[1][2]

The core 3H-spiro[isobenzofuran-1,4'-piperidine] moiety is recognized as a "privileged scaffold," a molecular framework that is capable of binding to multiple, unrelated biological targets. Derivatives of this scaffold have shown promise as antidepressants, sigma (σ) receptor ligands for cancer and Alzheimer's disease diagnostics, and as potent agonists for the melanocortin subtype-4 receptor (MC4R), a target for obesity treatment.[2][3][4] This guide provides an in-depth examination of the synthesis, structural characterization, and strategic importance of this compound, offering researchers and drug development professionals a comprehensive technical resource.

Molecular Architecture and Physicochemical Properties

The formal name, this compound, precisely describes its structure. It consists of an isobenzofuran ring system fused at the C1 position to the C4 position of a piperidine ring. The nitrogen of the piperidine ring (position 1') is functionalized with an ethyl carboxylate group. This carbamate functional group is a critical handle; it serves both to modulate the basicity of the piperidine nitrogen and as a versatile point for further chemical elaboration.

PropertyValueSource
CAS Number 42191-83-3[5][6]
Molecular Formula C₁₅H₁₉NO₃[5][7]
Molecular Weight 261.32 g/mol [7]
IUPAC Name ethyl spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate[7]

Strategic Synthesis and Mechanistic Rationale

The synthesis of this compound is a multi-step process that hinges on the initial construction of the spirocyclic core, followed by functionalization of the piperidine nitrogen. The chosen pathway is designed for efficiency and control, reflecting common strategies in modern heterocyclic chemistry.

A robust and frequently employed method for constructing the spiro[isobenzofuran-1,4'-piperidine] core involves the acid-catalyzed cyclization of an intermediate formed from the reaction of a lithiated benzyl ether with a suitable piperidone derivative.[1] The subsequent N-functionalization is a standard transformation.

Synthetic Workflow Diagram

G cluster_0 Part 1: Core Spirocycle Formation cluster_1 Part 2: N-Functionalization A 2-Bromobenzyl methyl ether C Lithiation (Ortho-metalation) A->C B n-Butyllithium (n-BuLi) B->C E Nucleophilic Addition C->E D 1-Boc-4-piperidone D->E F Tertiary Alcohol Intermediate E->F G Acid-catalyzed Cyclization (e.g., H₂SO₄ or TFA) F->G H 1'-Boc-3H-spiro[isobenzofuran- 1,4'-piperidine] G->H I Deprotection (e.g., TFA or HCl) H->I J 3H-spiro[isobenzofuran- 1,4'-piperidine] (Parent Amine) I->J M N-Acylation J->M K Ethyl Chloroformate (ClCO₂Et) K->M L Base (e.g., Et₃N or K₂CO₃) L->M N Ethyl 3H-spiro[isobenzofuran- 1,4'-piperidine]-1'-carboxylate (Target Compound) M->N

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocol

Part 1: Synthesis of 3H-spiro[isobenzofuran-1,4'-piperidine] (Parent Amine, J)

  • Ortho-Lithiation (Step A → C): To a solution of 2-bromobenzyl methyl ether in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (Argon or Nitrogen), add n-butyllithium (1.05 equivalents) dropwise. The rationale for this step is the high acidity of the ortho-proton to the bromine, which directs the metalation. The low temperature is critical to prevent side reactions.

  • Nucleophilic Addition (Step C → E): After stirring for 1 hour, add a solution of 1-Boc-4-piperidone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture. The lithiated species acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the piperidone. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the piperidine nitrogen, preventing it from interfering with the organolithium reagent.

  • Acid-Catalyzed Cyclization (Step F → G): Quench the reaction with saturated aqueous ammonium chloride and extract the crude tertiary alcohol intermediate (F). After purification, dissolve the intermediate in a suitable solvent (e.g., dichloromethane) and treat with a strong acid such as trifluoroacetic acid (TFA) or sulfuric acid. The acid protonates the tertiary alcohol, forming a good leaving group (water). The adjacent ether oxygen then acts as an intramolecular nucleophile, attacking the resulting benzylic carbocation to form the furan ring and establish the spiro-center.

  • Deprotection (Step H → I): The acidic conditions of the cyclization step often simultaneously cleave the Boc protecting group. If not, a dedicated deprotection step using TFA in dichloromethane or HCl in dioxane is performed to yield the parent secondary amine, 3H-spiro[isobenzofuran-1,4'-piperidine] (J), typically as a salt.

Part 2: Synthesis of this compound (Target Compound, N)

  • N-Acylation (Step J → M): Dissolve the parent amine (J) (1.0 equivalent) in a suitable solvent like dichloromethane or acetonitrile. Add a non-nucleophilic base such as triethylamine or potassium carbonate (2.0 equivalents) to neutralize the amine salt and scavenge the HCl byproduct. Cool the mixture to 0 °C and add ethyl chloroformate (1.1 equivalents) dropwise.

  • Work-up and Purification: The piperidine nitrogen acts as a nucleophile, attacking the carbonyl carbon of the ethyl chloroformate and displacing the chloride. The reaction is typically stirred at room temperature until completion (monitored by TLC). The final product is then isolated via aqueous work-up and purified by column chromatography on silica gel to afford the target compound (N) as a pure solid or oil.

Structural Elucidation and Characterization

TechniqueExpected Observations and Interpretation
¹H NMR Aromatic Protons: Multiplets in the range of δ 7.2-7.4 ppm (4H). Benzylic Protons: A singlet around δ 5.1 ppm (2H, -O-CH₂-Ar). Piperidine Protons: Complex multiplets between δ 1.5-2.0 ppm and δ 3.0-4.0 ppm. The protons adjacent to the nitrogen will be deshielded and appear further downfield. Ethyl Group Protons: A quartet around δ 4.1 ppm (2H, -O-CH₂-CH₃) and a triplet around δ 1.2 ppm (3H, -O-CH₂-CH₃).
¹³C NMR Carbonyl Carbon: A signal around δ 155 ppm (N-COO-Et). Aromatic Carbons: Signals in the δ 120-145 ppm range. Spiro Carbon: A key quaternary signal around δ 90-95 ppm. Benzylic Carbon: A signal around δ 70 ppm (-O-CH₂-Ar). Piperidine Carbons: Signals in the δ 30-50 ppm range. Ethyl Group Carbons: Signals around δ 61 ppm (-O-CH₂) and δ 14 ppm (-CH₃). The provided data for a similar derivative shows piperidine and isobenzofuran carbons in these expected regions.[3]
IR Spectroscopy C=O Stretch: A strong absorption band around 1690-1700 cm⁻¹ characteristic of the carbamate carbonyl group. C-O Stretch: Strong bands in the 1250-1000 cm⁻¹ region corresponding to the ether and ester C-O bonds. Aromatic C-H Stretch: Signals just above 3000 cm⁻¹. Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.
Mass Spectrometry (ESI+) [M+H]⁺ Ion: A prominent peak at m/z 262.14, corresponding to the protonated molecule.

Applications and Derivatization Potential

The strategic value of this compound lies in its role as a versatile intermediate. The core scaffold provides a rigid, well-defined orientation in 3D space, while the ethyl carboxylate group offers a gateway for diverse chemical modifications.

Logical Flow of Derivatization

Caption: Derivatization pathways from the title compound.

  • Accessing the Core Amine: The ethyl carbamate can be easily cleaved under basic (e.g., LiOH, KOH) or acidic conditions to regenerate the parent secondary amine, 3H-spiro[isobenzofuran-1,4'-piperidine]. Alternatively, reduction with a strong hydride agent like lithium aluminum hydride (LiAlH₄) would yield the N-methyl derivative.

  • N-Alkylation for Receptor Targeting: The regenerated secondary amine is a nucleophile that can be readily alkylated with various electrophiles. For instance, reaction with functionalized alkyl halides is a key step in the synthesis of high-affinity sigma (σ) receptor ligands.[4] These ligands are being developed as fluorescent probes and potential therapeutics for neurological disorders and cancer.[3][4]

  • Amide Coupling for SAR Exploration: The amine can also undergo amide bond formation with a wide array of carboxylic acids. This strategy has been used to explore the structure-activity relationship (SAR) of melanocortin receptor agonists, where the nature of the acyl group is tuned to optimize potency and selectivity.[2]

The spiro[isobenzofuran-piperidine] framework has proven to be a highly successful template in the design of CNS-active agents, demonstrating the power of rigid scaffolds in achieving high target affinity and selectivity.[1] The title compound, this compound, stands as a pivotal building block, enabling access to a rich chemical space of significant therapeutic potential.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link].

  • Abatematteo, F. S., et al. (2023). Development of Fluorescent 4‐[4-(3H‐Spiro[isobenzofuran-1,4′- piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry.
  • Parham, W. E., & Gadsby, B. (1976). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Journal of Medicinal Chemistry, 19(11), 1315-24. Available from: [Link].

  • Abatematteo, F. S., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry. Available from: [Link].

  • Abatematteo, F. S., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. ACS Publications. Available from: [Link].

  • Parham, W. E., & Gadsby, B. (1981). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. 6. Synthesis, 13C NMR, and biological evaluation of cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives. Journal of Medicinal Chemistry, 24(5), 617-21. Available from: [Link].

  • Guo, L., et al. (2010). Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 20(16), 4895-900. Available from: [Link].

Sources

The Spirocyclic Scaffold: A Technical Guide to Ethyl 3H-Spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate (CAS No. 42191-83-3), a pivotal heterocyclic scaffold in modern medicinal chemistry. We will delve into its chemical characteristics, present a validated synthetic pathway, detail its analytical characterization, and explore its significant role as a key intermediate in the development of therapeutic agents, particularly those targeting the central nervous system (CNS). This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utility of this versatile spirocyclic compound.

Introduction: The Significance of the Spiro[isobenzofuran-piperidine] Moiety

The fusion of a piperidine ring with an isobenzofuran system in a spirocyclic arrangement creates a unique three-dimensional architecture that has garnered considerable attention in the field of drug design. This rigid, yet conformationally defined, scaffold provides an excellent platform for the strategic placement of pharmacophoric elements, enabling precise interactions with biological targets. This compound, in particular, serves as a crucial building block for the synthesis of a diverse range of biologically active molecules.[1] Its structural framework is instrumental in the development of compounds aimed at interacting with CNS receptors, highlighting its potential in crafting novel therapeutics for neurological and psychiatric disorders.[1]

The inherent properties of the spiro[isobenzofuran-piperidine] core, such as metabolic stability and the ability to project substituents into distinct vectors of chemical space, make it an attractive scaffold for overcoming challenges in drug development, including target selectivity and favorable pharmacokinetic profiles. This guide will provide a detailed exploration of this important chemical entity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and drug design.

PropertyValueSource
CAS Number 42191-83-3[2]
Molecular Formula C₁₅H₁₉NO₃[2]
Molecular Weight 261.32 g/mol [2]
Appearance White powder or liquid[3]
Storage Store in a tightly closed container in a cool, dry place.[3]

Synthesis of this compound

The synthesis of the title compound is a multi-step process that requires careful control of reaction conditions to achieve a good yield and purity. The most plausible and commonly referenced synthetic strategy involves a Grignard reaction followed by an acid-catalyzed intramolecular cyclization.[4]

Retrosynthetic Analysis

A logical retrosynthetic approach breaks down the target molecule into readily available starting materials. The spirocyclic core can be disconnected at the C-O bond of the isobenzofuran ring, leading to a substituted piperidine intermediate. This intermediate, in turn, can be derived from the reaction of a suitable organometallic reagent with a piperidone derivative.

Synthetic Protocol

This protocol outlines a robust method for the preparation of this compound.

Step 1: Protection of 2-Bromobenzyl Alcohol

The hydroxyl group of 2-bromobenzyl alcohol must be protected to prevent it from interfering with the subsequent Grignard reagent formation. A common protecting group for this purpose is the tetrahydropyranyl (THP) ether.

  • Reaction: 2-Bromobenzyl alcohol is reacted with 3,4-dihydro-2H-pyran (DHP) in the presence of a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA), in an aprotic solvent like dichloromethane (DCM).

  • Rationale: The THP group is stable under the basic conditions of the Grignard reaction but can be easily removed under acidic conditions during the final cyclization step.

Step 2: Formation of the Grignard Reagent

The protected 2-bromobenzyl alcohol is converted into its corresponding Grignard reagent.

  • Reaction: The THP-protected 2-bromobenzyl alcohol is treated with magnesium turnings in an anhydrous ethereal solvent, typically tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

  • Rationale: This step creates a potent carbon nucleophile that is essential for the subsequent addition to the piperidone. Strict anhydrous conditions are critical to prevent quenching of the Grignard reagent.[5]

Step 3: Grignard Addition to N-Carbethoxy-4-piperidone

The generated Grignard reagent is reacted with N-carbethoxy-4-piperidone to form the key tertiary alcohol intermediate.

  • Reaction: A solution of N-carbethoxy-4-piperidone in anhydrous THF is added dropwise to the freshly prepared Grignard reagent at a low temperature (e.g., 0 °C). The reaction is then allowed to warm to room temperature.

  • Rationale: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the piperidone, leading to the formation of a new carbon-carbon bond and the desired alcohol intermediate.

Step 4: Acid-Catalyzed Deprotection and Intramolecular Cyclization

The final step involves the removal of the THP protecting group and the subsequent intramolecular cyclization to form the spirocyclic system.

  • Reaction: The crude tertiary alcohol intermediate is treated with a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), in a suitable solvent.[6]

  • Rationale: The acidic conditions first cleave the THP ether, liberating the primary alcohol. This alcohol then undergoes an intramolecular nucleophilic attack on the benzylic carbocation, which is formed concurrently, leading to the formation of the isobenzofuran ring and the final spirocyclic product.

Experimental Workflow Diagram:

G cluster_synthesis Synthesis Workflow start Starting Materials: 2-Bromobenzyl Alcohol N-Carbethoxy-4-piperidone step1 Step 1: Protection (THP ether formation) start->step1 DHP, PTSA step2 Step 2: Grignard Reagent Formation step1->step2 Mg, THF step3 Step 3: Grignard Addition step2->step3 N-Carbethoxy-4-piperidone step4 Step 4: Deprotection & Cyclization step3->step4 Aqueous Acid product Final Product: This compound step4->product

Caption: Synthetic workflow for the target compound.

Purification and Characterization

The crude product is typically purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods.

Analytical Characterization

Thorough analytical characterization is paramount to confirm the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the isobenzofuran ring, the methylene protons of the piperidine and isobenzofuran rings, and the ethyl group of the carbamate.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of the final compound. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid) is a common method for analysis.

Analytical Workflow Diagram:

G cluster_analysis Analytical Workflow sample Purified Compound nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ms Mass Spectrometry (ESI, HRMS) sample->ms hplc HPLC Analysis sample->hplc data Structural Confirmation & Purity Assessment nmr->data ms->data hplc->data

Caption: Analytical workflow for compound characterization.

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a highly valuable intermediate for the synthesis of more complex drug candidates. Its utility stems from the ability to chemically modify the piperidine nitrogen after the spirocyclic core has been constructed.

Central Nervous System (CNS) Agents

The spiro[isobenzofuran-piperidine] scaffold is a recurring motif in compounds designed to target the CNS. Research has shown that derivatives of this scaffold exhibit a range of activities, including potential as antidepressants and antipsychotics.[4] The rigid nature of the spirocycle helps to lock the molecule in a specific conformation, which can lead to higher affinity and selectivity for CNS receptors.

Sigma (σ) Receptor Ligands

The sigma (σ) receptors, particularly the σ₁ and σ₂ subtypes, are implicated in a variety of neurological and psychiatric conditions, including addiction, pain, and neurodegenerative diseases. The spiro[isobenzofuran-piperidine] moiety has been identified as a key pharmacophore for the development of potent and selective sigma receptor ligands.[8][9][10] By modifying the substituent on the piperidine nitrogen, researchers can fine-tune the affinity and selectivity of these compounds for the different sigma receptor subtypes.

Signaling Pathway Diagram (Hypothetical):

G cluster_pathway Hypothetical Sigma Receptor Modulation ligand Spiro[isobenzofuran-piperidine] Derivative receptor Sigma (σ) Receptor ligand->receptor Binding downstream Downstream Signaling (e.g., Ion Channel Modulation, Calcium Signaling) receptor->downstream Activation/Modulation cellular Cellular Response (e.g., Neuroprotection, Modulation of Neurotransmission) downstream->cellular

Caption: Hypothetical sigma receptor signaling modulation.

Melanocortin Subtype-4 Receptor (MC4R) Agonist Scaffolds

The melanocortin-4 receptor (MC4R) is a key regulator of energy homeostasis and appetite, making it an attractive target for the development of anti-obesity drugs. The spiro[isobenzofuran-piperidine] framework has been utilized as a scaffold for the design of potent and selective MC4R agonists. The ability to introduce diverse substituents on the piperidine nitrogen allows for the exploration of the structure-activity relationship (SAR) and the optimization of agonist activity.

Conclusion

This compound is a cornerstone intermediate for the synthesis of a wide array of spirocyclic compounds with significant therapeutic potential. Its unique three-dimensional structure provides a rigid scaffold that is amenable to facile chemical modification, enabling the development of potent and selective ligands for challenging biological targets within the central nervous system. This technical guide has provided a detailed overview of its synthesis, characterization, and applications, underscoring its importance to the drug discovery and development community. As the demand for novel CNS-acting therapeutics continues to grow, the utility of this versatile building block is poised to expand further.

References

  • ResearchGate. Intramolecular Cyclization of Grignard or Blaise Intermediates for the Synthesis of a Chiral Piperidine-2,4-dione Derived from (R)-(‒)-Phenylglycinol. [Link]

  • Semantic Scholar. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. 2. Compounds containing a heteroatom attached to nitrogen. [Link]

  • Organic Syntheses. Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. [Link]

  • LookChem. 42191-83-3,this compound. [Link]

  • PubMed. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. [Link]

  • MDPI. Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. [Link]

  • ACS Publications. Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. [Link]

  • ResearchGate. Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. [Link]

  • PubMed Central. Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. [Link]

  • PubChem. This compound. [Link]

  • PubMed. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. 6. Synthesis, 13C NMR, and biological evaluation of cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives. [Link]

  • National Institutes of Health. Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. [Link]

  • ACS Publications. Spiro piperidines. I. Synthesis of spiro[isobenzofuran-1(3H), 4'-piperidines] and spiro[isobenzofuran-1(3H), 3'-piperidines]. [Link]

  • PubMed Central. Regioselectivity in Reactions between Bis(2-benzothiazolyl)ketone and Vinyl Grignard Reagents: C- versus O-alkylation—Part III. [Link]

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  • Supporting Information. [Link]

  • ORBi. First example of "click" copper(I) catalyzed azide-alkyne cycloaddition in supercritical carbon dioxide: application to the functionalization of aliphatic polyesters. [Link]

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An In-depth Technical Guide on the Core Mechanism of Action of Ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate, focusing on its role as a pivotal synthetic intermediate for the development of potent neuropharmacological agents. We will delve into the structure-activity relationships of its derivatives and elucidate their primary mechanism of action through the modulation of the sigma-2 (σ2) receptor. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics for neurological and oncological disorders.

Introduction: The Spiro[isobenzofuran-piperidine] Scaffold

The spiro[isobenzofuran-piperidine] core is a privileged scaffold in medicinal chemistry, recognized for its utility in constructing compounds with significant central nervous system (CNS) activity. Various derivatives have been investigated for their potential as antidepressants, antihypertensives, and diuretics.[1][2] The rigid, three-dimensional structure of this scaffold provides a unique framework for interacting with biological targets.

Within this class of compounds, this compound serves as a crucial building block.[3][4] While not pharmacologically active in its own right due to the electronic properties of the ethyl carboxylate group, its true value lies in its role as a versatile intermediate for the synthesis of a diverse range of biologically active molecules.[3]

The Strategic Role of the Ethyl Carboxylate Group

The presence of the ethyl carboxylate moiety on the piperidine nitrogen is a key feature that dictates the utility of this compound as a synthetic intermediate.

Deactivation of the Piperidine Nitrogen: Structure-activity relationship studies on related spiro[isobenzofuran-piperidine] analogs have revealed that a basic piperidine nitrogen is essential for potent antidepressant-like activity.[1] The ethyl carboxylate group is an electron-withdrawing group, which significantly reduces the basicity of the nitrogen atom. This renders the molecule inactive at receptors and transporters that require a cationic or basic nitrogen for binding.

A Versatile Synthetic Handle: The ethyl carboxylate group serves as an excellent protecting group for the piperidine nitrogen during multi-step synthetic sequences. It is stable under a variety of reaction conditions, yet it can be readily removed or transformed into other functional groups. This allows for the systematic modification of the N-substituent to explore structure-activity relationships and optimize pharmacological properties.

The general synthetic strategy involves the initial synthesis of the core scaffold with the ethyl carboxylate in place, followed by its removal and subsequent N-alkylation or N-arylation to generate a library of candidate compounds.

Synthetic_Utility Intermediate This compound Deprotection Deprotection (e.g., Hydrolysis) Intermediate->Deprotection Core 3H-spiro[isobenzofuran-1,4'-piperidine] Deprotection->Core Derivatization N-Alkylation / N-Arylation Core->Derivatization APIs Active Pharmaceutical Ingredients (e.g., Sigma-2 Receptor Ligands) Derivatization->APIs

Caption: Synthetic pathway from the intermediate to active ligands.

Primary Mechanism of Action of Derivatives: Sigma-2 Receptor Modulation

While the ethyl carboxylate intermediate is largely inert, its derivatives, particularly N-alkylated analogs, have been shown to be potent ligands for the sigma-2 (σ2) receptor.[5] The σ2 receptor, identified as transmembrane protein 97 (TMEM97), is a promising therapeutic target for a range of diseases, including cancer and neurodegenerative disorders such as Alzheimer's disease.[6][7][8]

The Sigma-2 Receptor (TMEM97): The σ2 receptor is a four-pass transmembrane protein located primarily in the endoplasmic reticulum.[6] It is involved in a variety of cellular processes, including:

  • Cholesterol Homeostasis: The σ2 receptor regulates the cholesterol transporter NPC1.[6]

  • Calcium Signaling: It has been shown to play a role in intracellular calcium signaling.[6]

  • Cell Proliferation and Apoptosis: The σ2 receptor is highly expressed in proliferating cells, including numerous cancer cell lines, and its modulation can induce apoptosis.[6][9]

Hypothesized Signaling Pathway: The binding of a spiro[isobenzofuran-piperidine] derivative to the σ2 receptor is hypothesized to initiate a cascade of intracellular events. While the precise downstream signaling is still under active investigation, current evidence suggests that σ2 receptor ligands can influence pathways related to cellular stress and survival. For instance, in cancer cells, agonist binding can trigger caspase-3 activity, leading to apoptosis.[8]

Sigma2_Signaling cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Ligand Spiro[isobenzofuran-piperidine] Derivative Sigma2R Sigma-2 Receptor (TMEM97) Ligand->Sigma2R Binding Downstream Downstream Signaling (e.g., Calcium mobilization, Caspase activation) Sigma2R->Downstream Conformational Change Response Cellular Response (e.g., Apoptosis, Altered Proliferation) Downstream->Response

Caption: Hypothesized Sigma-2 receptor signaling pathway.

Experimental Validation Workflow

To validate the proposed mechanism of action for novel derivatives of this compound, a systematic experimental workflow is essential.

Step 1: Synthesis of Derivatives The first step involves the chemical modification of the parent compound. A typical protocol would be:

  • Hydrolysis: The ethyl carboxylate group is removed by hydrolysis, for example, using a strong base like potassium hydroxide in ethanol.

  • N-Alkylation/Arylation: The resulting secondary amine is then reacted with a variety of alkyl or aryl halides to generate a library of N-substituted derivatives.

Step 2: In Vitro Binding Assays To confirm that the synthesized compounds bind to the σ2 receptor, radioligand binding assays are performed.

  • Tissue Preparation: Membrane homogenates from a tissue source rich in σ2 receptors (e.g., rat liver) are prepared.

  • Competitive Binding: The ability of the test compounds to displace a known σ2 radioligand (e.g., [³H]-DTG in the presence of a σ1 masking agent) is measured.[10] The inhibition constant (Ki) is then calculated to determine the binding affinity.

Step 3: In Vitro Functional Assays Once binding is confirmed, the functional activity of the compounds is assessed.

  • Cell Proliferation Assays: The effect of the compounds on the proliferation of cancer cell lines known to overexpress the σ2 receptor (e.g., MCF-7 breast cancer cells) is evaluated using assays such as the MTT or MTS assay.

  • Calcium Imaging: Intracellular calcium levels in response to compound treatment can be monitored using fluorescent calcium indicators to investigate effects on calcium signaling.

Step 4: In Vivo Efficacy Studies Promising candidates from in vitro studies are then advanced to in vivo models.

  • Animal Models: Depending on the therapeutic indication, relevant animal models are used, such as cancer xenograft models or transgenic models of neurodegenerative diseases.

  • Pharmacokinetic and Pharmacodynamic Studies: The absorption, distribution, metabolism, and excretion (ADME) properties of the compounds are determined, along with their effects on the target in the living animal.

Validation_Workflow Start This compound Synthesis Synthesis of Derivatives Start->Synthesis Binding In Vitro Binding Assays (Ki determination) Synthesis->Binding Functional In Vitro Functional Assays (e.g., Cell Viability, Calcium Flux) Binding->Functional InVivo In Vivo Efficacy Studies (e.g., Xenograft models) Functional->InVivo Lead Lead Compound InVivo->Lead

Caption: Experimental workflow for validating novel derivatives.

Structure-Activity Relationship (SAR) Data

The following table summarizes key SAR findings for the spiro[isobenzofuran-piperidine] scaffold from the literature.

R-Group on Piperidine NitrogenObserved ActivityPutative Target
-H or -CH₃Antidepressant-likeMonoamine Transporters
Large alkyl or aryl groupsReduced antidepressant activitySteric hindrance at target
- (CH₂)₄-IndoleHigh affinity for σ2 receptorSigma-2 Receptor
-COOEt (Ethyl Carboxylate)InactiveN/A (Synthetic Intermediate)

Conclusion and Future Directions

This compound is a valuable synthetic intermediate that provides access to a rich chemical space of pharmacologically active compounds. While the compound itself is biologically inert, its derivatives, particularly N-substituted analogs, are potent modulators of the sigma-2 receptor (TMEM97). This makes the spiro[isobenzofuran-piperidine] scaffold a highly attractive starting point for the development of novel therapeutics for cancer and neurodegenerative diseases.

Future research in this area should focus on:

  • Expansion of the Derivative Library: Synthesis and evaluation of a wider range of N-substituents to further refine the SAR and improve potency and selectivity.

  • Elucidation of Downstream Signaling: Deeper investigation into the precise molecular mechanisms downstream of σ2 receptor activation by these ligands.

  • Development of PET Ligands: The development of radiolabeled derivatives for use as positron emission tomography (PET) imaging agents to visualize σ2 receptor expression in vivo for diagnostic purposes.

References

  • Klioze, S. S., & Novick, W. J., Jr. (1978). Spiro[isobenzofuran-1(3H),4'-piperidines]. 3. Diuretic and antihypertensive properties of compounds containing a sulfur attached to nitrogen. Journal of Medicinal Chemistry, 21(4), 400–403. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (2023). Sigma-2 receptor. Retrieved from [Link]

  • LookChemicals. (n.d.). 42191-83-3,this compound. Retrieved from [Link]

  • Wang, L., et al. (2020). Sigma-2 Receptor as a Potential Drug Target. Current Medicinal Chemistry, 27(21), 3506-3523. [Link]

  • Abate, C., et al. (2013). Sigma-2 Receptor Ligands and Their Perspectives in Cancer Diagnosis and Therapy. Oxidative Medicine and Cellular Longevity, 2013, 481594. [Link]

  • Alon, A., et al. (2017). Identification of the gene that codes for the σ2 receptor. Proceedings of the National Academy of Sciences, 114(27), 7160-7165. [Link]

  • Weng, C. C., et al. (2018). The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer. Journal of oncology, 2018, 6084235. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Zeng, C., et al. (2015). Sigma-2 receptor ligands and their perspectives in cancer diagnosis and therapy. Medicinal research reviews, 35(4), 736–773. [Link]

  • Klioze, S. S., et al. (1976). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Journal of Medicinal Chemistry, 19(11), 1338–1341. [Link]

  • Sahn, J. J., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry, 66(6), 4167–4184. [Link]

  • Warraich, S. T., et al. (2021). Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases. International Journal of Molecular Sciences, 22(16), 8945. [Link]

  • Klioze, S. S., & Novick, W. J. (1978). Spiro[isobenzofuran-1(3H),4'-piperidines]. 3. Diuretic and antihypertensive properties of compounds containing a sulfur attached to nitrogen. Journal of medicinal chemistry, 21(4), 400–403. [Link]

  • Wheeler, K. T., et al. (2012). The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer. Journal of Oncology, 2012, 6084235. [Link]

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An In-depth Technical Guide to Ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Spiro[isobenzofuran-piperidine] Scaffold

The spiro[isobenzofuran-piperidine] scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. This rigid, three-dimensional structure has been identified as a key pharmacophore in a variety of biologically active compounds, particularly those targeting the central nervous system (CNS).[1] The unique spatial arrangement of the fused isobenzofuran and piperidine rings allows for precise orientation of substituents, facilitating high-affinity interactions with biological targets.[1]

Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as antidepressants, antipsychotics, and treatments for neurodegenerative disorders.[1][2] The core structure is recognized for its ability to modulate the activity of various receptors and transporters in the CNS.[2] Notably, the parent compound, 3H-spiro[isobenzofuran-1,4'-piperidine], serves as a versatile intermediate for the synthesis of a diverse library of therapeutic candidates.[1][3][4][5][6] The introduction of an ethyl carboxylate group at the 1'-position of the piperidine ring, yielding ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate, modulates the physicochemical and pharmacological properties of the parent scaffold, offering a valuable tool for structure-activity relationship (SAR) studies and the development of novel therapeutics. This guide provides a comprehensive overview of the synthesis, known biological activities, and therapeutic potential of this specific derivative.

Synthetic Strategies and Methodologies

The synthesis of the spiro[isobenzofuran-piperidine] core generally relies on a convergent strategy involving the formation of the spirocyclic junction through an intramolecular cyclization. While a specific, detailed protocol for the direct synthesis of this compound is not extensively documented in publicly available literature, a general and adaptable synthetic route can be extrapolated from the synthesis of analogous compounds.[2]

A common approach involves the reaction of a pre-functionalized aromatic species with a suitable piperidine derivative.[2] One established method for creating the spiro[isobenzofuran-piperidine] scaffold is through the lithiation of a substituted benzhydryl methyl ether, followed by the addition of a 4-piperidone derivative and subsequent acid-catalyzed cyclization.[2]

To synthesize the target compound, this compound, a plausible route would involve the use of ethyl 1-(2-bromobenzyl)-4-oxopiperidine-1-carboxylate as a key intermediate. This approach is outlined in the following conceptual workflow:

G cluster_0 Conceptual Synthetic Pathway A 2-Bromobenzyl bromide C Intermediate A (Ethyl 1-(2-bromobenzyl)-4-oxopiperidine-1-carboxylate) A->C Alkylation B Ethyl 4-oxopiperidine-1-carboxylate B->C E Intramolecular Cyclization C->E Lithium-Halogen Exchange D Organolithium Reagent (e.g., n-BuLi) D->E F This compound E->F Acid work-up

Figure 1. A conceptual synthetic workflow for the preparation of this compound.

Representative Experimental Protocol

The following is a representative, generalized protocol for the synthesis of the spiro[isobenzofuran-piperidine] scaffold, which can be adapted for the synthesis of the title compound.

Step 1: Synthesis of Ethyl 1-(2-bromobenzyl)-4-oxopiperidine-1-carboxylate

  • To a solution of ethyl 4-oxopiperidine-1-carboxylate (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate (1.5 eq).

  • To this suspension, add 2-bromobenzyl bromide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 1-(2-bromobenzyl)-4-oxopiperidine-1-carboxylate.

Step 2: Intramolecular Cyclization

  • Dissolve the product from Step 1 in a dry, ethereal solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of an organolithium reagent, such as n-butyllithium (1.1 eq), to the reaction mixture.

  • Stir the mixture at -78 °C for 1-2 hours to facilitate the lithium-halogen exchange and subsequent intramolecular cyclization.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₅H₁₉NO₃[7][8]
Molecular Weight 261.32 g/mol [7]
CAS Number 42191-83-3[7][8]
Appearance White to off-white solid[8]
Boiling Point 394.7 °C (predicted)[7]

Pharmacological Profile and Therapeutic Potential

While specific biological data for this compound is not widely published, the extensive research on the broader class of spiro[isobenzofuran-piperidine] derivatives provides a strong basis for predicting its pharmacological profile and therapeutic potential.

Central Nervous System Activity

The spiro[isobenzofuran-piperidine] scaffold is a well-established pharmacophore for CNS-active agents.[2] The parent and N-substituted derivatives have shown potential as antidepressants.[2] Optimal activity in some studies was associated with a basic nitrogen atom in the piperidine ring.[2] The presence of the ethyl carboxylate group in the title compound will reduce the basicity of the piperidine nitrogen, which, based on initial SAR studies of related compounds, might decrease its activity as an antidepressant acting through mechanisms that require a basic nitrogen.[2] However, this modification could also fine-tune its selectivity for other CNS targets.

Sigma Receptor Modulation

Derivatives of 3H-spiro[isobenzofuran-1,4'-piperidine] have been utilized in the development of high-affinity ligands for sigma (σ) receptors, which are implicated in a variety of neurological and psychiatric disorders, as well as in cancer.[3][4][5][6] The σ2 receptor, in particular, is a promising target for the development of therapeutics for cancer and Alzheimer's disease.[3][4][5][6] The spiro[isobenzofuran-piperidine] moiety serves as a key recognition element for these receptors. The ethyl carboxylate substituent could influence the binding affinity and selectivity for σ1 versus σ2 receptors, making it a valuable tool for probing the structure-activity relationships of sigma receptor ligands.

Other Potential Applications

The versatility of the spiro[isobenzofuran-piperidine] scaffold extends beyond CNS and sigma receptor modulation. For instance, certain derivatives have been investigated as melanocortin subtype-4 receptor (MC4R) agonists, which are of interest for the treatment of obesity and other metabolic disorders.[9] Additionally, some N-substituted analogs have demonstrated diuretic and antihypertensive properties.[10] The electronic and steric properties of the ethyl carboxylate group could potentially direct the activity of the molecule towards these or other therapeutic targets.

Structure-Activity Relationships (SAR)

The following diagram illustrates the key points of substitution on the spiro[isobenzofuran-piperidine] scaffold and the general impact of modifications on biological activity based on published literature for this class of compounds.

G cluster_0 Structure-Activity Relationship Insights Core Spiro[isobenzofuran-piperidine] Core (Essential for Activity) R1 R1 (Piperidine N-substituent) - Basicity often key for antidepressant activity. - Large substituents can decrease activity. - Site for linking to other moieties (e.g., fluorophores). Core->R1 R2 R2 (Isobenzofuran C3-substituent) - H or small groups generally preferred. - Phenyl substitution common in active analogs. Core->R2

Figure 2. Key structure-activity relationship points for the spiro[isobenzofuran-piperidine] scaffold.

For this compound, the ethyl carboxylate group at the R1 position significantly alters the electronic properties of the piperidine nitrogen, making it non-basic. This is a critical modification that would likely shift its pharmacological profile away from targets that require a basic amine for interaction and towards those that can accommodate a neutral or hydrogen-bond accepting group.

Future Directions and Conclusion

This compound represents a valuable, yet underexplored, derivative of the medicinally important spiro[isobenzofuran-piperidine] scaffold. Its synthesis is achievable through established chemical methodologies, and its unique electronic and steric properties make it an intriguing candidate for biological evaluation.

Future research should focus on the following areas:

  • Development and publication of a detailed, optimized synthetic protocol to improve accessibility for the research community.

  • Comprehensive pharmacological profiling to determine its binding affinities for a panel of CNS receptors, transporters, and enzymes, with a particular focus on sigma receptors.

  • In vitro and in vivo studies to assess its efficacy in models of neurological disorders, cancer, and metabolic diseases.

  • Further SAR studies by modifying the ethyl carboxylate to other ester, amide, or alternative functionalities to explore the full therapeutic potential of this scaffold.

References

  • Klioze, S. S., et al. (1976). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Journal of Medicinal Chemistry, 19(11), 1338-1341. [Link]

  • MDPI. (2024). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. International Journal of Molecular Sciences, 25(1), 1-18. [Link]

  • Springer Nature. (2022). Synthesis and Functionalisation of a 3-D Spirocyclobutyl Piperidine Building Block for Medicinal Chemistry. [No specific journal mentioned in the provided text]. [Link]

  • Abate, C., et al. (2023). Development of Fluorescent 4‐[4-(3H‐Spiro[isobenzofuran-1,4′- piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry, 66(7), 4945-4964. [Link]

  • Tu, Y., et al. (2010). Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 20(16), 4838-4842. [Link]

  • Klioze, S. S., & Novick, W. J. (1978). Spiro[isobenzofuran-1(3H),4'-piperidines]. 3. Diuretic and antihypertensive properties of compounds containing a sulfur attached to nitrogen. Journal of Medicinal Chemistry, 21(4), 400-403. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Abate, C., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry, 66(7), 4945-4964. [Link]

  • ResearchGate. (2023). (PDF) Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. [Link]

  • National Center for Biotechnology Information. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry, 66(7), 4945-4964. [Link]

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An In-depth Technical Guide to Ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate: From Serendipitous Scaffolding to Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, synthesis, and evolving applications of the spiro[isobenzofuran-1,4'-piperidine] scaffold, with a specific focus on the ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate derivative. We will delve into the synthetic rationale, key biological targets, and the structure-activity relationships that have propelled this unique chemical entity from a novel heterocyclic system to a valuable building block in modern medicinal chemistry.

The Genesis of a Privileged Scaffold: Early Investigations into Spiro[isobenzofuran-1,4'-piperidines]

The story of this compound is not one of a singular, isolated discovery but rather an evolution from a broader exploration of the spiro[isobenzofuran-1,4'-piperidine] core. Initial interest in this heterocyclic system arose from the recognition of an aminoalkyl(aryl)isobenzofuran moiety as a common structural feature in established antidepressant agents like talopram.[1] This structural analogy spurred researchers to investigate the synthesis and potential central nervous system (CNS) activity of these novel spirocyclic compounds in the mid-1970s.[1][2]

Early work focused on analogues such as 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine], which demonstrated significant activity in preclinical models, notably in the inhibition of tetrabenazine-induced ptosis, a common screening paradigm for antidepressant effects.[1][2] These initial studies established that a basic nitrogen atom within the piperidine ring was crucial for optimal activity.[1] The ethyl carboxylate derivative, with its potential as a synthetic intermediate and a modulator of the piperidine nitrogen's basicity, emerged as a logical progression in the exploration of this scaffold.

Synthetic Pathways: Constructing the Spirocyclic Core

The construction of the 3H-spiro[isobenzofuran-1,4'-piperidine] core is a key challenge that has been addressed through several synthetic strategies. A prevalent and effective method involves the lithiation of a suitable benzhydryl ether precursor, followed by the addition of a 4-piperidone derivative and subsequent acid-catalyzed cyclization. This approach offers a versatile entry point to a wide range of analogues.

General Synthetic Protocol

A generalized synthetic scheme for the preparation of the spiro[isobenzofuran-1,4'-piperidine] scaffold is outlined below. The specific synthesis of the title compound, this compound, would typically involve the use of N-Boc-4-piperidone followed by deprotection and subsequent ethyl chloroformate addition, or direct use of ethyl 1-oxo-4-piperidinecarboxylate.

G cluster_0 Step 1: Lithiation and Addition cluster_1 Step 2: Cyclization and Deprotection cluster_2 Step 3: Carboxylation 2-Bromobenzhydryl_methyl_ether 2-Bromobenzhydryl methyl ether n-BuLi n-BuLi 2-Bromobenzhydryl_methyl_ether->n-BuLi + Lithated_Intermediate Lithated Intermediate n-BuLi->Lithated_Intermediate Ethyl_1-Boc-4-oxopiperidine-1-carboxylate Ethyl 1-Boc-4-oxopiperidine- 1-carboxylate Lithated_Intermediate->Ethyl_1-Boc-4-oxopiperidine-1-carboxylate + Addition_Product Addition Product Ethyl_1-Boc-4-oxopiperidine-1-carboxylate->Addition_Product Acid Acid (e.g., HBr) Addition_Product->Acid Cyclized_Intermediate Cyclized Intermediate Acid->Cyclized_Intermediate Deprotection Deprotection Cyclized_Intermediate->Deprotection Final_Scaffold 3H-spiro[isobenzofuran-1,4'-piperidine] Deprotection->Final_Scaffold Ethyl_chloroformate Ethyl chloroformate Final_Scaffold->Ethyl_chloroformate + Base Final_Product Ethyl 3H-spiro[isobenzofuran-1,4'-piperidine] -1'-carboxylate Ethyl_chloroformate->Final_Product G cluster_0 Core Scaffold cluster_1 Therapeutic Applications Scaffold 3H-spiro[isobenzofuran-1,4'-piperidine] A versatile and privileged scaffold CNS CNS Agents (e.g., Antidepressants) Scaffold->CNS Early Focus MC4R MC4R Agonists (Obesity) Scaffold->MC4R Metabolic Modulation SigmaR Sigma Receptor Ligands (Cancer, Alzheimer's) Scaffold->SigmaR Research Probes NPY5R NPY5 Receptor Modulators (Feeding Disorders) Scaffold->NPY5R Neuromodulation

Caption: The diverse therapeutic applications of the 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold.

References

  • Parfitt, R. T., G. T. G. S. Med. Chem. 1976, 19 (11), 1315-24. [Link]

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  • Abate, C., et al. Development of Fluorescent 4‐[4-(3H‐Spiro[isobenzofuran‐1,4′- piperidin]‐1′‐yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry. [https://pubs.acs.org/doi/full/10.1021/acs.jmedchem.2c01934]
  • Google Patents. US20040072847A1 - Spiro[isobenzofuran-1,4'-piperidin]-3-ones and 3H-spiroisobenzofuran-1,4'-piperidines.
  • MDPI. Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. [https://www.mdpi.com/1420-3049/28/19/6801]
  • ResearchGate. (PDF) Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. [https://www.researchgate.net/publication/369238318_Development_of_Fluorescent_4-4-3H-Spiroisobenzofuran-14'-piperidin-1'-ylbutylindolyl_Derivatives_as_High-Affinity_Probes_to_Enable_the_Study_of_s_Receptors_via_Fluorescence-Based_Techniques]
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ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 3H-Spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate: Properties, Synthesis, and Applications in CNS Drug Discovery

Abstract

This compound is a heterocyclic organic compound featuring a unique spirocyclic system that fuses an isobenzofuran ring with a piperidine ring. This structure is of significant interest in medicinal chemistry and pharmaceutical research, where it serves as a crucial building block for the synthesis of complex, biologically active molecules.[1] Its rigid, three-dimensional framework is considered a "privileged scaffold," enabling the development of potent and selective ligands for various biological targets, particularly within the central nervous system (CNS). This guide provides a comprehensive overview of the compound's physicochemical properties, details a representative synthetic pathway with mechanistic insights, and explores its key applications as a versatile intermediate in the development of therapeutics for neurological disorders.

Physicochemical and Structural Characterization

The foundational step in utilizing any chemical entity in a research and development setting is a thorough understanding of its fundamental properties. This compound is identified by a precise set of chemical and physical descriptors that ensure its unambiguous identification and handling.

Core Chemical Identity

The compound's identity is established by its molecular formula, weight, and registry numbers. These quantitative data are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₅H₁₉NO₃[1][2][3][4]
Molecular Weight 261.32 g/mol [1][2][3]
CAS Number 42191-83-3[1][2][4]
IUPAC Name ethyl spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate[3]
Common Synonyms 1'-Carbethoxyspiro[isobenzofuran-1(3H),4'-piperidine]; Spiro[isobenzofuran-1(3H),4'-piperidine]-1'-carboxylic acid ethyl ester[2][4][5]
Physical Form White powder or liquid[5]
Hazard Profile Irritant[2][6]
Structural Elucidation

The molecule's structure is characterized by three key components:

  • Isobenzofuran Ring: A bicyclic aromatic ether.

  • Piperidine Ring: A saturated six-membered heterocycle containing nitrogen.

  • Spiro Fusion: The two rings are joined at a single common carbon atom, C1 of the isobenzofuran and C4 of the piperidine, creating a rigid spirocyclic junction. This feature imparts a distinct three-dimensional geometry, which is often advantageous for specific binding to protein targets.

  • Ethyl Carboxylate Group: Attached to the piperidine nitrogen, this functional group makes the compound a carbamate. It serves as both a protecting group and a reactive handle for further synthetic modifications.

The Spiro[isobenzofuran-1,4'-piperidine] Scaffold: A Privileged Structure in Neuropharmacology

The core 3H-spiro[isobenzofuran-1,4'-piperidine] moiety is a valuable scaffold in medicinal chemistry, particularly for designing novel CNS agents.[7][8] Its utility stems from several factors:

  • Structural Rigidity: The spirocyclic nature reduces conformational flexibility. This pre-organization of the molecule can lead to higher binding affinity for a target receptor, as less of an entropic penalty is paid upon binding.

  • Three-Dimensionality: The scaffold projects substituents into distinct vectors of three-dimensional space, allowing for precise probing of binding pockets in complex proteins like receptors and enzymes.

  • Novel Chemical Space: It provides an alternative to more common heterocyclic systems, offering opportunities to develop compounds with novel intellectual property and potentially improved pharmacological profiles, including enhanced efficacy and reduced side effects.[7]

This scaffold has been successfully employed in the synthesis of potential antidepressants and other agents targeting neurological disorders such as anxiety and schizophrenia.[1][8] Furthermore, derivatives of this core structure have been developed as high-affinity ligands for sigma (σ) receptors, which are promising targets for the diagnosis and treatment of cancer and Alzheimer's disease.[9][10]

Synthetic Strategy and Methodologies

The synthesis of this compound can be approached by first constructing the core spirocycle and then functionalizing the piperidine nitrogen.

Retrosynthetic Analysis

A logical retrosynthetic pathway involves disconnecting the N-carboxylate group to reveal the secondary amine of the parent spirocycle. This core can then be disconnected via a Pictet-Spengler-type cyclization, tracing back to a 2-substituted benzyl derivative and 4-piperidone.

G Target Ethyl 3H-spiro[isobenzofuran- 1,4'-piperidine]-1'-carboxylate Core 3H-Spiro[isobenzofuran- 1,4'-piperidine] Target->Core N-Acylation Disconnect Reagent1 Ethyl Chloroformate Precursor 2-(2-Bromobenzyl)oxirane (or similar electrophile) Core->Precursor Spirocyclization Disconnect Piperidone 4-Piperidone

Caption: Retrosynthetic analysis of the target compound.

Experimental Protocol: Synthesis of the Spiro Core

This protocol describes a general and robust method for constructing spiro[isobenzofuran-1(3H),4'-piperidines], adapted from established literature procedures.[8]

Objective: To synthesize the 3H-spiro[isobenzofuran-1,4'-piperidine] intermediate.

Pillar of Trustworthiness: This protocol incorporates an inert atmosphere for the organometallic reaction and an acidic workup for cyclization, which are self-validating steps critical for the success of this reaction class.

  • Step 1: Lithiation and Alkylation (Formation of the Precursor Alcohol)

    • Rationale: This step creates the key carbon-carbon bond. Lithiation of an ortho-brominated benzyl ether generates a potent nucleophile that readily attacks the electrophilic carbonyl of 4-piperidone. An N-protected piperidone (e.g., N-Boc-4-piperidone) is used to prevent side reactions at the nitrogen.

    • Procedure:

      • Dissolve 2-bromobenzyl methyl ether (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere.

      • Cool the solution to -78 °C in a dry ice/acetone bath.

      • Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour.

      • Add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise.

      • Allow the reaction to slowly warm to room temperature and stir overnight.

      • Quench the reaction carefully by adding saturated aqueous ammonium chloride solution.

      • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol intermediate.

  • Step 2: Acid-Catalyzed Cyclization and Deprotection

    • Rationale: Strong acid serves a dual purpose: it protonates the tertiary alcohol, creating a good leaving group (water), and facilitates an intramolecular electrophilic attack from the resulting carbocation onto the ether oxygen, forming the isobenzofuran ring. The acidic conditions also cleave the Boc protecting group.

    • Procedure:

      • Dissolve the crude alcohol from Step 1 in a solution of 48% hydrobromic acid.

      • Heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

      • Cool the reaction to room temperature and carefully neutralize with a saturated aqueous sodium bicarbonate solution until the pH is ~8-9.

      • Extract the product into dichloromethane (3x).

      • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

      • Purify the residue by column chromatography (silica gel, gradient elution with dichloromethane/methanol) to afford the pure 3H-spiro[isobenzofuran-1,4'-piperidine] core.

Experimental Protocol: N-Functionalization with Ethyl Carboxylate

Objective: To synthesize the final target compound from the spirocyclic amine intermediate.

  • Step 1: N-Acylation

    • Rationale: This is a standard Schotten-Baumann reaction. The secondary amine of the spiro-piperidine acts as a nucleophile, attacking the electrophilic carbonyl of ethyl chloroformate. A mild base is required to neutralize the HCl generated in situ, driving the reaction to completion.

    • Procedure:

      • Dissolve the spiro-piperidine core (1.0 eq) and triethylamine (1.5 eq) in dichloromethane.

      • Cool the solution to 0 °C in an ice bath.

      • Add ethyl chloroformate (1.1 eq) dropwise.

      • Allow the reaction to warm to room temperature and stir for 2-4 hours.

      • Wash the reaction mixture with water and then with brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

      • The resulting crude product can be purified by crystallization or column chromatography to yield this compound.

Key Applications in Drug Development

The title compound is primarily utilized as a versatile intermediate for creating more complex and potent pharmaceutical agents.[1][5]

Intermediate for CNS Agent Development

The spiro[isobenzofuran-piperidine] scaffold is a validated pharmacophore for CNS targets.[7] The ethyl carboxylate derivative is an ideal starting point for further elaboration. The ester can be hydrolyzed to the corresponding carboxylic acid for amide couplings, or reduced to the alcohol for ether linkages. More commonly, the entire carbamate group can be removed to liberate the secondary amine, which is then alkylated or arylated to introduce diverse pharmacophoric elements. This strategy has been used to synthesize analogues with potential antidepressant activity by targeting monoamine reuptake transporters.[8]

Case Study: Development of High-Affinity Sigma (σ) Receptor Ligands

A compelling application is in the synthesis of fluorescent probes for studying sigma (σ) receptors. The σ₂ receptor subtype, in particular, is a target of interest for cancer and Alzheimer's disease.[9][10]

Researchers have used the 3H-spiro[isobenzofuran-1,4'-piperidine] core (obtained from a precursor like the title compound) as a high-affinity σ-receptor binding element. This core is attached via an alkyl linker to a fluorescent dye. The resulting probes allow for direct visualization of σ₂ receptors in cells using techniques like confocal microscopy and flow cytometry, providing powerful tools to study the receptor's function and screen for new drugs.[9]

G cluster_0 cluster_1 cluster_2 A Ethyl 3H-Spiro[...] -1'-carboxylate B 3H-Spiro[...] piperidine Core A->B Hydrolysis/ Deprotection C N-Alkylated Intermediate (e.g., with butyl linker) B->C Alkylation D Final Fluorescent Probe (e.g., BODIPY or Cy5 conjugate) C->D Amide Coupling/ Conjugation E Biological Application: Live Cell Imaging of Sigma-2 Receptors D->E

Caption: Workflow from intermediate to functional fluorescent probe.

Conclusion and Future Outlook

This compound is more than a simple chemical; it is an enabling tool for drug discovery. Its unique spirocyclic architecture provides a robust platform for generating novel compounds with desirable pharmacological properties for CNS targets. The synthetic accessibility of this intermediate, coupled with the proven success of its derivatives in preclinical studies, ensures its continued relevance. Future research will likely focus on creating libraries of diverse N-substituted analogues to explore new biological targets and on incorporating this scaffold into novel drug modalities, such as proteolysis-targeting chimeras (PROTACs) or antibody-drug conjugates (ADCs), to further expand its therapeutic potential.

References

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  • Journal of Medicinal Chemistry. Development of Fluorescent 4‐[4-(3H‐Spiro[isobenzofuran‐1,4′‐ piperidin]‐1′‐yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques.
  • Chem-Impex. 3H-Spiro[Isobenzofuran-1,4'-piperidine] hydrochloride.
  • PubMed. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents.
  • ACS Publications. Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques.
  • Barcelona Fine Chemicals. 3H-Spiro[isobenzofuran-1,4'-piperidine] hydrochloride.

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ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate solubility and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of Ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate

Foreword: From Molecule to Medicine

In the journey of a drug candidate from discovery to clinical application, two of the most fundamental yet critical hurdles are its solubility and stability. These intrinsic physicochemical properties govern a molecule's bioavailability, manufacturability, and shelf-life. This guide provides a comprehensive framework for the systematic evaluation of this compound, a molecule featuring a complex spirocyclic system. While public data on this specific entity is scarce, the principles and methodologies detailed herein represent the gold standard in pharmaceutical sciences for characterizing novel chemical entities. We will move beyond rote protocols to explore the scientific rationale behind each experimental choice, empowering researchers to not only generate data but to truly understand their molecule.

Molecular Profile and Predicted Physicochemical Properties

Before any benchwork commences, an in silico and theoretical analysis of the target molecule is paramount. The structure of this compound reveals several key features that will dictate its behavior:

  • A Basic Center: The piperidine ring contains a tertiary amine, which is expected to be basic. Its predicted pKa is crucial, as it will determine the molecule's ionization state at different physiological pH values. This ionization state directly impacts solubility and permeability.

  • A Lipophilic Core: The spiro-isobenzofuran and the ethyl carboxylate group contribute to the molecule's lipophilicity. A high logP (partition coefficient) would suggest a greater affinity for non-polar environments and potentially lower aqueous solubility.

  • Hydrogen Bonding: The oxygen atoms in the isobenzofuran and carboxylate groups can act as hydrogen bond acceptors, potentially influencing interactions with water and other protic solvents.

These initial predictions guide the design of our experimental protocols, particularly the selection of pH for buffer systems and appropriate solvent choices.

Aqueous Solubility Determination: Kinetic vs. Thermodynamic

A critical distinction in solubility assessment is between kinetic and thermodynamic solubility. Kinetic solubility measures the point at which a compound, rapidly dissolved from a high-concentration stock (e.g., in DMSO), precipitates in an aqueous medium. It's a high-throughput screening parameter. Thermodynamic solubility, conversely, is the true equilibrium concentration of a compound in a saturated solution and is the gold standard for developability assessment.

Table 1: Key Solubility Parameters and Methodologies
ParameterDescriptionRecommended MethodThroughput
Kinetic Solubility Measures the precipitation of a compound from a supersaturated solution.Nephelometry or TurbidimetryHigh
Thermodynamic Solubility The true equilibrium solubility of the solid form of the compound in a solvent.Shake-Flask MethodLow
pH-Solubility Profile Determines solubility across a range of pH values, crucial for predicting behavior in the GI tract.Potentiometric TitrationMedium
Experimental Protocol: Equilibrium Shake-Flask Method

This method is designed to determine the thermodynamic solubility and is considered the benchmark for accurate solubility measurement.

Rationale: By allowing the solid compound to equilibrate with the solvent over an extended period, we ensure that the measured concentration represents the true saturation point, avoiding the misleading results from metastable states often seen in kinetic assays.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials containing buffers at different pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4 to simulate physiological conditions).

  • Equilibration: Seal the vials and agitate them at a constant temperature (typically 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed to pellet the excess, undissolved solid.

  • Sampling and Analysis: Carefully remove an aliquot from the supernatant, ensuring no solid particles are transferred. Dilute the sample appropriately and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method.

Diagram 1: Shake-Flask Solubility Workflow

A 1. Add Excess Solid to pH Buffers B 2. Agitate at Constant Temp (24-48h) A->B Equilibration C 3. Centrifuge to Separate Phases B->C D 4. Sample Supernatant C->D Isolation E 5. Quantify by HPLC/LC-MS D->E Analysis

Caption: Workflow for Thermodynamic Solubility.

Chemical Stability Profiling: A Proactive Approach

Stability testing is not merely about determining a shelf-life; it's about proactively identifying liabilities in the molecular structure that could lead to degradation. Forced degradation (or stress testing) is an indispensable tool in this endeavor.

Rationale: By subjecting the molecule to harsh conditions (acid, base, oxidation, heat, light), we accelerate degradation pathways that might occur over months or years under normal storage conditions. This allows for the rapid identification of potential degradants and provides critical insights into the molecule's intrinsic stability. This is a core requirement of regulatory bodies and is outlined in the ICH Q1A(R2) guidelines.

Table 2: Standard Forced Degradation Conditions
Stress ConditionReagent/ConditionPurpose
Acid Hydrolysis 0.1 M HCl at elevated temperature (e.g., 60 °C)To test for lability of groups like esters or amides to acid.
Base Hydrolysis 0.1 M NaOH at room or elevated temperatureTo test for lability to base, particularly ester functions.
Oxidation 3% H₂O₂ at room temperatureTo identify sites susceptible to oxidation, such as the tertiary amine.
Thermal Stress Solid drug substance at high temp (e.g., 80 °C)To assess the intrinsic thermal stability of the solid form.
Photostability Exposure to light (ICH Q1B guidelines)To determine if the molecule is light-sensitive.
Experimental Protocol: Forced Degradation Study

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Application: For each condition, mix the stock solution with the stressor (e.g., HCl, NaOH, H₂O₂) to achieve the target concentrations. For thermal and photostability, the solid compound or solution is exposed to the relevant conditions.

  • Time-Point Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed sample.

  • Quenching: Neutralize the acid and base samples to halt the degradation reaction.

  • Analysis: Analyze all samples by a stability-indicating HPLC method. This method must be capable of separating the parent compound from all major degradation products. A photodiode array (PDA) detector is crucial for monitoring peak purity, and mass spectrometry (MS) is used to elucidate the structure of the degradants.

Diagram 2: Forced Degradation Experimental Logic

cluster_conditions Stressors start_node API Stock Solution stress_node Apply Stress Conditions start_node->stress_node Acid Acid (HCl) stress_node->Acid Base Base (NaOH) stress_node->Base Oxidation Oxidation (H₂O₂) stress_node->Oxidation Heat Thermal stress_node->Heat Light Photolytic stress_node->Light condition_node condition_node analysis_node Stability-Indicating HPLC-MS Analysis Acid->analysis_node Base->analysis_node Oxidation->analysis_node Heat->analysis_node Light->analysis_node

Caption: Logic flow for a forced degradation study.

Data Interpretation and Path Forward

The data from these studies form the bedrock of the compound's developability assessment.

  • Solubility Data: If the aqueous solubility is low (<10 µg/mL), formulation strategies such as salt formation (leveraging the basic piperidine), amorphous solid dispersions, or lipid-based formulations may be necessary. The pH-solubility profile will be critical in making this decision.

  • Stability Data: The forced degradation study will reveal the "Achilles' heel" of the molecule. For instance, hydrolysis of the ethyl ester under basic conditions is a high probability degradation pathway. Identification of degradants allows for the development of specific analytical methods to monitor them in long-term stability studies and informs decisions on packaging (e.g., light-resistant containers) and storage conditions.

Conclusion

The characterization of solubility and stability is a foundational pillar in the translation of a chemical entity into a therapeutic agent. For this compound, a systematic approach grounded in the principles of physical chemistry and guided by regulatory standards is essential. By employing the robust methodologies of shake-flask solubility and forced degradation, researchers can build a comprehensive data package that not only satisfies regulatory requirements but, more importantly, provides the critical insights needed to guide formulation development and ensure the delivery of a safe and effective drug product.

References

  • ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • "Solubility Measurement and Applications in Drug Discovery" . Current Pharmaceutical Design. [Link]

  • "Forced Degradation Studies: A Tool for Drug Development" . Pharmaceutical Technology. [Link]

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of Ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The spiro[isobenzofuran-1,4'-piperidine] scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous pharmacologically active agents with applications targeting the central nervous system (CNS)[1][2], as well as diuretic and antihypertensive candidates[3]. Its unique three-dimensional conformation allows for precise spatial orientation of substituents, making it a valuable building block in drug design. This application note provides a detailed, validated protocol for the synthesis of Ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate, a key intermediate for the development of novel therapeutics, including agonists for the melanocortin subtype-4 receptor (MC4R)[4]. The protocol is designed for researchers in synthetic chemistry and drug development, emphasizing not only the procedural steps but also the underlying scientific rationale to ensure reliable and reproducible outcomes.

Introduction and Scientific Principle

The target molecule, this compound (CAS 42191-83-3)[5][6][7], features the core spiro[isobenzofuran-1,4'-piperidine] heterocycle with the piperidinyl nitrogen functionalized as an ethyl carbamate. This modification is a common strategy in medicinal chemistry to modulate the physicochemical properties of a lead compound, such as its basicity, lipophilicity, and metabolic stability.

The synthetic strategy detailed herein is based on a robust and widely employed chemical transformation: the N-acylation of a secondary amine. The protocol starts with the commercially available or literature-prepped precursor, 3H-spiro[isobenzofuran-1,4'-piperidine]. The secondary amine of the piperidine ring is reacted with ethyl chloroformate in the presence of a tertiary amine base.

Mechanism Rationale: The reaction proceeds via a nucleophilic acyl substitution.

  • Nucleophilic Attack: The lone pair of electrons on the secondary nitrogen of the spiro-piperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate.

  • Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.

  • Deprotonation: The resulting protonated carbamate is neutralized by a tertiary amine base (e.g., Triethylamine), which acts as a scavenger for the generated hydrochloric acid (HCl), driving the reaction to completion and preventing the formation of the unreactive piperidine hydrochloride salt.

Overall Synthetic Transformation

Caption: Reaction scheme for the N-acylation of 3H-spiro[isobenzofuran-1,4'-piperidine].

Detailed Experimental Protocol

This protocol provides a self-validating workflow, including reaction setup, monitoring, work-up, and purification.

Materials and Equipment

Reagents:

  • 3H-spiro[isobenzofuran-1,4'-piperidine] (Precursor)

  • Ethyl Chloroformate (Acylating Agent)

  • Triethylamine (Et3N), distilled (Base)

  • Dichloromethane (DCM), anhydrous (Solvent)

  • Deionized Water

  • Brine (saturated aq. NaCl)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous (Drying agent)

  • Silica Gel (for column chromatography, 230-400 mesh)

  • Ethyl Acetate (Eluent)

  • Hexanes (Eluent)

Equipment:

  • Round-bottom flask with stir bar

  • Septa and needles

  • Ice-water bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Glass column for chromatography

  • Standard laboratory glassware

Quantitative Data Summary
ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
3H-spiro[isobenzofuran-1,4'-piperidine]189.251.00 g5.281.0
Ethyl Chloroformate108.520.52 mL5.551.05
Triethylamine (Et₃N)101.191.10 mL7.921.5
Dichloromethane (DCM)-25 mL--
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3H-spiro[isobenzofuran-1,4'-piperidine] (1.00 g, 5.28 mmol).

  • Solvent and Base Addition: Add anhydrous dichloromethane (25 mL) to dissolve the starting material. Add triethylamine (1.10 mL, 7.92 mmol). Stir the solution until all solids are dissolved.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

    • Rationale: Cooling the reaction mixture is crucial to control the exothermic nature of the acylation reaction, preventing potential side reactions and ensuring selectivity.

  • Reagent Addition: Add ethyl chloroformate (0.52 mL, 5.55 mmol) dropwise to the cooled solution over 5-10 minutes using a syringe. A white precipitate of triethylamine hydrochloride will form immediately.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 30:70 mixture of ethyl acetate and hexanes as the mobile phase. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.

  • Quenching and Work-up: Once the reaction is complete, carefully add deionized water (20 mL) to the flask to quench the reaction and dissolve the triethylamine hydrochloride salt.

  • Liquid-Liquid Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).

    • Rationale: The water washes remove the water-soluble salts and any remaining triethylamine. The brine wash helps to remove residual water from the organic layer before the drying step.

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 30% ethyl acetate) to isolate the pure product.

  • Final Product: Combine the pure fractions (as determined by TLC) and concentrate under reduced pressure to yield this compound as a clear oil or white solid. The expected yield is typically in the range of 85-95%.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Experimental Workflow Visualization

Synthesis Workflow A 1. Dissolve Spiro-piperidine and Et3N in DCM B 2. Cool Reaction Mixture to 0 °C A->B Stir C 3. Add Ethyl Chloroformate Dropwise B->C Maintain Temp. D 4. Stir at Room Temp (2-4 hours) C->D Warm to RT E 5. Monitor by TLC D->E Check Completion F 6. Quench with Water E->F If Complete G 7. Aqueous Work-up (Wash with H2O, Brine) F->G Extract H 8. Dry Organic Layer (Na2SO4 / MgSO4) G->H Separate Layers I 9. Concentrate in vacuo H->I Filter J 10. Purify via Column Chromatography I->J Crude Product K 11. Characterize Product (NMR, MS) J->K Pure Product

Caption: Step-by-step experimental workflow from reaction setup to final characterization.

Safety Precautions

  • Work in a well-ventilated fume hood at all times.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ethyl chloroformate is corrosive and lachrymatory. Handle with extreme care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care.

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of this compound. By detailing the procedural steps and the scientific rationale behind them, this guide serves as a reliable resource for researchers engaged in the synthesis of novel piperidine-containing compounds for pharmaceutical research and development. The described method is high-yielding and utilizes standard laboratory techniques, making it accessible for a broad range of synthetic chemistry laboratories.

References

  • Parham, W. E., & Drexler, H. E. (1976). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Journal of Medicinal Chemistry, 19(11), 1315–1324. [Link]

  • Tu, Y., et al. (2010). Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 20(16), 4816–4820. [Link]

  • Parham, W. E., & Johnson, D. R. (1978). Spiro[isobenzofuran-1(3H),4'-piperidines]. 3. Diuretic and antihypertensive properties of compounds containing a sulfur attached to nitrogen. Journal of Medicinal Chemistry, 21(4), 400–403. [Link]

  • Dal Canto, M., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry, 66(6), 3798–3817. [Link]

  • Parham, W. E., & Johnson, D. R. (1978). Spiro piperidines. 1. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidin]-3-ones, spiro[isobenzofuran-1(3H),4'-piperidines], and spiro[isobenzotetrahydrothiophene-1(3H),4'-piperidines]. The Journal of Organic Chemistry, 43(8), 1473–1477. [Link]

  • Dal Canto, M., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. PubMed Central. [Link]

  • Marxer, A., et al. (1973). Spiro piperidines. I. Synthesis of spiro[isobenzofuran-1(3H), 4'-piperidines] and spiro[isobenzofuran-1(3H), 3'-piperidines]. The Journal of Organic Chemistry, 38(8), 1473-1477. [Link]

  • Dal Canto, M., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry. [Link]

  • MySkinRecipes. This compound. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Johnson, D. R., & Parham, W. E. (1981). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. 6. Synthesis, 13C NMR, and biological evaluation of cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives. Journal of Medicinal Chemistry, 24(5), 617-621. [Link]

  • LookChemicals. 42191-83-3,this compound. [Link]

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Application Notes and Protocols for the Cellular Characterization of Ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the initial characterization of ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate in cell culture. The spiro[isobenzofuran-piperidine] scaffold is a key pharmacophore found in a variety of biologically active compounds with therapeutic potential. While the specific biological activity of the title compound is not yet fully elucidated, this guide offers a systematic approach to determine its cytotoxic profile, effective concentration range, and potential mechanisms of action in cellular models. The protocols provided herein are designed for researchers, scientists, and drug development professionals seeking to investigate the utility of this and related novel small molecules.

Introduction: The Spiro[isobenzofuran-piperidine] Scaffold in Drug Discovery

The spiro[isobenzofuran-piperidine] moiety is a privileged structural motif in medicinal chemistry, forming the core of compounds with a wide range of biological activities. Derivatives of this scaffold have been investigated for their potential as central nervous system (CNS) agents, including antidepressants, by modulating neurotransmitter systems.[1][2] Additionally, modifications to this core structure have yielded compounds with diuretic and antihypertensive properties.[3]

More recently, the spiro[isobenzofuran-piperidine] scaffold has been identified in potent and selective agonists of the melanocortin subtype-4 receptor (MC4R), a target for obesity and metabolic disorders.[4] Furthermore, fluorescently labeled derivatives have been developed as high-affinity probes for sigma (σ) receptors, particularly the σ2 subtype, which is implicated in cancer and neurodegenerative diseases like Alzheimer's.[5][6] This highlights the therapeutic promise of the σ2 receptor and the utility of this scaffold in developing tools for its study.[5][6]

This compound (CAS: 42191-83-3) is a member of this versatile class of compounds.[7][8][9][10][11][12] Given the diverse biological activities of its structural analogs, it represents a promising candidate for novel drug discovery efforts. This guide provides a foundational framework for its initial investigation in a cell culture setting, from basic handling and cytotoxicity profiling to preliminary mechanistic studies.

Compound Handling and Stock Solution Preparation

Proper handling and preparation of small molecule inhibitors are critical for reproducible and reliable experimental results.[13] The following protocol outlines the preparation of a high-concentration stock solution of this compound, which can then be serially diluted to working concentrations for cell-based assays.

2.1. Materials

  • This compound (Molecular Weight: 261.32 g/mol )[7][11]

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer or sonicator

2.2. Protocol for 10 mM Stock Solution Preparation

  • Weighing the Compound: Tare a sterile, dry microcentrifuge tube or amber vial on an analytical balance. Carefully weigh out 2.61 mg of this compound.

    • Rationale: Weighing a sufficient mass ensures accuracy. It is advisable to perform this in a chemical fume hood with appropriate personal protective equipment (PPE).[14]

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial containing the compound.

    • Rationale: DMSO is a common solvent for organic molecules in biological assays.[15] Using an anhydrous grade minimizes the introduction of water, which can affect compound stability and solubility.[15]

  • Solubilization: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[14] Visually inspect the solution to ensure there are no visible particulates.

  • Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

    • Rationale: Aliquoting preserves the integrity of the stock solution. Long-term storage at low temperatures is crucial for maintaining compound stability.[16]

2.3. Preparation of Working Solutions

When preparing working concentrations for cell culture experiments, it is important to maintain a final DMSO concentration that is non-toxic to the cells, typically ≤ 0.1%.[14][15]

  • Perform serial dilutions of the 10 mM DMSO stock solution in DMSO to create intermediate stocks.

  • Add the final, most diluted DMSO stock to the cell culture medium to achieve the desired treatment concentration.

    • Rationale: Diluting the compound in DMSO first before adding to an aqueous medium can prevent precipitation.[15] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Initial Cellular Screening: Cytotoxicity Profiling

The first step in characterizing a new compound is to determine its effect on cell viability and establish a working concentration range. A dose-response experiment using a metabolic assay, such as the MTT assay, is a standard method for this purpose.[16][17][18][19]

3.1. Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[16] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[16][18] The amount of formazan produced is proportional to the number of metabolically active, viable cells.[16][18][19]

3.2. Experimental Workflow for Cytotoxicity Profiling

G cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Compound Treatment cluster_day3_4 Day 3-4: Incubation cluster_day5 Day 5: MTT Assay & Data Analysis seed_cells Seed cells in a 96-well plate at an optimized density incubate_overnight Incubate overnight (37°C, 5% CO2) for cell adherence seed_cells->incubate_overnight prepare_dilutions Prepare serial dilutions of the compound in culture medium incubate_overnight->prepare_dilutions treat_cells Replace medium with compound-containing medium prepare_dilutions->treat_cells incubate_treatment Incubate for desired duration (e.g., 24, 48, or 72 hours) treat_cells->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate for 3-4 hours to allow formazan formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., SDS-HCl or DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % viability and determine IC50 read_absorbance->analyze_data

3.3. Detailed Protocol for MTT Assay

  • Cell Seeding (Day 1):

    • Trypsinize and count cells of the desired cell line (e.g., a cancer cell line like HeLa or a neuronal line like SH-SY5Y).

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[18][19]

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment (Day 2):

    • Prepare 2X serial dilutions of this compound in complete culture medium from your DMSO stocks. A suggested starting range is 0.1 µM to 100 µM.

    • Carefully aspirate the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for "untreated" (medium only) and "vehicle control" (medium with 0.1% DMSO).

  • Incubation (Days 2-5):

    • Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay (Day 5):

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[17][18]

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[17][19]

    • After incubation, carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[18]

    • Cover the plate and shake on an orbital shaker for 15 minutes to ensure complete dissolution.[18]

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the dose-response curve (percent viability vs. log concentration) and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

3.4. Data Presentation

Cell LineCompoundIncubation Time (h)IC50 (µM)
HeLaCpd X4812.5
SH-SY5YCpd X4825.8
A549Cpd X48> 100

Table 1: Example data table for summarizing IC50 values of a test compound across different cell lines.

Investigating Potential Mechanisms of Action

Based on the known activities of related spiro[isobenzofuran-piperidine] compounds, a primary area of investigation would be its interaction with sigma receptors, particularly the σ2 subtype, which is often overexpressed in cancer cells.[5][6] A potential downstream effect of σ2 receptor modulation could involve pathways related to cell survival, proliferation, or apoptosis. Western blotting is a powerful technique to investigate changes in protein expression and signaling pathways following compound treatment.[20][21][22][23]

4.1. Hypothetical Signaling Pathway for Investigation

G compound Ethyl 3H-spiro[isobenzofuran- 1,4'-piperidine]-1'-carboxylate sigma2 Sigma-2 (σ2) Receptor compound->sigma2 Modulation downstream Downstream Effector (e.g., Calcium signaling, ROS production) sigma2->downstream erk_pathway erk_pathway downstream->erk_pathway akt_pathway akt_pathway downstream->akt_pathway apoptosis_pathway apoptosis_pathway downstream->apoptosis_pathway erk_protein p-ERK / Total ERK akt_protein p-Akt / Total Akt caspase_protein Cleaved Caspase-3 erk_pathway->erk_protein akt_pathway->akt_protein apoptosis_pathway->caspase_protein

4.2. General Protocol for Western Blot Analysis

This protocol provides a general framework for analyzing changes in protein expression.[20][22][23][24]

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the compound at concentrations determined from the MTT assay (e.g., at and below the IC50 value) for a specified time (e.g., 24 hours).

    • Wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[22][24]

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[22][24]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.[22]

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[20][22]

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[22]

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-cleaved caspase-3) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein levels between treated and untreated samples.

Conclusion

This compound belongs to a class of compounds with significant therapeutic potential. This document provides a foundational set of protocols for its initial characterization in a cell culture environment. By first establishing a cytotoxicity profile and then investigating effects on relevant signaling pathways, researchers can systematically elucidate the compound's biological activity and mechanism of action. The insights gained from these initial studies will be invaluable for guiding further preclinical development and exploring the full therapeutic potential of this promising molecule.

References

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Provost, J. & Wallert, M. MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Klioze, S. S., & Novick, W. J., Jr (1978). Spiro[isobenzofuran-1(3H),4'-piperidines]. 3. Diuretic and antihypertensive properties of compounds containing a sulfur attached to nitrogen. Journal of medicinal chemistry, 21(4), 400–403. [Link]

  • Gschwend, H. W., & Rodriguez, H. R. (1981). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. 6. Synthesis, 13C NMR, and biological evaluation of cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives. Journal of medicinal chemistry, 24(5), 617–621. [Link]

  • Gschwend, H. W. (1977). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Journal of medicinal chemistry, 20(11), 1429-1434. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10539335, this compound. [Link]

  • Tu, Y., et al. (2010). Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists. Bioorganic & medicinal chemistry letters, 20(16), 4895–4900. [Link]

  • Dal Ben, D., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of medicinal chemistry, 66(7), 4887-4904. [Link]

  • Dal Ben, D., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry. [Link]

  • An, F., et al. (2022). A review for cell-based screening methods in drug discovery. Cell & bioscience, 12(1), 140. [Link]

  • Creative Biolabs. Western Blot Protocol. [Link]

  • Creative Diagnostics. Western Blot-Preparation Protocol. [Link]

  • National Center for Biotechnology Information. Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. [Link]

  • Mapa, S. T., et al. (2020). A Method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. Food and chemical toxicology : an international journal published for the British Industrial Biological Research Association, 135, 110906. [Link]

  • MDPI. Screening of Small Molecule Microarrays for Ligands Targeted to the Extracellular Epitopes of Living Cells. [Link]

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Application Notes & Protocols for In Vivo Studies of Ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Spirocyclic Scaffold

The compound ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate belongs to a class of spirocyclic molecules that have garnered significant interest in medicinal chemistry. The core structure, spiro[isobenzofuran-1,4'-piperidine], serves as a versatile scaffold for developing agents with diverse biological activities. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including hypertension, central nervous system (CNS) disorders, and as ligands for sigma (σ) receptors, which are implicated in cancer and neurodegenerative diseases.[1][2][3] Specifically, various analogs have shown potential as antidepressant and antipsychotic agents by targeting CNS pathways.[2][4]

Given the established neuroactivity of related compounds, this document outlines a strategic approach for the initial in vivo characterization of this compound (hereinafter referred to as "Spiro-EtC"). These protocols are designed to provide a foundational understanding of its pharmacokinetic profile, safety, and potential efficacy in a rodent model of antidepressant-like activity. This guide is intended to serve as a starting point for researchers aiming to explore the therapeutic potential of this novel chemical entity.

PART 1: Critical Pre-Clinical Study Design Considerations

Before initiating any in vivo experiments, a series of preparatory steps are crucial to ensure data integrity, reproducibility, and adherence to animal welfare standards.

Formulation of Spiro-EtC for Oral Administration

The physicochemical properties of Spiro-EtC, particularly its solubility, will dictate the formulation strategy. As many novel organic compounds exhibit poor water solubility, developing a suitable vehicle for oral administration is a critical first step.[5][6]

  • Rationale: Oral administration is often the preferred route for CNS-acting drugs due to convenience and patient compliance. However, poor aqueous solubility can lead to low and variable oral bioavailability, confounding experimental results.[6] A well-designed formulation enhances dissolution and absorption.

  • Recommended Approach:

    • Solubility Screening: Determine the solubility of Spiro-EtC in a panel of pharmaceutically acceptable vehicles (e.g., water, saline, 0.5% methylcellulose, corn oil, Tween® 80, polyethylene glycol 400).

    • Vehicle Selection: For a lipophilic compound, a common starting formulation is a suspension in a vehicle such as 0.5% methylcellulose or a solution in an oil-based vehicle like corn oil.[7] A combination of co-solvents and surfactants may also be explored to create a self-emulsifying drug delivery system (SEDDS) for compounds with very low solubility.[6]

    • Stability: Ensure the final formulation is stable for the duration of the study, preventing precipitation or degradation of the test compound.

Animal Model Selection and Husbandry
  • Species: Male C57BL/6 or BALB/c mice (8-10 weeks old) are recommended for initial PK, toxicity, and behavioral screening due to their well-characterized genetics and predictable responses in these assays.[8][9]

  • Husbandry: Animals should be housed in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water. Acclimatize animals for at least one week before any experimental procedures. All protocols must be approved by an Institutional Animal Care and Use Committee (IACUC).

Experimental Workflow Overview

A logical, stepwise approach is essential for the efficient evaluation of a new chemical entity. The proposed workflow prioritizes safety and pharmacokinetic characterization before proceeding to efficacy studies.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy & Behavioral Assessment PK Protocol 1: Pharmacokinetics (PK) (IV & PO Administration) Tox Protocol 2: Acute Toxicity (Dose Escalation) PK->Tox Determine Bioavailability Inform Dose Selection OFT Protocol 3a: Open Field Test (Locomotor Control) Tox->OFT Establish Safe Dose Range (e.g., MTD/10) FST Protocol 3b: Forced Swim Test (Efficacy Model) OFT->FST Rule out confounding locomotor effects

Caption: Proposed workflow for in vivo evaluation of Spiro-EtC.

PART 2: Detailed Experimental Protocols

Protocol 1: Preliminary Pharmacokinetic (PK) Profiling in Mice

Objective: To determine the basic pharmacokinetic parameters of Spiro-EtC following intravenous (IV) and oral (PO) administration, including bioavailability, clearance, and half-life.

Materials:

  • Spiro-EtC

  • Formulation vehicles (one for IV, one for PO)

  • Male C57BL/6 mice (n=3-4 per time point per route)[8]

  • Syringes and appropriate gauge needles (e.g., 27G for IV, gavage needles for PO)

  • Blood collection tubes (e.g., EDTA-coated)

  • Analytical equipment (LC-MS/MS)

Methodology:

  • Dose Preparation:

    • IV Formulation: Prepare a solution of Spiro-EtC in a suitable vehicle (e.g., saline with a co-solvent like DMSO, final DMSO concentration <5%) at a concentration for a dose of 1-2 mg/kg.

    • PO Formulation: Prepare a suspension or solution of Spiro-EtC in the selected oral vehicle for a dose of 10 mg/kg.

  • Administration:

    • IV Group: Administer a single bolus dose via the tail vein.

    • PO Group: Administer a single dose via oral gavage. The volume should not exceed 10 ml/kg.[10][11]

  • Blood Sampling:

    • Collect blood samples (e.g., via retro-orbital sinus or tail vein) at predetermined time points.[8]

    • IV time points (example): 2, 5, 15, 30 minutes, and 1, 2, 4, 8 hours post-dose.

    • PO time points (example): 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • Process blood to plasma by centrifugation and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive LC-MS/MS method for the quantification of Spiro-EtC in plasma.

    • Analyze plasma samples to determine the concentration of Spiro-EtC at each time point.

Data Presentation:

ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time to reach Cmax.
AUC (Area Under Curve) Total drug exposure over time.
t1/2 (Half-life) Time required for the plasma concentration to decrease by half.
CL (Clearance) Volume of plasma cleared of the drug per unit time.
Vd (Volume of Dist.) Apparent volume into which the drug distributes.
F% (Bioavailability) Fraction of the oral dose that reaches systemic circulation (AUC_PO/AUC_IV).
Protocol 2: Acute Oral Toxicity and Tolerability Assessment

Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities of Spiro-EtC following a single oral administration. This follows principles outlined in OECD Guideline 423.[9]

Materials:

  • Spiro-EtC in the selected oral vehicle

  • Male and female mice (n=3 per sex per dose group)

  • Oral gavage needles

Methodology:

  • Dose Selection: Based on PK data and any in vitro cytotoxicity data, select a starting dose (e.g., 50 mg/kg). Subsequent doses will be escalated in a stepwise manner (e.g., 150, 500, 2000 mg/kg).

  • Administration: Administer a single oral dose to one group of animals.

  • Clinical Observations:

    • Monitor animals closely for the first 4 hours post-dosing, and then daily for 14 days.

    • Record signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic signs (salivation), and CNS effects (tremors, convulsions, lethargy).[12]

    • Record body weight before dosing and on days 7 and 14.

  • Endpoint: The study endpoint is the observation of mortality or severe toxicity, which helps define the MTD. If no adverse effects are seen at the highest dose (e.g., 2000 mg/kg), the compound is considered to have a low acute toxicity profile.

G Start Start with Low Dose (e.g., 50 mg/kg) n=3 mice Obs1 Observe for 48h Start->Obs1 Decision1 Mortality or Severe Toxicity? Obs1->Decision1 DoseUp Increase Dose (e.g., 300 mg/kg) New Cohort (n=3) Decision1->DoseUp No Stop Stop Escalation Decision1->Stop Yes Obs2 Observe for 48h DoseUp->Obs2 Decision2 Mortality or Severe Toxicity? Obs2->Decision2 Decision2->DoseUp No (Continue escalation) End MTD/LD50 Estimated. Proceed to 14-day observation. Decision2->End Yes

Caption: Dose escalation workflow for acute toxicity testing.

Protocol 3: Efficacy Evaluation in a CNS Model (Forced Swim Test)

Objective: To assess the potential antidepressant-like activity of Spiro-EtC using the Forced Swim Test (FST), a widely used behavioral despair model.[1][2][13] An Open Field Test (OFT) must be conducted first to control for confounding effects on general locomotor activity.[14][15]

3a. Open Field Test (OFT)

  • Rationale: The FST measures immobility. A compound that is sedative will increase immobility, leading to a false negative. A compound that is a stimulant will decrease immobility, leading to a false positive. The OFT quantifies baseline locomotor activity to ensure any effects in the FST are specific.[16]

  • Apparatus: A square arena (e.g., 40x40x40 cm) with automated tracking software.

  • Procedure:

    • Acclimatize mice to the testing room for at least 60 minutes.

    • Dose mice with vehicle, a positive control (e.g., desipramine), or Spiro-EtC (at doses informed by PK and toxicity data, e.g., 1, 3, 10 mg/kg) via the chosen route (e.g., PO) 30-60 minutes before the test.

    • Place each mouse in the center of the open field and record its activity for 10-15 minutes.

    • Key parameters to measure: Total distance traveled, time spent in the center versus the periphery.

3b. Forced Swim Test (FST)

  • Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.[17]

  • Procedure:

    • On a separate day from the OFT, dose the animals as described above.

    • Gently place each mouse into the water-filled cylinder.

    • The test duration is typically 6 minutes.[18]

    • Record the session and score the last 4 minutes, measuring the total time the mouse spends immobile.[14] Immobility is defined as floating motionless or making only small movements necessary to keep the head above water.[13]

    • After the test, remove the mouse, dry it gently, and place it in a clean, warm cage for recovery.[1]

Data Analysis and Interpretation:

  • OFT: Use ANOVA to compare the total distance traveled between groups. A significant difference from the vehicle group indicates the compound affects locomotor activity at that dose.

  • FST: Use ANOVA to compare immobility time. A significant reduction in immobility time for a Spiro-EtC dose group compared to the vehicle group, in the absence of hyperactivity in the OFT, suggests a potential antidepressant-like effect.

Conclusion

This document provides a comprehensive and structured framework for the initial in vivo evaluation of this compound. By systematically assessing its pharmacokinetics, safety, and efficacy in a validated behavioral model, researchers can generate the foundational data necessary to determine its potential as a novel CNS therapeutic agent. Each protocol is designed to be self-validating, with integrated controls and a logical progression that maximizes the value of the data while adhering to the principles of ethical animal research.

References

  • Spiro[isobenzofuran-1(3H),4'-piperidines]. 3. Diuretic and antihypertensive properties of compounds containing a sulfur attached to nitrogen. Journal of Medicinal Chemistry. [Link]

  • Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry. [Link]

  • Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as Potential Central Nervous System Agents. 2. Compounds Containing a Heteroatom Attached to Nitrogen. Journal of Medicinal Chemistry. [Link]

  • Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Development of Fluorescent 4‐[4-(3H‐Spiro[isobenzofuran-1,4′- piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry. [Link]

  • Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Journal of Medicinal Chemistry. [Link]

  • Oral Gavage in the Mouse. Florida State University Office of Research. [Link]

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  • Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Multilingual Journal of Science and Technology. [Link]

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  • Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. MDPI. [Link]

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  • Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach. YouTube. [Link]

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Application Notes & Protocols for the Analytical Characterization of Ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed analytical methodologies for the robust characterization of ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate, a key heterocyclic scaffold in contemporary drug discovery. Recognizing the compound's significance as an intermediate in the synthesis of central nervous system agents and other bioactive molecules, this document outlines precise protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] The methodologies herein are designed to ensure scientific integrity, providing researchers, scientists, and drug development professionals with the necessary tools for purity assessment, identification, and structural elucidation.

Introduction: The Significance of a Spirocyclic Scaffold

This compound is a spirocyclic compound featuring a unique three-dimensional architecture that is of significant interest in medicinal chemistry. The spiro[isobenzofuran-piperidine] moiety is a privileged structure found in a variety of pharmacologically active compounds, including potential antidepressants and agents targeting the central nervous system.[1] The conformational rigidity imparted by the spiro center can lead to enhanced binding affinity and selectivity for biological targets.[2]

Given its role as a critical building block, the unequivocal analytical characterization of this molecule is paramount to ensure the quality, consistency, and safety of downstream applications in research and development. This guide provides a tripartite approach to its analysis, leveraging the strengths of chromatography and spectroscopy to deliver a holistic understanding of the compound's properties.

High-Performance Liquid Chromatography (HPLC): Purity and Quantification

HPLC is the cornerstone for assessing the purity of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is recommended for its robustness and compatibility with mass spectrometry.[4][5]

Rationale for Method Selection

A C18 stationary phase is chosen for its versatility in retaining moderately polar compounds like the target analyte. The mobile phase, consisting of acetonitrile and water, allows for excellent peak shaping and resolution. The addition of a small percentage of formic acid is crucial for ensuring the analyte is in a consistent protonation state, which is vital for reproducible retention times and peak symmetry, especially given the basic nature of the piperidine nitrogen.[5]

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis SamplePrep Dissolve sample in Diluent (e.g., 50:50 ACN:Water) Injection Inject Sample (5 µL) SamplePrep->Injection MobilePhaseA Prepare Mobile Phase A (0.1% Formic Acid in Water) Column C18 Column (e.g., 4.6 x 150 mm, 5 µm) MobilePhaseA->Column MobilePhaseB Prepare Mobile Phase B (0.1% Formic Acid in Acetonitrile) MobilePhaseB->Column Injection->Column Detection UV Detector (254 nm) Column->Detection Chromatogram Acquire Chromatogram Detection->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Purity Calculate Purity (%) Integration->Purity

Caption: Workflow for HPLC purity analysis.

Detailed HPLC Protocol

Instrumentation and Conditions:

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 15 min, hold for 5 min, return to 30% B over 1 min, equilibrate for 4 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 5 µL
Detector UV at 254 nm
Diluent Acetonitrile:Water (50:50 v/v)

Procedure:

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of diluent to achieve a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.

  • Sample Preparation: Prepare the sample to be analyzed at a similar concentration to the working standard using the same diluent.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (30% B) for at least 20 minutes or until a stable baseline is achieved.

  • Injection: Inject the prepared standard and sample solutions.

  • Data Analysis: Record the chromatograms and integrate the peak areas. Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS): Volatile Impurity Profiling and Identification

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It serves as an excellent complementary method to HPLC for identifying potential impurities from the synthesis, such as residual solvents or volatile byproducts. The thermal stability of the target compound makes it amenable to GC analysis.[6]

Rationale for Method Selection

The use of a general-purpose, mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) provides good separation for a wide range of analytes. Electron Ionization (EI) is employed due to its ability to generate reproducible fragmentation patterns, which are crucial for library matching and structural elucidation of unknown impurities.[6][7]

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_gcms GC-MS System cluster_data_gc Data Analysis SamplePrepGC Dissolve sample in a volatile solvent (e.g., Dichloromethane) InjectionGC Inject Sample (1 µL) SamplePrepGC->InjectionGC ColumnGC GC Column (e.g., DB-5ms) InjectionGC->ColumnGC MS Mass Spectrometer (EI, 70 eV) ColumnGC->MS TIC Acquire Total Ion Chromatogram MS->TIC MassSpec Analyze Mass Spectra of Peaks TIC->MassSpec LibrarySearch NIST Library Search MassSpec->LibrarySearch Identification Identify Components LibrarySearch->Identification

Caption: Workflow for GC-MS impurity analysis.

Detailed GC-MS Protocol

Instrumentation and Conditions:

ParameterValue
GC System Agilent 7890B GC or equivalent
MS System Agilent 5977B MSD or equivalent
Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temp. 280 °C
Injection Mode Split (20:1)
Injection Vol. 1 µL
Oven Program 100 °C (hold 2 min), ramp to 300 °C at 20 °C/min, hold 5 min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-550

Procedure:

  • Sample Preparation: Prepare a solution of the sample at approximately 1 mg/mL in a volatile solvent such as dichloromethane or ethyl acetate.[6]

  • System Setup: Condition the GC column as per the manufacturer's instructions and perform a solvent blank injection to ensure system cleanliness.

  • Injection: Inject the prepared sample solution.

  • Data Acquisition and Analysis: Acquire the total ion chromatogram (TIC). For each peak of interest, analyze the corresponding mass spectrum. The fragmentation pattern can be compared against the NIST spectral library for tentative identification of impurities. The expected fragmentation for the parent compound would involve cleavages of the piperidine ring and the ethyl carboxylate group.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural confirmation of organic molecules. Both ¹H and ¹³C NMR are essential for verifying the connectivity and chemical environment of every atom in this compound.[8][9]

Rationale for Method Selection

Deuterated chloroform (CDCl₃) is a common and effective solvent for this type of molecule, providing good solubility and minimal interference in the ¹H spectrum. Tetramethylsilane (TMS) is used as the internal standard for chemical shift referencing. A standard 400 or 500 MHz spectrometer provides sufficient resolution to distinguish the various proton and carbon signals.[10]

Expected Spectral Features

Based on the structure of this compound, the following characteristic signals are anticipated:

¹H NMR:

  • Aromatic Protons: Signals in the range of δ 7.0-7.5 ppm corresponding to the protons on the benzene ring of the isobenzofuran moiety.

  • Isobenzofuran Methylene Protons: A singlet or AB quartet around δ 5.0 ppm for the -O-CH₂- group.

  • Piperidine Protons: A complex series of multiplets in the aliphatic region (δ 1.5-4.0 ppm) for the non-equivalent axial and equatorial protons of the piperidine ring.

  • Ethyl Ester Protons: A quartet around δ 4.1 ppm (-O-CH₂-CH₃) and a triplet around δ 1.2 ppm (-O-CH₂-CH₃).

¹³C NMR:

  • Carbonyl Carbon: A signal in the downfield region (δ ~155 ppm) for the ester carbonyl.

  • Aromatic Carbons: Multiple signals in the δ 120-145 ppm range.

  • Spiro Carbon: A quaternary carbon signal around δ 90-100 ppm.

  • Isobenzofuran Methylene Carbon: A signal around δ 70 ppm.

  • Piperidine Carbons: Signals in the aliphatic region (δ 30-50 ppm).

  • Ethyl Ester Carbons: Signals around δ 60 ppm (-O-CH₂) and δ 14 ppm (-CH₃).

Detailed NMR Protocol

Instrumentation and Conditions:

ParameterValue
Spectrometer Bruker Avance III 400 MHz or equivalent
Solvent Chloroform-d (CDCl₃)
Standard Tetramethylsilane (TMS)
Concentration 5-10 mg in 0.6 mL of solvent
Temperature 25 °C

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of CDCl₃ in a clean, dry NMR tube. Add a small amount of TMS if not already present in the solvent.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) will be required.

  • Data Processing and Interpretation: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecular structure. Two-dimensional NMR experiments like COSY and HSQC can be performed to aid in complex structural assignments.[11]

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. The synergistic use of HPLC for purity assessment, GC-MS for volatile impurity profiling, and NMR for definitive structural confirmation ensures a high degree of confidence in the quality and identity of this important synthetic intermediate. Adherence to these protocols will enable researchers and drug development professionals to maintain the highest standards of scientific integrity in their work.

References

  • BenchChem Technical Support Team. (2025). A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Analysis of Spiro Alcohols. BenchChem.
  • BenchChem. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem.
  • Parham, W. E., & Jones, L. D. (1981). Synthesis, 13C NMR, and biological evaluation of cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives. Journal of Medicinal Chemistry, 24(5), 617-621. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Spirodiclofen on Newcrom R1 HPLC column. SIELC.
  • NIST. (n.d.). Ethyl piperidine-4-carboxylate. NIST WebBook. Available at: [Link]

  • Abate, C., et al. (2023). Development of Fluorescent 4‐[4-(3H‐Spiro[isobenzofuran-1,4′- piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry. Available at: [Link]

  • Abate, C., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry. Available at: [Link]

  • Abate, C., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. PubMed Central. Available at: [Link]

  • PubChem. (n.d.). Ethyl 4-amino-1-piperidinecarboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Al-Hourani, B. J., et al. (2024). Discovery and Chemical Exploration of Spiro[Benzofuran-3,3'-Pyrroles] Derivatives as Innovative FLT3 Inhibitors for Targeting Acute Myeloid Leukemia. PubMed. Available at: [Link]

  • IUCr. (n.d.). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. International Union of Crystallography. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). HPLC and MPLC conditions used for the analysis and the isolation of a mixture of standards and plant crude extracts. ResearchGate. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). Development and Validation of RP-HPLC Method of Analysis for Assay of Spironolactone. IJPRA. Available at: [Link]

  • Google Patents. (n.d.). Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • J. Braz. Chem. Soc. (2025). Piperamides from Piper ottonoides by NMR and GC-MS Based Mixture Analysis. Available at: [Link]

  • PubMed. (n.d.). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. National Center for Biotechnology Information. Available at: [Link]

  • Organic Letters. (2026). Development of Axially Chiral Phosphoramidite Ligands and Their Application in Pd-Catalyzed Asymmetric Synthesis of Spiro-Pyrazolone–Pyrrolidinones via [2 + 3] Cycloaddition. ACS Publications. Available at: [Link]

  • PubMed. (n.d.). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Available at: [Link]

  • LookChemicals. (n.d.). This compound. Available at: [Link]

  • MySkinRecipes. (n.d.). Tert-Butyl 3H-Spiro[Isobenzofuran-1,4'-Piperidine]-1'-Carboxylate. Available at: [Link]

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The Spiro[isobenzofuran-piperidine] Scaffold: A Versatile Platform for Advanced Fluorescent Probe Development

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Technical Guide

Introduction: Beyond the Fluorophore - The Power of the Scaffold

In the dynamic fields of cell biology and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying complex biological processes.[1] While the fluorophore itself is responsible for light emission, the molecular scaffold to which it is attached dictates the probe's specificity, photostability, and environmental sensitivity. This guide focuses on ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate , a spirocyclic compound that represents a highly versatile platform for the synthesis of sophisticated, high-affinity fluorescent probes.

While the core compound itself is not intrinsically fluorescent, its rigid, three-dimensional structure is an ideal starting point for creating probes with tailored properties. The spiro[isobenzofuran-piperidine] moiety is a privileged structure in medicinal chemistry, known for its presence in compounds targeting the central nervous system.[2] By functionalizing this scaffold, researchers can develop novel probes capable of targeting specific cellular components with high precision.

A prime example of this scaffold's potential is in the development of high-affinity fluorescent ligands for studying Sigma (σ) receptors, which are implicated in cancer and neurological diseases like Alzheimer's.[3][4][5] This application note will use the development of such σ₂ receptor probes as a case study to provide detailed protocols and insights for researchers aiming to leverage this powerful chemical scaffold.

The Chemistry of "Turn-On" Probes: The Spirocyclic Advantage

Many fluorescent probes based on spirocyclic structures, such as rhodamines and related xanthene dyes, operate on a "turn-on" mechanism governed by spirocyclization. In its closed, spirocyclic form, the molecule's π-conjugation is disrupted, rendering it colorless and non-fluorescent. An external trigger—such as binding to a target protein, a change in pH, or the presence of a specific ion—can induce a conformational change that opens the spiro ring. This ring-opening extends the π-conjugation across the molecule, resulting in a dramatic increase in fluorescence.

This off/on switching mechanism is highly desirable as it leads to a high signal-to-noise ratio, minimizing background fluorescence and enhancing detection sensitivity. The spiro[isobenzofuran-piperidine] scaffold provides a stable foundation for designing probes that exploit this principle.

Case Study: High-Affinity Fluorescent Probes for σ₂ Receptor Imaging

Recent research has demonstrated the successful use of the 3H-spiro[isobenzofuran-1,4'-piperidine] core to create a panel of fluorescent probes with nanomolar affinity for σ receptors.[3][5] These probes were synthesized by functionalizing the core structure with various fluorescent tags, spanning the visible to near-infrared spectrum.

Photophysical Properties of Functionalized Probes

The choice of the attached fluorophore allows for tuning of the probe's spectral properties. The following table summarizes the photophysical data for several σ₂ receptor-selective probes derived from the spiro[isobenzofuran-piperidine] scaffold, as detailed in recent literature.[4][5]

Compound IDFluorophoreExcitation (λex) (nm)Emission (λem) (nm)Quantum Yield (%)Target Selectivity
23 Dye A4065201.0σ₂ selective
29 Cy-564966411.0σ₂ selective
30 Cy-774977212.0σ₂ selective

Data presented here is based on derivatives of the core scaffold and is for illustrative purposes.

Experimental Protocols

The following protocols are adapted from validated methods for the application of spiro[isobenzofuran-piperidine]-based fluorescent probes in cellular imaging.[3][5] These serve as a robust starting point for researchers working with newly synthesized probes based on this scaffold.

Protocol 1: General Cell Staining for Fluorescence Microscopy

This protocol outlines the fundamental steps for staining live or fixed cells with a novel fluorescent probe.

Materials:

  • Probe stock solution (e.g., 1 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium with DAPI (optional, for nuclear counterstain)

  • Glass coverslips and microscope slides

Workflow Diagram:

G cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_culture 1. Culture cells on coverslips wash1 2. Wash with PBS cell_culture->wash1 fixation 3. Fix with 4% PFA (for fixed cells) wash1->fixation wash2 4. Wash with PBS fixation->wash2 perm 5. Permeabilize (optional, for intracellular targets) wash2->perm stain 6. Incubate with probe working solution perm->stain wash3 7. Wash with PBS to remove excess probe stain->wash3 mount 8. Mount coverslip on slide wash3->mount image 9. Acquire images on fluorescence microscope mount->image G cluster_blocking Blocking (Specificity Control) cluster_staining Staining start 1. Harvest and prepare single-cell suspension block 2a. Incubate cells with excess unlabeled competitor start->block stain 2b. Incubate cells with fluorescent probe start->stain wash 3. Wash cells with flow buffer stain->wash viability 4. Resuspend in buffer with viability dye (e.g., PI) wash->viability acquire 5. Acquire data on flow cytometer viability->acquire analyze 6. Analyze data (gate on live, single cells) acquire->analyze

Sources

application of ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate in neuroscience

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of MK-6884 (ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate) in Neuroscience Research

Introduction: The M4 muscarinic acetylcholine receptor (M4R) has emerged as a pivotal therapeutic target for a spectrum of neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease.[1][2] These G protein-coupled receptors are abundantly expressed in key brain regions like the striatum, cortex, and hippocampus, where they modulate dopaminergic signaling and cognitive processes.[1][3] However, the development of drugs targeting the M4R has been historically challenged by the highly conserved nature of the orthosteric binding site across all five muscarinic receptor subtypes, leading to off-target effects.[3][4]

The advent of positive allosteric modulators (PAMs) represents a paradigm shift in targeting the M4R with high selectivity.[2][3] MK-6884, chemically known as this compound, is a highly selective and potent M4R PAM.[1] In its radiolabeled form, [11C]MK-6884, it serves as an invaluable Positron Emission Tomography (PET) tracer, enabling the non-invasive quantification of M4R in the living brain.[5][6][7] This guide provides a comprehensive overview of MK-6884, its mechanism of action, and detailed protocols for its application as a PET imaging agent to accelerate neuroscience research and drug development.

Part 1: Mechanism of Action - A Positive Allosteric Modulator

MK-6884 does not activate the M4 receptor on its own. Instead, it binds to a distinct allosteric site, a location on the receptor separate from the binding site of the endogenous neurotransmitter, acetylcholine (ACh).[1] This binding event induces a conformational change in the receptor that enhances the binding and/or efficacy of ACh. This is known as positive cooperativity.

The practical implication of this mechanism is significant: MK-6884 amplifies the physiological cholinergic signal without overriding its natural temporal and spatial patterns. This leads to a more nuanced and potentially safer pharmacological effect compared to direct-acting (orthosteric) agonists. The binding of [11C]MK-6884 is demonstrably enhanced by the presence of orthosteric agonists like carbachol in vitro and by elevated endogenous acetylcholine levels in vivo (e.g., following administration of an acetylcholinesterase inhibitor like donepezil).[1][5][8] This cooperativity is a hallmark of its function as a PAM.

Signaling Pathway

// Edges ACh -> M4R:f1 [label="Binds", arrowhead=vee]; MK6884 -> M4R:f2 [label="Binds", arrowhead=vee]; M4R:f3 -> G_protein [label="Activates", style=dashed]; G_protein -> G_protein_active [label="GDP/GTP\nExchange"]; G_protein_active -> AC [label="Inhibits", arrowhead=tee]; AC -> cAMP [label="Converts", style=dashed]; ATP -> AC [style=dashed];

{rank=same; ACh; MK6884;} {rank=same; M4R;} {rank=same; G_protein; G_protein_active; AC; ATP; cAMP;}

// Annotation annotation [label="Binding of both ACh and MK-6884 enhances\nG protein activation and downstream signaling.", shape=plaintext, fontcolor="#202124"]; } caption: M4 Receptor Positive Allosteric Modulation by MK-6884.

Part 2: Application as a PET Tracer for Target Engagement

The primary application of MK-6884 in neuroscience is as the PET tracer [11C]MK-6884. PET imaging with this tool allows for the direct visualization and quantification of M4 receptors in the brain, providing critical information for drug development.[1][9]

Key Applications:

  • Quantifying M4 Receptor Density: Establishing baseline M4 receptor density in healthy individuals and comparing it to patient populations (e.g., Alzheimer's disease, schizophrenia) to understand the role of the receptor in pathology.[1][8]

  • Confirming Target Engagement: Measuring the degree to which a novel, non-radiolabeled M4 PAM therapeutic binds to and occupies the M4 receptor in the brain. This is crucial for selecting the right dose in clinical trials.[1][10]

  • Pharmacodynamic Biomarker: Using changes in [11C]MK-6884 binding to assess the downstream physiological effects of a drug, such as changes in acetylcholine levels.[1][6]

  • Probing Cholinergic Tone: Leveraging the cooperative nature of MK-6884 binding to potentially measure changes in synaptic acetylcholine concentrations.[8]

[11C]MK-6884 Properties and Quantitative Data

The utility of [11C]MK-6884 as a PET tracer is underpinned by its excellent physicochemical and pharmacological properties.

PropertyValueSignificanceReference
Binding Affinity (Ki) 0.19 nMHigh affinity allows for a strong signal-to-noise ratio in PET images.[1]
Cooperativity (α) 43High positive cooperativity with the orthosteric site enhances signal in the presence of endogenous acetylcholine.[1]
Lipophilicity (LogD) 2.7Moderate lipophilicity facilitates good blood-brain barrier penetration without excessive non-specific binding.[1]
CNS Permeability (Papp) 28.8 × 10⁻⁶ cm/sHigh permeability ensures sufficient tracer reaches the brain.[1]
Nondisplaceable Binding Potential (BP_ND) in Striatum (Rhesus Monkey) ~0.83A sufficiently high binding potential allows for accurate quantification of receptor occupancy.[11]

Part 3: Experimental Protocols

The following protocols are designed to provide a framework for utilizing MK-6884 in both in vitro and in vivo settings.

Workflow for a [11C]MK-6884 PET Imaging Study

// Workflow Edges p2 -> s1; p3 -> s1; s2 -> a1; s3 -> a2; s2 -> i1 [label="Wait for Drug\nDistribution", minlen=2]; i1 -> ps1; ps2 -> a1; } caption: General workflow for a target occupancy PET study.

Protocol 1: In Vitro [3H]MK-6884 Radioligand Binding Assay

Objective: To determine the binding affinity (Kd) and density (Bmax) of the M4R allosteric site in brain tissue homogenates and to assess cooperativity with an orthosteric agonist.

Materials:

  • [3H]MK-6884 (Tritiated radioligand)

  • Non-radiolabeled MK-6884 (for determining non-specific binding)

  • Carbachol (orthosteric agonist)

  • Brain tissue (e.g., striatum from rodent or human post-mortem)

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Scintillation fluid and vials

  • Liquid scintillation counter

  • Glass fiber filters (e.g., Whatman GF/B)

  • Cell harvester

Methodology:

  • Tissue Preparation:

    • Homogenize frozen brain tissue in ice-cold binding buffer.

    • Centrifuge the homogenate (e.g., 40,000 x g for 15 min at 4°C).

    • Discard the supernatant and resuspend the pellet in fresh buffer. Repeat this wash step to remove endogenous ligands.

    • Determine the protein concentration of the final membrane preparation using a standard assay (e.g., BCA).

  • Saturation Binding Assay:

    • Set up assay tubes containing a range of [3H]MK-6884 concentrations (e.g., 0.01 to 10 nM).

    • For each concentration, prepare triplicate tubes for total binding and triplicate tubes for non-specific binding (NSB). NSB tubes should also contain a high concentration of non-radiolabeled MK-6884 (e.g., 10 µM).

    • Causality Check: The high concentration of "cold" ligand saturates all specific binding sites, so any remaining radioactivity measured is considered non-specific (binding to filters, lipids, etc.).

    • Add the prepared brain membranes (e.g., 50-100 µg protein per tube).

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Cooperativity Assessment:

    • Repeat the saturation binding assay (Step 2) in the presence of a fixed concentration of carbachol (e.g., 100 µM).

    • Rationale: As a PAM, the affinity of [3H]MK-6884 should increase in the presence of the orthosteric agonist, resulting in a lower Kd value.[1]

  • Assay Termination and Measurement:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the free radioligand.

    • Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

    • Place filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the average NSB counts from the average total binding counts for each concentration.

    • Plot specific binding against the concentration of [3H]MK-6884.

    • Analyze the data using non-linear regression (one-site binding model) to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).

Protocol 2: In Vivo [11C]MK-6884 PET Imaging for Receptor Occupancy

Objective: To quantify M4 receptor occupancy by a novel therapeutic M4 PAM in a non-human primate.

Materials:

  • [11C]MK-6884 (produced by a cyclotron and radiochemistry module)[12]

  • Test therapeutic M4 PAM compound

  • Anesthetized non-human primate

  • PET/CT scanner

  • Arterial line for blood sampling

  • Automated blood sampler and gamma counter

  • Equipment for analyzing radiometabolites in plasma (e.g., HPLC)

Methodology:

  • Baseline Scan:

    • Anesthetize the subject and position it in the PET scanner.

    • Place an intravenous catheter for tracer injection and an arterial line for blood sampling.[10]

    • Perform a transmission scan for attenuation correction.

    • Inject a bolus of [11C]MK-6884 (e.g., ~190 MBq) and immediately begin a dynamic PET scan for 90 minutes.[10]

    • Collect continuous arterial blood samples for the first few minutes, followed by discrete samples throughout the scan to measure the arterial input function.[10]

  • Drug Administration:

    • Following the baseline scan, administer the therapeutic M4 PAM compound at the desired dose and route.

    • Allow sufficient time for the drug to distribute and reach target engagement at the M4 receptor in the brain.

  • Blocking Scan:

    • Repeat the entire procedure from Step 1 on the same day. This second scan is the "blocking" or "occupancy" scan.

    • Rationale: The therapeutic compound will occupy a certain percentage of the M4 allosteric sites. When [11C]MK-6884 is injected, it will have fewer available sites to bind, resulting in a reduced PET signal in M4-rich regions.[13]

  • Image and Data Analysis:

    • Reconstruct dynamic PET images and co-register them to a structural MRI of the subject for anatomical delineation of brain regions (e.g., striatum, cortex, cerebellum).

    • Analyze arterial blood samples to determine the fraction of radioactivity corresponding to the parent tracer ([11C]MK-6884) over time.

    • Kinetic Modeling:

      • Arterial Input Method: Use a two-tissue compartment model (2-TCM) with the metabolite-corrected arterial input function to calculate the total volume of distribution (V_T) in each brain region for both baseline and blocking scans.[1][13]

      • Reference Region Method: Use the cerebellum as a reference region (assumed to have negligible specific M4R binding) and apply a Simplified Reference Tissue Model (SRTM) to calculate the nondisplaceable binding potential (BP_ND).[1][13] This method is less invasive as it avoids arterial cannulation.

    • Receptor Occupancy (RO) Calculation:

      • Calculate RO using the following formula: RO (%) = [(BP_ND_baseline - BP_ND_blocking) / BP_ND_baseline] * 100

      • Plot RO against the plasma concentration of the therapeutic drug to generate a dose-occupancy curve.

Conclusion

MK-6884 is a powerful and selective tool for investigating the M4 muscarinic receptor system. As a PET tracer, [11C]MK-6884 provides an unparalleled window into the living brain, enabling researchers to quantify receptor density and, most critically, to measure the target engagement of novel M4 PAM therapeutics. The protocols and data presented here offer a guide for leveraging this technology to de-risk clinical trials and accelerate the development of new treatments for devastating neurological and psychiatric disorders.

References

  • Li, W., et al. (2022). The PET tracer [11C]MK-6884 quantifies M4 muscarinic receptor in rhesus monkeys and patients with Alzheimer's disease. Science Translational Medicine, 14(627). [Link][1]

  • Alzforum. (2022). New PET Tracer Binds Muscarinic Acetylcholine Receptors. Alzforum. [Link][8]

  • Li, W., et al. (2022). The PET tracer [11C]MK-6884 quantifies M4 muscarinic receptor in rhesus monkeys and patients with Alzheimer's disease. PubMed. [Link][5]

  • Li, W., et al. (2022). The PET tracer [11C]MK-6884 quantifies M4 muscarinic receptor in rhesus monkeys and patients with Alzheimer's disease. ResearchGate. [Link][6]

  • Tong, L., et al. (2020). Discovery of [11C]MK-6884: A Positron Emission Tomography (PET) Imaging Agent for the Study of M4 Muscarinic Receptor Positive Allosteric Modulators (PAMs) in Neurodegenerative Diseases. Journal of Medicinal Chemistry, 63(7), 3389-3401. [Link][11]

  • Sako, M., et al. (2018). Muscarinic receptor M4 positive allosteric modulators attenuate central effects of cocaine. Neuropharmacology, 133, 243-251. [Link][4]

  • Chan, W. Y., et al. (2008). Allosteric modulation of the muscarinic M4 receptor as an approach to treating schizophrenia. Proceedings of the National Academy of Sciences, 105(31), 10978-10983. [Link][2]

  • BioWorld Science. (2013). Novel muscarinic M4 positive allosteric modulator for the treatment of Huntington's disease. BioWorld. [Link][14]

  • Request PDF. (2020). Discovery of [11C]MK-6884: A Positron Emission Tomography (PET) Imaging Agent for the Study of M4 Muscarinic Receptor Positive Allosteric Modulators (PAMs) in Neurodegenerative Diseases. ResearchGate. [Link][7]

  • Gallezot, J. D., et al. (2023). PET imaging of M4 muscarinic acetylcholine receptors in rhesus macaques using [11C]MK-6884: Quantification with kinetic modeling and receptor occupancy by CVL-231 (emraclidine), a novel positive allosteric modulator. Journal of Cerebral Blood Flow & Metabolism, 43(10), 1541-1554. [Link][10]

  • Patsnap Synapse. (2025). Carbon-11-MK 6884. Patsnap. [Link][13]

  • Foster, D. J., et al. (2016). Antipsychotic-like Effects of M4 Positive Allosteric Modulators Are Mediated by CB2 Receptor-Dependent Inhibition of Dopamine Release. Neuron, 91(6), 1244-1252. [Link][15]

  • Digby, G. J., et al. (2018). Allosteric Modulators of the M4 Muscarinic Acetylcholine Receptor. ACS Medicinal Chemistry Letters, 9(7), 624-627. [Link][3]

  • Hsieh, C. H., et al. (2025). [11C]MK-6884 PET imaging reveals lower M4 muscarinic acetylcholine receptor availability following cocaine self-administration in male rats. Pharmacological Reports. [Link][12]

  • Tong, L., et al. (2020). Discovery of [11C]MK-6884: A Positron Emission Tomography (PET) Imaging Agent for the Study of M4Muscarinic Receptor Positive Allosteric Modulators (PAMs) in Neurodegenerative Diseases. Journal of Medicinal Chemistry. [Link][9]

Sources

Illuminating the Unseen: A Guide to Cancer Cell Imaging with Spiro[isobenzofuran-piperidine]-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Novel Imaging Scaffold

In the intricate landscape of cancer cell biology, the ability to visualize specific molecular targets is paramount for both fundamental research and the development of targeted therapeutics. The spiro[isobenzofuran-piperidine] scaffold has recently emerged as a privileged structure in medicinal chemistry, particularly for its role in creating high-affinity ligands for sigma (σ) receptors. While the specific molecule, ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate, serves as a foundational building block, it is the functionalization of this core with fluorescent moieties that has unlocked its potential as a powerful tool for cancer cell imaging[1][2][3][4][5].

This guide provides a comprehensive overview of the application of fluorescent derivatives of the 3H-spiro[isobenzofuran-1,4'-piperidine] core for the imaging of cancer cells. We will delve into the scientific rationale, present detailed protocols for cellular imaging, and provide insights into the interpretation of the obtained results. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this novel class of fluorescent probes in their work.

Scientific Rationale: Targeting Sigma Receptors in Cancer

Sigma (σ) receptors, particularly the σ2 subtype, are overexpressed in a variety of human tumors, including breast, prostate, and lung cancers, while having limited expression in healthy tissues.[1][2][3][4][5] This differential expression makes the σ2 receptor an attractive biomarker for cancer cells and a promising target for the development of diagnostic and therapeutic agents. Ligands that bind with high affinity and specificity to the σ2 receptor can be conjugated with fluorescent dyes to enable the visualization of cancer cells.

The N-butyl-3H-spiro[isobenzofuran-1,4'-piperidine] moiety has been identified as a high-affinity pharmacophore for σ receptors.[1][2][3] By chemically linking this scaffold to various fluorophores, researchers have developed a new generation of fluorescent probes that can specifically label σ2 receptors in living cancer cells, allowing for their study using advanced microscopy techniques.[1][2][3][4][5]

Mechanism of Action: A Targeted Approach to Cell Labeling

The fluorescent probes based on the spiro[isobenzofuran-piperidine] core function by binding to σ2 receptors, which are often located in the endoplasmic reticulum and at the plasma membrane of cancer cells. This binding event concentrates the fluorescent signal within the labeled cells, allowing them to be distinguished from the surrounding non-cancerous cells.

Sigma-2 Receptor Targeting Mechanism of Spiro[isobenzofuran-piperidine] Probe in Cancer Cells cluster_0 Extracellular Space cluster_1 Cancer Cell Probe Fluorescent Probe (Spiro Core + Fluorophore) Membrane Plasma Membrane Probe->Membrane Cellular Uptake Sigma2 σ2 Receptor Probe->Sigma2 Binding Membrane->Sigma2 ER Endoplasmic Reticulum (with σ2 Receptors) Sigma2->ER Nucleus Nucleus

Figure 1: Targeted binding of the fluorescent probe to σ2 receptors.

Properties of Key Fluorescent Probes

Several fluorescent derivatives of the N-butyl-3H-spiro[isobenzofuran-1,4'-piperidine] core have been synthesized and characterized. Below is a summary of the properties of two notable examples, designated here as Compound 19 and Compound 29 from the work of Abatematteo et al. (2023), which are functionalized with a Cy5 dye.[1][3]

PropertyCompound 19Compound 29
Sigma Receptor Affinity Pan (binds σ1 and σ2)σ2 Selective
Fluorophore Cyanine-based (Cy5)Cyanine-based (Cy5)
Excitation Max (λex) 657 nm657 nm
Emission Max (λem) 678 nm678 nm
Quantum Yield (QY) 52.86%47.83%

Application Notes: Best Practices for Use

  • Cell Line Selection: The choice of cancer cell line is critical. It is recommended to use cell lines with well-characterized σ2 receptor expression levels. MCF7 (breast cancer) is a commonly used cell line for these studies.[4]

  • Probe Concentration: The optimal concentration of the fluorescent probe should be determined empirically for each cell line and experimental setup. A starting concentration in the nanomolar range is recommended.

  • Incubation Time: The time required for optimal labeling will vary. Time-course experiments are advised to determine the point of maximum signal-to-noise ratio.

  • Controls: To validate the specificity of the probe for σ2 receptors, competition experiments should be performed. This involves pre-incubating the cells with a known, non-fluorescent σ2 receptor ligand to block the binding sites before adding the fluorescent probe. A significant reduction in the fluorescent signal would indicate specific binding.

Protocols: A Step-by-Step Guide to Cancer Cell Imaging

The following protocols are adapted from methodologies described for imaging σ2 receptors in cancer cells using fluorescent ligands.[1][4]

Protocol 1: In Vitro Staining of Adherent Cancer Cells
  • Cell Culture: Plate cancer cells (e.g., MCF7) on glass-bottom dishes or chamber slides suitable for microscopy and culture in appropriate media until they reach 60-70% confluency.

  • Probe Preparation: Prepare a stock solution of the fluorescent probe in DMSO. Dilute the stock solution to the desired final concentration in pre-warmed cell culture media.

  • Cell Labeling: Remove the culture media from the cells and wash once with phosphate-buffered saline (PBS). Add the probe-containing media to the cells and incubate at 37°C in a CO2 incubator for the predetermined optimal time.

  • Washing: After incubation, remove the probe-containing media and wash the cells three times with PBS to remove any unbound probe.

  • Fixation (Optional): If live-cell imaging is not intended, cells can be fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Counterstaining (Optional): The cell nucleus can be counterstained with a suitable dye such as DAPI.

  • Imaging: Mount the dish or slide on a confocal or fluorescence microscope and acquire images using the appropriate filter sets for the chosen fluorophore.

Cell Staining Workflow Start Start Cell_Culture 1. Culture Cells on Microscopy-compatible Ware Start->Cell_Culture Probe_Prep 2. Prepare Fluorescent Probe Solution Cell_Culture->Probe_Prep Labeling 3. Incubate Cells with Probe Probe_Prep->Labeling Washing 4. Wash to Remove Unbound Probe Labeling->Washing Fix_Stain 5. Optional: Fix and Counterstain Washing->Fix_Stain Imaging 6. Acquire Images with Fluorescence Microscope Fix_Stain->Imaging End End Imaging->End

Figure 2: Workflow for in vitro cancer cell staining.

Protocol 2: Flow Cytometry Analysis
  • Cell Preparation: Harvest cultured cancer cells using a non-enzymatic cell dissociation solution to maintain cell surface receptor integrity.

  • Cell Staining: Resuspend the cells in a suitable buffer (e.g., PBS with 1% bovine serum albumin) containing the fluorescent probe at the desired concentration. Incubate for the optimal time at 37°C.

  • Washing: Centrifuge the cell suspension to pellet the cells and remove the supernatant. Wash the cell pellet twice with cold PBS.

  • Data Acquisition: Resuspend the final cell pellet in PBS and analyze using a flow cytometer equipped with the appropriate lasers and detectors for the fluorophore used.

Conclusion and Future Perspectives

The development of fluorescent probes based on the 3H-spiro[isobenzofuran-1,4'-piperidine] core represents a significant advancement in the field of cancer cell imaging. These tools provide a means to specifically visualize cancer cells that overexpress σ2 receptors, offering valuable insights into tumor biology and aiding in the development of targeted therapies. Future research in this area may focus on the development of probes with improved photophysical properties, such as near-infrared emission for in vivo imaging applications, and the conjugation of these targeting moieties to therapeutic agents for theranostic applications.

References

  • Abatematteo, F. S., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry, 66(6), 3798–3817. [Link]

  • Abatematteo, F. S., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. PubMed Central. [Link]

  • Abatematteo, F. S., et al. (2023). Development of Fluorescent 4‐[4-(3H‐Spiro[isobenzofuran‐1,4′‐ piperidin]‐1′‐yl)butyl. Europe PMC. [Link]

  • Abatematteo, F. S., et al. (2023). (PDF) Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. ResearchGate. [Link]

  • Abatematteo, F. S., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. PubMed. [Link]956/)

Sources

Application Notes and Protocols for Ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the safe handling, storage, and application of ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate. As a unique spirocyclic scaffold, this compound and its derivatives are of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel therapeutics targeting the central nervous system (CNS).[1][2] Given its classification as an irritant and the potential hazards associated with piperidine-containing heterocycles, a thorough understanding of its properties and adherence to strict safety protocols are paramount. This guide synthesizes available data on the compound and its analogs to provide field-proven insights for researchers.

Introduction: The Significance of the Spiro[isobenzofuran-piperidine] Scaffold

The spiro[isobenzofuran-piperidine] moiety is a privileged scaffold in modern drug discovery. Its rigid, three-dimensional structure allows for precise orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[1] This structural feature is particularly advantageous in the design of CNS agents, where specificity is crucial to minimize off-target effects.

This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules. Research has demonstrated the potential of this class of compounds as antidepressants, antihypertensives, and diuretics.[2] Furthermore, derivatives have been investigated as high-affinity ligands for sigma (σ) receptors, which are implicated in a range of neurological disorders.[3]

The workflow for utilizing this compound typically involves its synthesis or procurement, followed by functionalization of the piperidine nitrogen or other positions on the scaffold to generate a library of analogs for screening.

Workflow cluster_0 Pre-Experimental cluster_1 Experimental cluster_2 Post-Experimental Hazard_Assessment Hazard Assessment & Protocol Development Procurement Procurement/Synthesis of Starting Material Hazard_Assessment->Procurement Handling Safe Handling & Weighing Procurement->Handling Reaction Chemical Modification/Reaction Handling->Reaction Workup Reaction Work-up & Purification Reaction->Workup Analysis Characterization (NMR, MS, etc.) Workup->Analysis Waste_Disposal Waste Disposal Workup->Waste_Disposal Storage Product Storage Analysis->Storage Documentation Documentation Analysis->Documentation

Caption: General experimental workflow for the utilization of this compound.

Safety and Hazard Assessment

2.1. Hazard Identification

The compound is classified as an IRRITANT .[4] Based on the hazard statements for the closely related 3H-Spiro[isobenzofuran-1,4'-piperidine] hydrochloride, the following hazards should be assumed for this compound:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation. [5]

2.2. Physical and Chemical Properties

A summary of the key physical and chemical properties is provided in the table below.

PropertyValueSource
Molecular Formula C₁₅H₁₉NO₃PubChem[6]
Molecular Weight 261.32 g/mol PubChem[6]
Appearance White to off-white solid or powderLookChemicals[7]
Boiling Point 394.726 °C at 760 mmHgMySkinRecipes[8]

Handling and Personal Protective Equipment (PPE)

Adherence to standard laboratory safety protocols is essential when working with this compound. The following guidelines are based on best practices for handling potentially hazardous organic chemicals.[9][10][11]

3.1. Engineering Controls

  • All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

3.2. Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling this compound:

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles and a face shield.To protect against splashes that can cause serious eye irritation.[11]
Hand Protection Nitrile or neoprene gloves.To prevent skin contact and irritation. Inspect gloves for integrity before use.[12]
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.To protect skin from accidental spills.[11]
Respiratory Protection Not generally required when working in a fume hood. If weighing outside of a ventilated enclosure, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.To prevent inhalation of the compound, which may cause respiratory irritation.

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"Compound" [label="this compound", fillcolor="#EA4335"]; "Goggles" [label="Chemical Goggles"]; "FaceShield" [label="Face Shield"]; "Gloves" [label="Nitrile/Neoprene Gloves"]; "LabCoat" [label="Lab Coat"]; "ClosedShoes" [label="Closed-toe Shoes"];

"Compound" -> "Goggles"; "Compound" -> "FaceShield"; "Compound" -> "Gloves"; "Compound" -> "LabCoat"; "Compound" -> "ClosedShoes"; }

Caption: Mandatory Personal Protective Equipment (PPE) for handling the compound.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and ensure safety.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7] Some suppliers recommend storage at room temperature, while others suggest refrigeration (0-8°C).[1][7] Always follow the storage instructions provided by the supplier.

  • Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[13] The piperidine nitrogen is basic and will react with acids. The ester functionality can be hydrolyzed by strong acids or bases, especially upon heating.

Experimental Protocols

The following are generalized protocols for common laboratory procedures involving this compound.

5.1. Protocol for Weighing and Preparing a Stock Solution

  • Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly.

  • Weighing: Tare a clean, dry vial on an analytical balance. Carefully transfer the desired amount of the solid compound into the vial using a spatula.

  • Dissolution: In the fume hood, add the desired solvent (e.g., dichloromethane, methanol, DMSO) to the vial. Cap the vial and gently swirl or vortex until the solid is completely dissolved.

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.

5.2. Protocol for a Typical N-Alkylation Reaction

This protocol describes a general procedure for the alkylation of the piperidine nitrogen, a common step in the synthesis of derivatives.

  • Reaction Setup: In a fume hood, add a magnetic stir bar to a round-bottom flask and flush with an inert gas (e.g., nitrogen or argon).

  • Reagent Addition: Dissolve this compound in a suitable aprotic solvent (e.g., acetonitrile or DMF). Add a base (e.g., potassium carbonate or triethylamine) to the solution.

  • Alkylation: Add the desired alkylating agent (e.g., an alkyl halide) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: The reaction can be heated if necessary. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Spill Management and Waste Disposal

6.1. Spill Management

  • Small Spills: For small spills of the solid, carefully sweep up the material and place it in a sealed container for disposal. For small liquid spills, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for disposal.

  • Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department for guidance on cleanup.

6.2. Waste Disposal

  • Dispose of all waste materials, including empty containers and contaminated PPE, in accordance with local, state, and federal regulations.

  • Do not dispose of this compound down the drain. Collect all liquid and solid waste in appropriately labeled hazardous waste containers.

First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Conclusion

This compound is a valuable building block in medicinal chemistry. Its handling requires a thorough understanding of its potential hazards as an irritant and a commitment to rigorous safety protocols. By adhering to the guidelines outlined in this document, researchers can safely unlock the potential of this versatile spirocyclic compound in the pursuit of novel therapeutics.

References

  • LookChemicals. (n.d.). 42191-83-3, this compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Canyon Components. (n.d.). PIPERIDINE Chemical compatibility with O-rings, rubbers, & plastics. Retrieved from [Link]

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  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

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  • Abate, C., et al. (2023). Development of Fluorescent 4‐[4-(3H‐Spiro[isobenzofuran-1,4′- piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry. Retrieved from [Link]

  • IDEX Health & Science. (n.d.). Chemical Compatibility. Retrieved from [Link]

  • Maryanoff, B. E., et al. (1978). Spiro[isobenzofuran-1(3H),4'-piperidines]. 3. Diuretic and antihypertensive properties of compounds containing a sulfur attached to nitrogen. Journal of Medicinal Chemistry, 21(4), 400-403. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is rooted in mechanistic understanding and practical, field-tested solutions.

Introduction: The Synthetic Challenge

The synthesis of this compound, a valuable scaffold in medicinal chemistry, presents a multi-step challenge requiring precise control over reaction conditions.[1][2][3] The core of this synthesis lies in the formation of the spirocyclic isobenzofuran-piperidine system. A common and effective strategy involves a two-stage process: the initial construction of a diol precursor, followed by an acid-catalyzed intramolecular cyclization. This guide will address potential issues in both stages of this synthetic pathway.

Visualizing the Synthesis: A General Reaction Scheme

To provide a clear overview, the general synthetic approach is outlined below. This will serve as a reference point for the troubleshooting sections that follow.

Synthesis_Pathway cluster_0 Stage 1: Diol Precursor Synthesis cluster_1 Stage 2: Spirocyclization 2-Bromobenzyl_derivative 2-Bromobenzyl derivative Grignard_or_Lithiation Grignard Formation or Lithiation 2-Bromobenzyl_derivative->Grignard_or_Lithiation N-ethoxycarbonyl-4-piperidone N-ethoxycarbonyl-4-piperidone Addition Nucleophilic Addition N-ethoxycarbonyl-4-piperidone->Addition Grignard_or_Lithiation->Addition Diol_Precursor Ethyl 4-hydroxy-4-(2-(hydroxymethyl)phenyl) piperidine-1-carboxylate Addition->Diol_Precursor Cyclization Intramolecular Dehydrative Cyclization Diol_Precursor->Cyclization Acid_Catalyst Acid Catalyst (e.g., H2SO4, TFA) Acid_Catalyst->Cyclization Final_Product Ethyl 3H-spiro[isobenzofuran-1,4'-piperidine] -1'-carboxylate Cyclization->Final_Product

Caption: General two-stage synthesis of the target spirocycle.

Part 1: Troubleshooting the Synthesis of the Diol Precursor

The formation of ethyl 4-hydroxy-4-(2-(hydroxymethyl)phenyl)piperidine-1-carboxylate is the cornerstone of this synthesis. The most common approach involves the reaction of a Grignard or organolithium reagent derived from a 2-bromobenzyl derivative with N-ethoxycarbonyl-4-piperidone.[4]

Frequently Asked Questions (FAQs)

Q1: My Grignard/organolithium reaction is sluggish or fails to initiate. What are the common causes?

A1: The success of this step hinges on the quality of your reagents and the strict exclusion of moisture and atmospheric oxygen.

  • Moisture Contamination: Grignard and organolithium reagents are extremely strong bases and will be quenched by any protic source, including water.[5][6][7]

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

  • Poor Quality Magnesium/Lithium: The surface of magnesium turnings can be coated with magnesium oxide, which prevents the reaction.

    • Solution: Activate the magnesium turnings prior to use. This can be achieved by stirring them vigorously under an inert atmosphere, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.

  • Impure Starting Materials: Impurities in the 2-bromobenzyl derivative or the solvent can interfere with the formation of the organometallic reagent.

    • Solution: Purify the starting materials by distillation or recrystallization.

Q2: I am observing a low yield of the desired diol precursor, with significant amounts of side products. What are the likely side reactions?

A2: Several side reactions can compete with the desired nucleophilic addition.

  • Enolization of the Piperidone: N-ethoxycarbonyl-4-piperidone has acidic alpha-protons. The strongly basic Grignard/organolithium reagent can act as a base, leading to enolate formation instead of nucleophilic addition.

    • Solution: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to favor the kinetic addition product. Add the organometallic reagent slowly to a solution of the piperidone to maintain a low concentration of the base.

  • Wurtz-type Coupling: The organometallic reagent can react with the starting 2-bromobenzyl derivative, leading to homocoupling.

    • Solution: This is often favored at higher temperatures. Maintaining a low reaction temperature and slow addition of the alkyl halide to the metal can minimize this.

  • Double Addition to the Ester: While less common with the urethane, strong nucleophiles can potentially react with the ethyl carboxylate group.[5]

    • Solution: This is generally not a major issue under standard conditions but could be exacerbated by prolonged reaction times or high temperatures.

Q3: How can I effectively purify the diol precursor?

A3: The diol is a polar molecule and may be challenging to purify.

  • Column Chromatography: Silica gel column chromatography is the most common method. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with an ester (e.g., ethyl acetate), is typically effective.

  • Crystallization: If the diol is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Experimental Protocol: Synthesis of Ethyl 4-hydroxy-4-(2-(hydroxymethyl)phenyl)piperidine-1-carboxylate

This protocol is a generalized procedure based on common practices for similar reactions. Optimization may be required.

  • Preparation of the Grignard Reagent:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

    • Activate the magnesium with a small crystal of iodine.

    • Add a solution of 2-bromobenzyl alcohol (protected as a silyl ether, e.g., TBDMS) (1.0 eq) in anhydrous THF via the dropping funnel.

    • Initiate the reaction with gentle heating if necessary. Once initiated, the reaction should be exothermic. Maintain a gentle reflux by controlling the rate of addition.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Addition to the Piperidone:

    • In a separate flame-dried flask, dissolve N-ethoxycarbonyl-4-piperidone (1.0 eq) in anhydrous THF and cool to -78 °C.

    • Slowly add the prepared Grignard reagent to the piperidone solution via a cannula, maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Work-up and Deprotection:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • If a protecting group was used on the benzyl alcohol, deprotect under appropriate conditions (e.g., TBAF for a TBDMS ether).

    • Purify the crude diol by silica gel column chromatography.

Part 2: Troubleshooting the Spirocyclization

The final step is the acid-catalyzed intramolecular dehydrative cyclization of the diol to form the spiro[isobenzofuran] ring.

Frequently Asked Questions (FAQs)

Q1: My cyclization reaction is not going to completion, or the yield is very low. What factors influence the efficiency of this step?

A1: The success of the cyclization depends on the choice of acid catalyst and the reaction conditions.

  • Choice of Acid Catalyst: Both Brønsted and Lewis acids can be used.

    • Strong Brønsted Acids: Sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA) are commonly used. The concentration of the acid is critical; too high a concentration can lead to decomposition.

    • Lewis Acids: Lewis acids like iron(III) chloride (FeCl₃) can also catalyze dehydrative cyclizations and may offer milder conditions.

  • Reaction Temperature: The reaction may require heating to overcome the activation energy for dehydration. However, excessive heat can lead to side reactions.

    • Solution: Start at room temperature and gradually increase the temperature while monitoring the reaction by TLC or LC-MS.

  • Water Removal: The reaction produces water, which can inhibit the reaction.

    • Solution: Using a Dean-Stark apparatus to remove water azeotropically can drive the equilibrium towards the product.

Q2: I am observing the formation of an elimination byproduct instead of the desired spirocycle. How can I prevent this?

A2: The carbocation intermediate formed during the reaction can undergo elimination to form an alkene.

  • Reaction Conditions: This is often favored by high temperatures and strongly acidic conditions.

    • Solution: Use a milder acid catalyst or lower the reaction temperature. A stepwise approach, such as converting the benzylic alcohol to a better leaving group (e.g., a tosylate) followed by cyclization under milder basic or neutral conditions, could be an alternative.

Q3: The purification of the final product is difficult due to the presence of polar byproducts. What purification strategies are recommended?

A3: The final product is a tertiary amine and can be purified using standard techniques.

  • Column Chromatography: Silica gel chromatography is generally effective. The polarity of the eluent should be carefully optimized to separate the product from any unreacted diol or byproducts. A mixture of hexane and ethyl acetate is a good starting point.

  • Acid-Base Extraction: As the product is basic, an acid-base extraction can be used to separate it from neutral impurities. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The product will move to the aqueous layer as the hydrochloride salt. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the product re-extracted into an organic solvent.

Experimental Protocol: Acid-Catalyzed Cyclization

This is a general protocol and may require optimization.

  • Reaction Setup:

    • Dissolve the diol precursor (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or toluene.

    • Cool the solution to 0 °C in an ice bath.

  • Acid Addition:

    • Slowly add the acid catalyst (e.g., a few drops of concentrated H₂SO₄ or 0.1-0.5 eq of TFA).

    • Monitor the reaction progress by TLC or LC-MS.

  • Reaction and Work-up:

    • Stir the reaction at 0 °C to room temperature until the starting material is consumed.

    • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography.

Data Summary: Optimizing Reaction Conditions

The following table provides a starting point for optimizing key reaction parameters.

ParameterStage 1: Diol FormationStage 2: Spirocyclization
Solvent Anhydrous THF, Diethyl EtherDichloromethane, Toluene, Acetonitrile
Temperature -78 °C to reflux0 °C to reflux
Key Reagents Mg turnings, n-BuLiH₂SO₄, TFA, p-TsOH, FeCl₃
Common Issues Low initiation, enolization, Wurtz couplingIncomplete reaction, elimination, decomposition
Purification Silica gel chromatography, recrystallizationSilica gel chromatography, acid-base extraction

Conclusion

The synthesis of this compound is a challenging yet achievable goal. By understanding the underlying reaction mechanisms and potential pitfalls, researchers can systematically troubleshoot and optimize their synthetic route. This guide provides a framework for addressing common issues, but careful experimental design and monitoring remain paramount for success.

References

  • BenchChem. (2025).
  • Parham, W. E., & Jones, L. D. (1976). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Journal of Medicinal Chemistry, 19(11), 1315-1324. [Link]

  • MDPI. (2024). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. Molecules, 29(1), 234. [Link]

  • Appchem. (n.d.). Ethyl 4-hydroxy-4-(2-(hydroxymethyl)phenyl)piperidine-1-carboxylate. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2022). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1366-1378. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Tu, S., et al. (2010). Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 20(16), 4895-4900. [Link]

  • Marrazzo, A., et al. (2023). Development of Fluorescent 4‐[4-(3H‐Spiro[isobenzofuran-1,4′- piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry, 66(7), 4995-5015. [Link]

  • Google Patents. (n.d.). EP0311313A2 - Heterocyclic spiro compounds and their preparation.
  • LookChem. (n.d.). 42191-83-3,this compound. Retrieved from [Link]

  • Google Patents. (n.d.). US20040072847A1 - Spiro[isobenzofuran-1,4'-piperidin]-3-ones and 3H-spiroisobenzofuran-1,4'-piperidines.
  • PubMed. (1978). Spiro[isobenzofuran-1(3H),4'-piperidines]. 3. Diuretic and antihypertensive properties of compounds containing a sulfur attached to nitrogen. Journal of Medicinal Chemistry, 21(11), 1149-54. [Link]

  • Ashenhurst, J. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • jOeCHEM. (2021, August 24). The Grignard Reaction (Worksheet Solutions Walkthrough) [Video]. YouTube. [Link]

  • The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. [Link]

  • PubMed. (1990). Cyclization-activated prodrugs. Basic carbamates of 4-hydroxyanisole. Journal of Medicinal Chemistry, 33(1), 97-101. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate. PubChem. Retrieved from [Link]

  • PubMed Central. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 19(6), 7848-7861. [Link]

  • PubMed Central. (n.d.). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. ACS Omega, 6(32), 20974-20982. [Link]

  • MDPI. (2023). Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions. Molecules, 28(14), 5369. [Link]

  • PubMed. (2007). Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts. The Journal of Organic Chemistry, 72(16), 6044-6055. [Link]

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Technical Support Center: Navigating the Experimental Complexities of Ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for Ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate (CAS: 42191-83-3). This molecule, a valuable building block in medicinal chemistry, is instrumental in the development of novel therapeutics, including agents targeting the central nervous system and sigma receptors.[1][2][3][4][5] However, its unique spirocyclic structure, incorporating a sensitive isobenzofuran moiety and an ethyl carbamate, presents distinct challenges in synthesis, handling, and downstream applications.

This guide is structured to provide direct, actionable solutions to common problems encountered by researchers. We move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your experimental outcomes.

Compound Profile & Physical Properties

A foundational understanding of the compound's properties is critical for its successful application.

PropertyValueSource
CAS Number 42191-83-3[6][7]
Molecular Formula C₁₅H₁₉NO₃[6]
Molecular Weight 261.32 g/mol [6][8]
Appearance White solid / Powder[9][10]
Boiling Point ~394.7 °C[8]
Common Synonyms 1'-Carbethoxyspiro[isobenzofuran-1(3H),4'-piperidine][7]

Section 1: Synthesis & Reaction Optimization

The creation of the spirocyclic core is often the most challenging step, where low yields can be a significant bottleneck.[11][12]

Q1: My spirocyclization reaction to form the isobenzofuran ring is inefficient, resulting in low yields and multiple byproducts. What are the likely causes and optimization strategies?

A1: Low yields in the formation of this spiro-scaffold are a common hurdle. The key challenge lies in efficiently forming the quaternary spiro-carbon that links the isobenzofuran and piperidine rings.[13] The issues typically stem from three areas: precursor reactivity, reaction conditions, and competing side reactions.

Causality & Troubleshooting Workflow:

  • Precursor Quality is Paramount: The synthesis often involves the reaction of a lithiated benzyl ether derivative with 1-carbethoxy-4-piperidone, followed by acid-catalyzed cyclization.[1] Ensure the organolithium reagent is freshly prepared or properly titrated. The piperidone precursor should be pure and anhydrous, as moisture will quench the organometallic reagent.

  • Temperature Control During Lithiation/Addition: The initial addition step is highly exothermic. Maintain stringent temperature control (typically -78 °C) to prevent premature decomposition of the lithiated intermediate and minimize side reactions. A sudden color change or temperature spike indicates a potential loss of control.

  • The Critical Cyclization Step: The acid-catalyzed cyclization to form the furan ring is sensitive.

    • Acid Choice: A Brønsted acid is required, but overly harsh conditions can lead to degradation. If strong acids like H₂SO₄ are causing charring, consider milder alternatives like p-toluenesulfonic acid (p-TsOH) or even Lewis acids.

    • Reaction Monitoring: This step must be carefully monitored by Thin Layer Chromatography (TLC) or LC-MS. The reaction is complete when the open-chain alcohol intermediate is consumed. Prolonged reaction times can lead to undesired dehydration byproducts or ring-opening.

G start Low Yield Observed check_precursors Verify Purity & Anhydrous State of Precursors start->check_precursors Step 1 check_temp Confirm Temperature Control (-78°C) During Addition check_precursors->check_temp Step 2 optimize_cyclization Optimize Acid-Catalyzed Cyclization check_temp->optimize_cyclization Step 3 monitor Implement Rigorous Reaction Monitoring (TLC/LC-MS) optimize_cyclization->monitor Step 4 result Improved Yield monitor->result

Caption: Key degradation pathways under acidic and basic conditions.

Q3: What are the optimal storage conditions for this compound to ensure long-term stability?

A3: Based on its chemical structure and potential for hydrolysis, the following storage conditions are recommended to maximize shelf-life.

ParameterRecommended ConditionRationale
Temperature 2-8 °C or Room TemperatureCool conditions slow the rate of any potential decomposition. [9]Some suppliers recommend room temperature. [8]
Atmosphere Inert atmosphere (Argon or Nitrogen)Protects against atmospheric moisture and oxygen, minimizing hydrolytic and oxidative degradation.
Container Tightly sealed, amber glass vialPrevents moisture ingress and protects from light, which can catalyze degradation over long periods. [7]
State SolidStoring as a dry, crystalline solid is preferable to storage in solution, where solvent interactions can promote degradation.

Section 3: Purification & Analytical Characterization

Purification of spirocyclic compounds can be non-trivial due to their unique three-dimensional shape and potential for on-column degradation.

Q4: I am having difficulty purifying the compound using silica gel chromatography. I see tailing peaks and/or the appearance of new spots on my TLC plate after chromatography. What's wrong?

A4: This is a classic problem when purifying amine-containing or acid-sensitive compounds on standard silica gel. The surface of silica gel is acidic (due to silanol groups, Si-OH), which can interact with the basic piperidine nitrogen and catalyze the ring-opening of the acid-sensitive isobenzofuran moiety.

Solutions for Improved Chromatographic Purification:

  • Neutralize the Silica Gel: Before preparing your column, wash the silica gel with a solvent system containing a small amount of a volatile base. A common method is to use a slurry of silica in your chosen eluent containing 0.5-1% triethylamine (NEt₃) or ammonia in methanol. This deactivates the acidic sites.

  • Use an Alternative Stationary Phase: If neutralization is insufficient, consider using a less acidic stationary phase.

    • Alumina (basic or neutral): A good alternative, but check for compatibility first as it can sometimes retain polar compounds too strongly.

    • Reversed-Phase C18 Silica: If the compound has sufficient hydrophobicity, reversed-phase chromatography is an excellent option as it avoids the issue of acidic silanol groups.

  • Minimize Residence Time: Run the column as quickly as possible without sacrificing resolution (flash chromatography is ideal). The less time the compound spends in contact with the stationary phase, the lower the chance of degradation.

Section 4: Downstream Reactions & Modifications

A primary use of this compound is as an intermediate, often requiring modification of the N-carbethoxy group.

Q5: I need to hydrolyze the ethyl carbamate to get the free secondary amine for subsequent alkylation. Standard saponification with NaOH is cleaving the isobenzofuran ring. What is a better method?

A5: This is a critical selectivity challenge. Standard strong base (NaOH/KOH) or strong acid (refluxing HCl) conditions that readily cleave ethyl carbamates will almost certainly destroy the acid/base-labile spiro-acetal core. You need conditions that selectively target the carbamate.

Recommended Protocol for Selective N-Deprotection:

The use of trimethylsilyl iodide (TMSI) provides a powerful, neutral method for cleaving carbamates and esters that is often compatible with acid-sensitive functional groups.

Protocol: TMSI-Mediated N-Deprotection

  • Preparation: In a flame-dried flask under an inert atmosphere (Argon), dissolve the ethyl spiro-carboxylate (1 equivalent) in a dry, aprotic solvent like anhydrous acetonitrile or dichloromethane.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add trimethylsilyl iodide (TMSI) (1.5 - 2.0 equivalents) dropwise via syringe.

  • Reaction: Allow the reaction to stir at 0 °C and warm slowly to room temperature. Monitor the reaction progress carefully by TLC or LC-MS (typically complete in 1-4 hours). The reaction generates an intermediate silyl carbamate.

  • Work-up: Upon completion, carefully quench the reaction by adding methanol. This will hydrolyze the silyl carbamate to the desired free amine and generate volatile byproducts.

  • Purification: Remove the solvent under reduced pressure. The resulting crude amine can then be purified by a neutralized column chromatography as described in Q4 or carried forward directly if sufficiently pure.

Rationale: TMSI acts as a soft Lewis acid that coordinates to the carbamate's carbonyl oxygen, while the iodide acts as a soft nucleophile that attacks the ethyl group, leading to cleavage under neutral conditions.

References

  • Troubleshooting common issues in spirocyclic compound synthesis. BenchChem Technical Support.
  • Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. BenchChem Technical Support.
  • This compound.
  • ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxyl
  • Martin, G. et al. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery.
  • Ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxyl
  • Grunewald, G. L., et al. (1984). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Journal of Medicinal Chemistry.
  • Kotha, S., & Mandal, K. (2019). Design and Synthesis of Spirocycles via Olefin Metathesis.
  • Saikia, U. P. (2022). RECENT ADVANCES IN THE SYNTHESIS OF SPIROCYCLIC COMPOUNDS.
  • Reddit discussion on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • S. Conte, G., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives... Journal of Medicinal Chemistry.
  • 3H-Spiro[Isobenzofuran-1,4'-piperidine] hydrochloride. Chem-Impex.
  • S. Conte, G., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives...
  • S. Conte, G., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)
  • Feng, Y., et al. (2010). Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists. Bioorganic & Medicinal Chemistry Letters.
  • 3H-Spiro[isobenzofuran-1,4'-piperidine] hydrochloride. Sigma-Aldrich.
  • 3H-Spiro[isobenzofuran-1,4'-piperidine] hydrochloride. Barcelona Fine Chemicals.

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Technical Support Center: Optimizing Ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate Dosage for Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing the experimental dosage of this compound. Our goal is to equip you with the necessary knowledge to conduct successful and reproducible experiments.

Introduction to this compound

This compound is a spirocyclic compound with a molecular formula of C15H19NO3 and a molecular weight of 261.32 g/mol .[1] It serves as a crucial intermediate in medicinal chemistry and drug discovery, with known applications in the development of agents targeting the central nervous system (CNS).[2] Specifically, this molecular scaffold has been investigated for its potential as an antidepressant, diuretic, and antihypertensive agent. Furthermore, derivatives of the 3H-spiro[isobenzofuran-1,4'-piperidine] core have been developed as high-affinity ligands for sigma (σ) receptors and as agonists for the melanocortin subtype-4 receptor (MC4R), highlighting its therapeutic potential in a range of diseases.[3]

Frequently Asked Questions (FAQs)

This section addresses common questions and concerns that may arise during the experimental use of this compound.

Q1: What is a good starting concentration for in vitro screening with this compound?

For a novel compound with unknown potency, a common starting point for single-concentration screening is 10 µM .[4][5] Some researchers may opt for a broader initial screen at concentrations of 1 µM, 10 µM, and 100 µM to quickly gauge the compound's effective range.[6] For cell-based assays, it is generally recommended to keep the highest concentration at or below 30 µM to minimize the risk of false-positive results due to off-target effects or cytotoxicity.[7]

Q2: How should I prepare a stock solution of this compound?

Given its predicted hydrophobic nature, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution (e.g., 10 mM). It is crucial to ensure the final concentration of DMSO in your cell culture medium remains low, typically below 0.1% , as higher concentrations can be toxic to cells.[8]

Q3: The compound precipitates when I add it to my cell culture medium. What should I do?

Precipitation of hydrophobic compounds in aqueous media is a frequent issue.[8][9] Here are several troubleshooting steps:

  • Optimize DMSO Concentration: Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%).[8]

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your cell culture medium.

  • Pre-warm the Medium: Adding the compound to pre-warmed media (37°C) can enhance solubility.[8]

  • Mixing Technique: Add the DMSO stock dropwise to the medium while gently vortexing or swirling to promote rapid dispersion.[8]

  • Sonication: A brief sonication in a water bath may help to redissolve the precipitate.[8]

Q4: How long should I expose the cells to the compound?

The optimal incubation time depends on the specific cell type, the biological question being addressed, and the compound's mechanism of action.[10][11] For initial screening, a 24 to 72-hour incubation is a common starting point. However, it is highly recommended to perform a time-course experiment to determine the optimal exposure time for your specific assay.[11][12]

Q5: How can I assess the stability of the compound in my cell culture medium?

The stability of a compound in culture media can impact experimental results.[13][14] A simple stability test involves incubating the compound in the complete cell culture medium at 37°C for the duration of your longest planned experiment. At various time points, an aliquot of the medium can be analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of the parent compound remaining.[13][15]

Troubleshooting Guide for Dosage Optimization

This guide provides a systematic approach to resolving common issues encountered during dosage optimization experiments.

Problem/Symptom Potential Cause Recommended Solution
High background signal in the assay Autofluorescence from media components (e.g., phenol red, serum).[16] Insufficient blocking.[17]Use phenol red-free media or perform measurements in phosphate-buffered saline (PBS).[16] Optimize blocking conditions with an appropriate blocking buffer and incubation time.[17]
Poor reproducibility between experiments Inconsistent cell seeding density.[18] Variation in cell health or passage number.Use a cell counter to ensure consistent cell numbers. Maintain a consistent cell passage number for all experiments.
No dose-dependent effect observed The concentration range is too narrow or not centered around the IC50. The compound is inactive in the tested system.Test a wider range of concentrations (e.g., from nanomolar to high micromolar). Confirm the compound's activity in a relevant positive control system if available.
Steep or flat dose-response curve A steep curve may indicate high potency, making it sensitive to small concentration changes. A flat curve suggests low potency or inactivity.For a steep curve, use more closely spaced concentrations around the IC50. For a flat curve, expand the concentration range to higher levels.
Precipitation of the compound at higher concentrations Low aqueous solubility.[9]Follow the troubleshooting steps for solubility issues outlined in the FAQ section. Consider using solubility-enhancing excipients after validation.[8]

Experimental Protocols

Protocol 1: Preparation of Compound Stock and Working Solutions

This protocol outlines the steps for preparing a stock solution and serial dilutions of this compound for in vitro experiments.

  • Prepare a 10 mM Stock Solution:

    • Calculate the required mass of the compound for your desired volume of 10 mM stock solution in DMSO.

    • Dissolve the weighed compound in the calculated volume of high-purity DMSO.

    • Gently vortex until the compound is fully dissolved.

    • Aliquot the stock solution into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Prepare Working Solutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Ensure the final DMSO concentration in all working solutions and the vehicle control is identical and does not exceed 0.1%.

Protocol 2: Determining the IC50 Value using an MTT Assay

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of the compound on adherent cells.[19]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of at least 6-8 concentrations of the compound in complete cell culture medium.

    • Include a vehicle control (medium with the same final DMSO concentration) and a positive control for cell death.

    • Carefully remove the old medium from the cells and add the prepared compound dilutions.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance data to the vehicle control (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the IC50 value.[20]

Visualizations

Experimental Workflow for Dosage Optimization

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_working Prepare Serial Dilutions prep_stock->prep_working compound_treatment Treat Cells with Compound prep_working->compound_treatment cell_seeding Seed Cells in 96-well Plate cell_seeding->compound_treatment incubation Incubate for 24-72h compound_treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_analysis Analyze Dose-Response Curve mtt_assay->data_analysis ic50 Determine IC50 data_analysis->ic50

Caption: Workflow for determining the IC50 value.

Troubleshooting Logic for Compound Precipitation

troubleshooting_precipitation start Compound Precipitates in Media check_dmso Is final DMSO conc. <= 0.1%? start->check_dmso adjust_dmso Adjust Stock or Dilution to Lower DMSO check_dmso->adjust_dmso No check_mixing Was mixing gentle and thorough? check_dmso->check_mixing Yes adjust_dmso->check_mixing improve_mixing Add dropwise while swirling check_mixing->improve_mixing No check_temp Was media pre-warmed to 37°C? check_mixing->check_temp Yes improve_mixing->check_temp warm_media Pre-warm media before adding compound check_temp->warm_media No sonicate Consider brief sonication check_temp->sonicate Yes warm_media->sonicate end Solubility Issue Resolved sonicate->end

Caption: Decision tree for resolving compound precipitation.

References

  • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • BenchSci. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Promega Connections. (2012, February 29). Considerations for Successful Cell-Based Assays III: Treatment Parameters. Retrieved from [Link]

  • Housing Innovations. (2025, August 10). 5 Ways to Determine IC50 Value in Pharmacology Research. Retrieved from [Link]

  • ResearchGate. (2017, February 1). Which concentrations-steps are the best fo a series for screen in in vitro experiment. Retrieved from [Link]

  • Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239–1249. [Link]

  • Promega Corporation. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]

  • Innoprot. (n.d.). MC4 Melanocortin Receptor Assay. Retrieved from [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]

  • BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved from [Link]

  • ResearchGate. (2021, December 9). How do I choose the concentration for primary screening in drug discovery process ?. Retrieved from [Link]

  • Sahn, J. J., Meiler, J., & Gurevich, V. V. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Pharmacological research, 129, 354–365. [Link]

  • BioIVT. (2018, July 20). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Retrieved from [Link]

  • Yang, Y. (2019). Current Mechanistic and Pharmacodynamic Understanding of Melanocortin-4 Receptor Activation. International journal of molecular sciences, 20(11), 2638. [Link]

  • News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Melanocortin Receptor Functional Assay Service. Retrieved from [Link]

  • ResearchGate. (2017, December 14). How to know the stability of drugs and reagents in the cell culture media?. Retrieved from [Link]

  • ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?. Retrieved from [Link]

  • Li, C., Liu, Z., & Wang, S. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of medicinal chemistry, 59(24), 11113–11122. [Link]

  • Visikol. (2022, June 7). The Importance of IC50 Determination. Retrieved from [Link]

  • JoVE. (2023, March 1). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. Retrieved from [Link]

  • Promega Corporation. (2020, September 9). The NanoBiT® Assay and the gain-of-function genetic variants of the GPCR Melanocortin 4 Receptor. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]

  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]

  • Muttenthaler, M., Nielsen, C. K., & Alewood, P. F. (2023). Development of Melanocortin 4 Receptor Agonists by Exploiting Animal-Derived Macrocyclic, Disulfide-Rich Peptide Scaffolds. ACS pharmacology & translational science, 6(10), 1544–1554. [Link]

  • Zhang, M., Liu, X., & Cui, J. (2017). Potential independent action of sigma receptor ligands through inhibition of the Kv2.1 channel. Oncotarget, 8(42), 71753–71764. [Link]

  • Romero, L., Zamanillo, D., & Vela, J. M. (2012). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Current pharmaceutical design, 18(37), 6120–6135. [Link]

  • Le, K., & Lee, J. S. (2016). Cell Culture Media Impact on Drug Product Solution Stability. Biotechnology progress, 32(4), 998–1008. [Link]

  • Bitesize Bio. (2025, February 19). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]

  • Le, K., & Lee, J. S. (2016). Cell culture media impact on drug product solution stability. Biotechnology progress, 32(4), 998–1008. [Link]

  • Al-Gizawy, S. M., & Bowen, W. D. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC chemical biology, 1(4), 263–276. [Link]

  • LookChemicals. (n.d.). 42191-83-3,this compound. Retrieved from [Link]

  • StudySmarter. (2024, September 4). Dose-Response Curve: Explained & Law Applications. Retrieved from [Link]

  • Gittos, M. W., & Gschwend, H. W. (1977). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Journal of medicinal chemistry, 20(10), 1341–1344. [Link]

  • Tuccinardi, T., Granchi, C., Rizzolio, F., Caligiuri, I., Battistuzzi, G., Ortore, G., ... & Minutolo, F. (2023). Development of Fluorescent 4‐[4‐(3H‐Spiro[isobenzofuran‐1,4′‐piperidin]‐1′‐yl)butyl]indolyl Derivatives as High‐Affinity Probes to Enable the Study of σ Receptors via Fluorescence‐Based Techniques. Journal of medicinal chemistry, 66(7), 4983–5000. [Link]

  • Baker, M. E. (2018). Interpreting 'Dose-Response' Curves Using Homeodynamic Data: With an Improved Explanation for Hormesis. Antioxidants (Basel, Switzerland), 7(12), 178. [Link]

  • Bio-Rad. (2025, August 19). Dose–Response Curve Analysis through the Lens of Differential and Integral Calculus. Retrieved from [Link]

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Technical Support Center: Purification of Ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this spirocyclic compound. The following frequently asked questions (FAQs) and troubleshooting guides are based on established chromatographic and crystallization principles, adapted for the specific structural characteristics of this molecule.

Table of Contents

  • FAQ 1: Initial Purity Assessment & Common Impurities

  • FAQ 2: Choosing the Right Purification Technique: Chromatography vs. Recrystallization

  • Troubleshooting Guide 1: Flash Column Chromatography

  • Troubleshooting Guide 2: Recrystallization

  • FAQ 3: Post-Purification Analysis and Storage

  • References

FAQ 1: My initial reaction mixture for this compound shows multiple spots on TLC. What are the likely impurities?

Answer:

Understanding the potential impurities is the first step toward successful purification. Based on the typical synthesis of spiro[isobenzofuran-1,4'-piperidines], the common impurities you might be observing on your Thin Layer Chromatography (TLC) plate include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include 2-bromobenzyl derivatives and ethyl piperidine-4-carboxylate or related precursors.[1]

  • Reaction Byproducts: These can be numerous and depend on the specific reagents and conditions used. For instance, if a Grignard or organolithium reagent is used, you might have byproducts from side reactions.

  • Ring-Opened Species: The isobenzofuran ring can be sensitive to acidic or basic conditions, potentially leading to ring-opened impurities.

  • N-Dealkylated or N-Oxidized Piperidine: The piperidine nitrogen can be susceptible to oxidation or side reactions, especially if harsh conditions are employed.[]

  • Solvent Adducts: Residual high-boiling point solvents (e.g., DMF, DMSO) used in the reaction can be difficult to remove and may appear as impurities.

A preliminary analysis by LC-MS or ¹H NMR of the crude product can be invaluable in identifying the major impurities and planning an effective purification strategy.

FAQ 2: What is the best purification technique for this compound – flash chromatography or recrystallization?

Answer:

The choice between flash column chromatography and recrystallization depends on the scale of your reaction and the nature of the impurities.

  • Flash Column Chromatography is generally the more versatile and widely applicable method, especially for:

    • Complex mixtures: When your TLC shows multiple impurities with different polarities.

    • Small to medium scale: It is highly effective for purifying milligram to multi-gram quantities of your compound.[3][4]

    • Amorphous or oily products: If your compound does not readily crystallize, chromatography is the preferred method.

  • Recrystallization is an excellent choice when:

    • The crude product has high initial purity (>85-90%): Recrystallization is most effective at removing small amounts of impurities.

    • A crystalline solid is desired: This technique yields a product with high purity and a crystalline form, which can be advantageous for subsequent steps or characterization.

    • Scaling up: For large-scale purifications, recrystallization is often more practical and economical than chromatography.[5]

In many cases, a combination of both techniques is optimal. An initial purification by flash chromatography can be followed by recrystallization of the pooled, clean fractions to obtain a highly pure, crystalline product.

Troubleshooting Guide 1: Flash Column Chromatography

This guide will help you address common issues encountered during the flash column chromatography of this compound.

Problem 1: Poor Separation on the Column

Symptoms:

  • Broad peaks in the chromatogram.

  • Co-elution of the product with impurities.

  • Streaking or tailing of the product on TLC fractions.

Potential Causes & Solutions:

Cause Explanation Solution
Inappropriate Solvent System The polarity of the mobile phase is either too high (impurities and product elute together) or too low (product does not move).Develop a solvent system using TLC. Aim for an Rf value of 0.2-0.3 for your product. A common starting point for piperidine derivatives is a hexane/ethyl acetate or dichloromethane/methanol gradient.[3]
Column Overloading Too much crude material has been loaded onto the column, exceeding its separation capacity.As a general rule, use a sample-to-silica ratio of 1:30 to 1:100 (w/w). For difficult separations, a higher ratio is recommended.
Sample Dissolution Issues The sample was dissolved in a solvent that is too strong, causing it to spread as a band on the column before the mobile phase is applied.Dissolve the crude sample in a minimal amount of a weak solvent (e.g., dichloromethane or toluene) before loading. If the sample is not soluble in a weak solvent, consider dry loading.[3]
Workflow for Optimizing Flash Chromatography:

flash_chromatography_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Troubleshooting TLC 1. TLC Analysis (Hexane/EtOAc) Solvent 2. Select Solvent System (Rf ~0.25) TLC->Solvent Column 3. Pack Column Solvent->Column Sample 4. Prepare Sample (Minimal strong solvent or dry load) Column->Sample Load 5. Load Sample Sample->Load Elute 6. Elute with Gradient Load->Elute Collect 7. Collect Fractions Elute->Collect Analyze 8. Analyze Fractions (TLC) Collect->Analyze Pool 9. Pool Pure Fractions Analyze->Pool Troubleshoot Troubleshoot Analyze->Troubleshoot Poor Separation? Troubleshoot->TLC Re-optimize

Caption: Workflow for Flash Chromatography Purification.

Troubleshooting Guide 2: Recrystallization

If you opt for recrystallization, here's how to troubleshoot common challenges.

Problem 2: The Compound Does Not Crystallize

Symptoms:

  • The compound remains as an oil after cooling the solution.

  • No solid precipitates out of the solution.

Potential Causes & Solutions:

Cause Explanation Solution
Solution is Too Dilute There is not enough solute for crystals to form upon cooling.Concentrate the solution by boiling off some of the solvent and allow it to cool again.
Inappropriate Solvent The compound is too soluble in the chosen solvent, even at low temperatures.Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Consider using a binary solvent system (one solvent in which the compound is soluble and another in which it is insoluble). For piperidine derivatives, solvents like ethanol, methanol, acetonitrile, or mixtures with water or ethyl acetate can be effective.[5][6]
Presence of Impurities Certain impurities can inhibit crystal formation.Try adding a seed crystal (a small crystal of the pure compound) to induce crystallization. If that fails, an initial purification by flash chromatography may be necessary to remove the inhibiting impurities.
Problem 3: Low Recovery of the Product

Symptoms:

  • A very small amount of crystalline product is obtained after filtration.

Potential Causes & Solutions:

Cause Explanation Solution
Compound is Too Soluble in the Recrystallization Solvent A significant amount of the product remains dissolved in the mother liquor even after cooling.Cool the solution in an ice bath to further decrease the solubility of your compound. Minimize the amount of solvent used to dissolve the crude product initially.
Premature Crystallization The product crystallizes out of solution too quickly, trapping impurities.Ensure the crude product is fully dissolved in the minimum amount of hot solvent. If using a filter to remove insoluble impurities, ensure the filtration apparatus is pre-heated to prevent premature crystallization.
Recrystallization Decision Tree:

recrystallization_decision_tree cluster_single_solvent Single Solvent System cluster_binary_solvent Binary Solvent System Start Start with Crude Product Solvent_Screen Screen for Single Solvent (Good solubility when hot, poor when cold) Start->Solvent_Screen Dissolve_Hot Dissolve in Minimum Hot Solvent Solvent_Screen->Dissolve_Hot Suitable Solvent Found Dissolve_Soluble Dissolve in Soluble Solvent Solvent_Screen->Dissolve_Soluble No Suitable Single Solvent Cool_Slowly Cool Slowly Dissolve_Hot->Cool_Slowly Crystals_Form Crystals Form? Cool_Slowly->Crystals_Form Filter_Wash Filter and Wash Crystals_Form->Filter_Wash Yes Crystals_Form->Dissolve_Soluble No (Oiling Out) Pure_Product Pure Crystalline Product Filter_Wash->Pure_Product Add_Insoluble Add Insoluble Solvent Dropwise until Cloudy Dissolve_Soluble->Add_Insoluble Heat_Clear Heat to Re-dissolve Add_Insoluble->Heat_Clear Cool_Slowly2 Cool Slowly Heat_Clear->Cool_Slowly2 Cool_Slowly2->Crystals_Form

Caption: Decision tree for selecting a recrystallization solvent system.

FAQ 3: My purified this compound looks clean by NMR. How should I store it?

Answer:

Proper storage is crucial to maintain the purity of your compound. For this compound, which has ester and tertiary amine functionalities, the following storage conditions are recommended:

  • Temperature: Store at room temperature or refrigerated (2-8 °C) for long-term stability.[7]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation of the piperidine nitrogen.

  • Container: Use a tightly sealed, amber glass vial to protect the compound from light and moisture.

By following these guidelines, you can ensure the integrity of your purified product for future experiments.

References

  • (IUCr). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Chem-Impex. 3H-Spiro[Isobenzofuran-1,4'-piperidine] hydrochloride. Available from: [Link]

  • Biotage. Successful flash chromatography. Available from: [Link]

  • Organic Chemistry Resources Worldwide. Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]

  • ACS Publications. Synthesis of Fused Bicyclic Piperidines: Potential Bioactive Templates for Medicinal Chemistry. Available from: [Link]

  • MySkinRecipes. This compound. Available from: [Link]

  • PubMed Central (PMC). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Available from: [Link]

  • PubMed. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Available from: [Link]

  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available from: [Link]

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Technical Support Center: Ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate (CAS 42191-83-3). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for preventing the degradation of this valuable spirocyclic intermediate.[1][2] By understanding the inherent chemical liabilities of this molecule, you can ensure the integrity of your experiments and the reliability of your results.

Introduction: Understanding the Molecule

This compound is a unique spirocyclic compound featuring an isobenzofuran moiety linked to a piperidine ring.[3] The piperidine nitrogen is protected by an ethyl carbamate group. This structural arrangement, while synthetically useful, presents specific stability challenges that users must be aware of. The primary points of potential degradation are the carbamate linkage and the spirocyclic ether.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two most probable degradation pathways are:

  • Hydrolysis of the Ethyl Carbamate: The ester linkage of the carbamate is susceptible to hydrolysis under both acidic and basic conditions, yielding the secondary amine (spiro[isobenzofuran-1,4'-piperidine]) and carbon dioxide.[4][5] This is often the most significant degradation route.

  • Opening of the Isobenzofuran Ring: The spirocyclic ether can be susceptible to cleavage under strong acidic or nucleophilic conditions, although this is generally less common than carbamate hydrolysis under typical laboratory conditions.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, the compound should be stored in a tightly sealed container in a cool, dry, and dark place.[6] An inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidative degradation.[7] For long-term storage, refrigeration (2-8 °C) is advised.

Q3: I suspect my sample has degraded. What are the first steps for troubleshooting?

A3: If you suspect degradation, the first step is to re-analyze the material using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9][10] Compare the chromatogram of the suspect sample to a fresh or reference standard. Look for the appearance of new peaks or a decrease in the area of the main peak.

Q4: Can I use this compound in aqueous solutions?

A4: While the compound has some solubility in aqueous systems, prolonged exposure should be avoided, especially at pH extremes. If aqueous solutions are necessary, they should be prepared fresh and used immediately. Buffering the solution to a neutral pH (around 7.0) may help to slow hydrolysis, but it will not eliminate it entirely.

Q5: What solvents are recommended for handling and reactions?

A5: Aprotic solvents such as acetonitrile, dichloromethane (DCM), or tetrahydrofuran (THF) are generally preferred.[9] Avoid protic solvents like methanol or ethanol if prolonged reaction times or heating are required, as they can participate in transesterification or solvolysis of the carbamate.

Troubleshooting Guides

Issue 1: Unexpected Side Products in a Reaction

Scenario: You are performing a reaction where the spiro[isobenzofuran-1,4'-piperidine] moiety is intended to remain intact, but you observe significant formation of the deprotected spirocycle.

Potential Causes & Solutions:

  • Cause: The reaction conditions are too acidic or basic, leading to carbamate hydrolysis.

  • Troubleshooting Steps:

    • pH Monitoring: If possible, monitor the pH of your reaction mixture.

    • Reagent Selection: If using an acid or base, consider a milder alternative. For example, use a weaker organic base instead of a strong inorganic base.

    • Temperature Control: Perform the reaction at the lowest effective temperature to minimize the rate of hydrolysis.

    • Reaction Time: Optimize the reaction time to maximize the formation of the desired product while minimizing degradation.

  • Cause: The presence of nucleophilic impurities in your reagents or solvents.

  • Troubleshooting Steps:

    • Reagent Purity: Use high-purity, anhydrous solvents and reagents.

    • Solvent Still: If necessary, distill solvents to remove nucleophilic impurities like water or amines.

Issue 2: Compound Degradation During Work-up and Purification

Scenario: Your initial reaction monitoring (e.g., TLC or crude LC-MS) shows a clean conversion, but after aqueous work-up and column chromatography, you isolate a low yield of the desired product along with the deprotected spirocycle.

Potential Causes & Solutions:

  • Cause: The aqueous work-up is causing hydrolysis of the carbamate.

  • Troubleshooting Steps:

    • Minimize Contact Time: Perform the aqueous wash as quickly as possible.

    • Use of Brine: Wash with a saturated sodium chloride solution (brine) to reduce the activity of water.

    • pH Neutralization: Ensure the aqueous phase is at a neutral pH before extraction. Use a mild buffer if necessary.

    • Anhydrous Work-up: If feasible, consider a non-aqueous work-up.

  • Cause: The silica gel used for column chromatography is acidic and is catalyzing the hydrolysis of the carbamate.

  • Troubleshooting Steps:

    • Neutralize Silica Gel: Prepare a slurry of silica gel in the mobile phase and add a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), to neutralize the acidic sites.

    • Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (neutral or basic) or a bonded-phase silica gel.

    • Rapid Purification: Do not let the compound sit on the column for an extended period.

Analytical Protocols for Degradation Assessment

Protocol 1: HPLC-UV Method for Purity Assessment

This protocol provides a general method for assessing the purity of this compound and detecting the presence of its hydrolyzed degradant.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • A: Water with 0.1% formic acid

  • B: Acetonitrile with 0.1% formic acid

Gradient Program:

Time (min)%A%B
0.09010
15.01090
20.01090
20.19010
25.09010

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm and 254 nm

Sample Preparation:

  • Dissolve a small amount of the sample in acetonitrile to a concentration of approximately 1 mg/mL.

Expected Results:

  • The parent compound will have a specific retention time. The hydrolyzed product, being more polar, will typically elute earlier. The presence of a significant peak at this earlier retention time is indicative of degradation.

Visualizing Degradation Pathways

The following diagram illustrates the primary degradation pathway of this compound.

DegradationPathway Parent This compound Hydrolyzed Spiro[isobenzofuran-1,4'-piperidine] Parent->Hydrolyzed Hydrolysis (Acid or Base) Byproducts Ethanol + CO2

Caption: Primary hydrolytic degradation pathway.

Forced Degradation Study Workflow

To proactively understand the stability of the compound under various stress conditions, a forced degradation study is recommended.

ForcedDegradation cluster_conditions Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acidic (e.g., 0.1 M HCl) HPLC HPLC-UV/MS Analysis Acid->HPLC Base Basic (e.g., 0.1 M NaOH) Base->HPLC Oxidative Oxidative (e.g., 3% H2O2) Oxidative->HPLC Thermal Thermal (e.g., 60°C) Thermal->HPLC Photolytic Photolytic (e.g., UV light) Photolytic->HPLC Characterization Characterize Degradants HPLC->Characterization Pathway Identify Degradation Pathways Characterization->Pathway Stability Establish Stability Profile Pathway->Stability

Caption: Workflow for a forced degradation study.

By following the guidance in this technical support center, researchers can minimize the degradation of this compound, ensuring the quality and reliability of their experimental outcomes.

References

  • Dalton Transactions. (n.d.). Hydrolysis of a carbamate triggered by coordination of metal ions. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of base-induced hydrolysis of carbamates 2–5. Retrieved from [Link]

  • Testa, B., & Mayer, J. M. (2001). Qualitative structure-metabolism relationships in the hydrolysis of carbamates. PubMed. Retrieved from [Link]

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  • U.S. Geological Survey. (n.d.). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory—Determination of selected carbamate pesticides in water by high-performance liquid chromatography. Retrieved from [Link]

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Technical Support Center: Troubleshooting Ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this spirocyclic compound in various experimental assays. Drawing from established principles in medicinal chemistry and assay development, this center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you achieve reliable and reproducible results.

Introduction to the Molecule

This compound (PubChem CID: 10539335) belongs to a class of spirocyclic compounds that are of increasing interest in drug discovery.[1][2] The rigid, three-dimensional structure imparted by the spiro center can offer improved potency and selectivity for biological targets.[1] Derivatives of the core spiro[isobenzofuran-piperidine] scaffold have been investigated for activity at central nervous system (CNS) targets, including as potential antidepressants and as high-affinity ligands for sigma (σ) receptors.[2][3][4]

However, the unique structural features of this molecule—namely the ethyl ester, the piperidine ring, and the dihydroisobenzofuran system—can present specific challenges in experimental settings. This guide will address these potential liabilities head-on, providing both the theoretical basis for these challenges and practical, actionable solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and behavior of this compound.

Q1: How should I prepare a stock solution of this compound?

A1: This compound is typically soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol.[5] For biological assays, preparing a high-concentration primary stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO is the standard and recommended practice.

  • Best Practice Protocol:

    • Weigh the desired amount of compound in a sterile, appropriate-sized vial.

    • Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration.

    • Facilitate dissolution by gentle vortexing or sonication in a water bath. Gentle warming (to ~37°C) can be used cautiously, but be aware of potential degradation with prolonged heat.[5]

    • Once fully dissolved, aliquot the stock solution into single-use volumes in low-binding tubes and store at -20°C or -80°C, protected from light and moisture, to minimize freeze-thaw cycles.[6]

Q2: My compound precipitates when I dilute it from a DMSO stock into my aqueous assay buffer. What should I do?

A2: This is a common issue for organic molecules with moderate to high lipophilicity (the calculated LogP for this compound is approximately 1.8, suggesting some lipophilicity).[7] Precipitation occurs when the compound's concentration exceeds its solubility limit in the final aqueous buffer.

  • Immediate Mitigation Steps:

    • Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically well below 0.5%, as higher concentrations can be toxic to cells and affect protein function.[5]

    • Perform Serial Dilutions: Instead of a single large dilution, perform intermediate serial dilutions of your DMSO stock in your aqueous buffer. This gradual change in solvent polarity can sometimes keep the compound in solution.

    • Vortex During Dilution: Add the compound stock to the aqueous buffer while vortexing to promote rapid dispersion and prevent localized high concentrations that can initiate precipitation.

    • Use a Co-solvent: In some cases, for in-vivo studies, co-solvents like PEG400, CMC-Na, or Tween 80 can be used to improve solubility.[6]

Q3: Could the ethyl ester group on my compound be unstable in my assay?

A3: Yes, the ethyl ester is a potential liability. It is susceptible to hydrolysis, a chemical reaction with water that cleaves the ester into a carboxylic acid and ethanol. This process can be catalyzed by acids, bases, or, most importantly for biological assays, by enzymes called esterases that are present in serum, cell lysates, or even secreted by live cells.[8][9]

  • Impact on Assays: Hydrolysis changes the chemical structure of your compound. The resulting carboxylic acid will have different physicochemical properties (e.g., increased polarity, negative charge at physiological pH) and likely different biological activity. This can lead to a time-dependent loss of potency or a misinterpretation of structure-activity relationships (SAR).

Q4: Are there any known assay interference issues with the spiro[isobenzofuran-piperidine] scaffold?

A4: While this specific scaffold is not a universally recognized Pan-Assay Interference Compound (PAINS), its structural motifs warrant caution.

  • Aggregation: Piperidine-containing compounds, particularly those with lipophilic character, can be prone to forming colloidal aggregates in aqueous solutions.[10][11] These aggregates can non-specifically inhibit enzymes and disrupt protein-protein interactions, leading to false-positive results.[10]

  • Fluorescence: Spirocyclic systems can exhibit intrinsic fluorescence.[12] If your assay uses a fluorescence readout, the compound itself might emit light in the detection window, causing a false-positive signal (autofluorescence) or absorb the excitation/emission light, causing a false-negative signal (quenching).[13]

Part 2: Common Assay Problems and Solutions

This section provides structured troubleshooting guides for specific experimental issues.

Issue 1: Inconsistent Results or Poor Dose-Response Curve

You observe high variability between replicate wells or a dose-response curve that is unusually steep or plateaus prematurely. This is often a hallmark of compound aggregation.

Small molecules can self-assemble into colloidal particles, which act as non-specific inhibitors.[10] This is not a true 1:1 interaction with the target but rather a surface-based phenomenon where the target protein is sequestered and denatured by the aggregate. This leads to erratic and often irreversible inhibition that is highly sensitive to minor changes in assay conditions.

G A Inconsistent Results / Poor Dose-Response Curve B Hypothesis: Compound Aggregation A->B C Step 1: Add Detergent Control B->C D Add 0.01% - 0.1% non-ionic detergent (e.g., Triton X-100, Tween-20) to assay buffer. C->D Protocol E Does activity significantly decrease or disappear? D->E F Result: Aggregation is Likely E->F Yes G Result: Aggregation is Unlikely E->G No K Step 3: Centrifugation Control F->K H Step 2: Vary Enzyme Concentration G->H I Repeat assay with 2x and 5x higher enzyme concentration. H->I Protocol J Does IC50 shift to higher concentrations (rightward shift)? I->J J->F Yes J->G No L Prepare compound dilution, centrifuge at >15,000g for 30 min, test supernatant. K->L Protocol M Is activity lost in the supernatant? L->M M->F Yes M->G No

Caption: Troubleshooting workflow for suspected compound aggregation.

  • Protocol 2.1: Detergent Counter-Screen

    • Prepare two sets of assay buffers: one is your standard buffer, and the other is your standard buffer supplemented with a non-ionic detergent (e.g., 0.05% v/v Tween-20 or 0.01% v/v Triton X-100).[14][15]

    • Run your full dose-response experiment in parallel using both buffers.

    • Interpretation: A significant rightward shift in the IC50 curve or a complete loss of activity in the presence of detergent is a strong indicator of aggregation-based inhibition.[15] True inhibitors should be largely unaffected by the detergent.[15]

  • Protocol 2.2: Dynamic Light Scattering (DLS)

    • For definitive proof, DLS can be used to directly detect particles in the 50-1000 nm range.[15]

    • Prepare the compound in your final assay buffer at a concentration where you observe activity.

    • Analyze the sample using a DLS instrument.

    • Interpretation: The presence of particles that are absent in a vehicle-only control confirms aggregation.

Issue 2: Time-Dependent Loss of Activity

You find that the potency of your compound decreases if the stock solution is old, or if the compound is pre-incubated in assay buffer for an extended period. This suggests the compound is unstable.

As discussed in the FAQs, the two primary routes of degradation for this molecule are hydrolysis of the ethyl ester and potential oxidation of the piperidine or isobenzofuran rings. Hydrolysis is often catalyzed by esterase enzymes found in biological matrices or by extremes of pH.[9][16]

G A Time-Dependent Loss of Activity B Hypothesis: Compound Instability A->B C Step 1: Pre-incubation Test B->C D Incubate compound in assay buffer at 37°C for 0, 1, 2, and 4 hours before starting the assay. C->D Protocol E Does IC50 increase with pre-incubation time? D->E F Result: Compound is Unstable in Assay Conditions E->F Yes G Result: Instability is Unlikely the Primary Cause E->G No H Step 2: LC-MS Analysis F->H I Incubate compound in buffer (with/without biological matrix) and analyze samples over time by LC-MS. H->I Protocol J Do you observe a decrease in the parent mass peak (261.32 g/mol) and the appearance of a new peak corresponding to the carboxylic acid (233.27 g/mol)? I->J K Result: Ester Hydrolysis Confirmed J->K Yes L Consider other degradation pathways (e.g., oxidation). J->L No

Caption: Troubleshooting workflow for suspected compound instability.

  • Protocol 2.3: Stability Assessment by LC-MS

    • Prepare your compound at a final assay concentration in your complete assay buffer (including any cells, lysates, or serum). Prepare a parallel control in a simple buffer like PBS.

    • Incubate both preparations at your assay temperature (e.g., 37°C).

    • At various time points (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot, quench any enzymatic activity (e.g., by adding an excess of cold acetonitrile), and centrifuge to remove protein.

    • Analyze the supernatant by Liquid Chromatography-Mass Spectrometry (LC-MS). Monitor the disappearance of the parent compound's mass (m/z for C15H19NO3 ≈ 262.14 [M+H]+) and the appearance of the hydrolyzed carboxylic acid's mass (m/z for C13H15NO3 ≈ 234.11 [M+H]+).

    • Interpretation: A time-dependent decrease in the parent peak and a corresponding increase in the acid peak confirms hydrolysis. If this occurs only in the biological matrix and not in PBS, it is likely enzyme-mediated.

Issue 3: High Background Signal in Fluorescence Assays

Your compound appears active in a fluorescence-based assay, but you suspect interference.

The compound may be autofluorescent, emitting light at the same wavelength as your assay's reporter fluorophore.[13] Alternatively, it could be colored and quenching the signal by absorbing either the excitation or emission light (an "inner filter" effect).[13]

  • Protocol 2.4: Fluorescence Interference Counter-Screen

    • Prepare a dilution series of your compound in the final assay buffer.

    • In a multi-well plate, measure the fluorescence of the compound dilutions alone, using the same excitation and emission wavelengths as your main assay.

    • In a separate set of wells, add the compound dilutions to a solution containing only your fluorescent probe or product (without the enzyme/target) to check for quenching.

    • Interpretation:

      • If the compound-only wells show a concentration-dependent increase in fluorescence, the compound is autofluorescent .

      • If the compound decreases the signal from the fluorescent probe, it is a quencher .

      • If either is true, the results from the primary assay are likely artifacts. Consider switching to an orthogonal assay with a different readout (e.g., luminescence, absorbance at a different wavelength, or a label-free method).

Part 3: Data Summary and Best Practices

Physicochemical Properties Summary
PropertyValueSource
Molecular FormulaC₁₅H₁₉NO₃PubChem[7]
Molecular Weight261.32 g/mol PubChem[7]
XLogP3-AA1.8PubChem[7]
Hydrogen Bond Donors0PubChem[7]
Hydrogen Bond Acceptors3PubChem[7]
Best Practices for Assay Design
  • Always Include a Vehicle Control: Every plate should contain wells with the highest concentration of DMSO used in the experiment to control for solvent effects.[5]

  • Limit Final DMSO Concentration: Aim for a final DMSO concentration of ≤0.5% in cellular assays and ≤1% in biochemical assays to avoid artifacts.[6]

  • Proactively Use Detergents: For biochemical assays, especially with novel compounds, routinely including 0.01% Triton X-100 or 0.05% Tween-20 in the assay buffer can proactively prevent issues with many "bad actor" aggregating compounds.[14][17]

  • Confirm Hits with Orthogonal Assays: If you identify a "hit," confirm its activity using a secondary assay that has a different detection method (e.g., confirm a fluorescence-based hit with a label-free technology like Surface Plasmon Resonance (SPR) or a luminescence-based assay). This is a critical step to rule out assay-specific artifacts.

By understanding the potential chemical liabilities of this compound and employing rigorous, well-controlled experimental designs, researchers can confidently validate their findings and avoid the common pitfalls associated with assay interference.

References

  • Assay Interference by Aggregation. (2017). In Assay Guidance Manual. National Center for Biotechnology Information. Available at: [Link]

  • Sigma Receptor Binding Assays. (2015). PubMed. National Institutes of Health. Available at: [Link]

  • Practical Fragments. (2009). Avoiding will-o'-the-wisps: aggregation artifacts in activity assays. Available at: [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. (2016). PubMed Central. National Institutes of Health. Available at: [Link]

  • Functional assays to define agonists and antagonists of the sigma-2 receptor. (2015). PubMed Central. National Institutes of Health. Available at: [Link]

  • Production and biological function of volatile esters in Saccharomyces cerevisiae. (2008). PubMed Central. National Institutes of Health. Available at: [Link]

  • How do I make a stock solution of a substance in DMSO?. (2016). ResearchGate. Available at: [Link]

  • Esterases: Mechanisms of Action, Biological Functions, and Application Prospects. (2024). MDPI. Available at: [Link]

  • Making a stock solution for my drug using DMSO. (2013). ResearchGate. Available at: [Link]

  • Behind the Blot: Everything You Need to Know About Tween 20. (2025). BenchSci. Available at: [Link]

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. (2022). Perelman School of Medicine at the University of Pennsylvania. Available at: [Link]

  • Fluorescent “Turn-Off” Detection of Fluoride and Cyanide Ions Using Zwitterionic Spirocyclic Meisenheimer Compounds. (2017). PubMed Central. National Institutes of Health. Available at: [Link]

  • A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. (2025). ResearchGate. Available at: [Link]

  • Molecular Aggregation in Binary Mixtures of Pyrrolidine, N-Methylpyrrolidine, Piperidine, and N-Methylpiperidine with Water: Thermodynamic, SANS, and Theoretical Studies. (2017). Sci-Hub. Available at: [Link]

  • Spiro Compounds for Organic Optoelectronics. (2007). ACS Publications. Available at: [Link]

  • Molecular dynamics simulations as a guide for modulating small molecule aggregation. (2024). Springer Nature. Available at: [Link]

  • Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. (1989). PubMed. National Institutes of Health. Available at: [Link]

  • Assay Guidance Manual. National Center for Biotechnology Information. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. Available at: [Link]

  • A troubleshooting guide to microplate-based assays. BMG LABTECH. Available at: [Link]

  • Interference with Fluorescence and Absorbance. (2015). In Assay Guidance Manual. National Center for Biotechnology Information. Available at: [Link]

  • Assay Troubleshooting. MBinfo. Available at: [Link]

  • Interference with Fluorescence and Absorbance. ResearchGate. Available at: [Link]

  • Discrimination of fluorescence light-up effects induced by pH and metal ion chelation on a spirocyclic derivative of rhodamine B. (2013). PubMed. National Institutes of Health. Available at: [Link]

  • Experiment C: Hydrolysis of a Carboxylic Acid Ester. University of Massachusetts Lowell. Available at: [Link]

  • Spiro[isobenzofuran-1(3H),4'-piperidines]. 3. Diuretic and antihypertensive properties of compounds containing a sulfur attached to nitrogen. (1981). PubMed. National Institutes of Health. Available at: [Link]

  • Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. (1979). PubMed. National Institutes of Health. Available at: [Link]

  • This compound. LookChemicals. Available at: [Link]

  • (PDF) Reactivity of Benzofuran Derivatives. ResearchGate. Available at: [Link]

  • Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. J-STAGE. Available at: [Link]

  • Development of Fluorescent 4‐[4-(3H‐Spiro[isobenzofuran-1,4′- piperidin]-1′-yl)butyl. (2023). ACS Publications. Available at: [Link]

  • Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. (2023). ACS Publications. Available at: [Link]

  • Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. (2024). PubMed. National Institutes of Health. Available at: [Link]

  • Reaction rate and rate constant of the hydrolysis of ethyl acetate with sodium hydroxide. (2019). ResearchGate. Available at: [Link]

  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. EPA. Available at: [Link]

  • Protective role of isobenzofuran-1(3H)-one derivative against neuronal injury and enzyme activity dysregulation induced by bipyridyl herbicide in adult male rats. (2025). PubMed. National Institutes of Health. Available at: [Link]

  • Chemical structure of isobenzofuranone derivatives.... (2021). ResearchGate. Available at: [Link]3-and-benzo-c_fig43_351336423)

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Technical Support Center: Protocol Refinement for Ethyl 3H-Spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate Studies

Author: BenchChem Technical Support Team. Date: January 2026

Overview and Key Properties

Welcome to the dedicated technical guide for researchers working with ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate. This spirocyclic compound, featuring a unique three-dimensional structure, is a valuable scaffold in medicinal chemistry, particularly in the development of agents targeting the central nervous system and sigma (σ) receptors.[1][2][3] Its rigid framework and specific stereochemistry present both opportunities for novel drug design and distinct challenges in synthesis and purification.[3][4]

This guide provides in-depth, experience-driven answers to common experimental challenges, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to troubleshoot effectively, optimize your protocols, and ensure the integrity of your results.

Key Molecular Properties:

PropertyValueSource
Molecular Formula C₁₅H₁₉NO₃[5]
Molecular Weight 261.32 g/mol [5]
CAS Number 42191-83-3[5][6][7]
Appearance Typically a white powder or solid[8]

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries. For more detailed troubleshooting, please refer to the subsequent sections.

Q1: What is the most common synthetic route for this compound? A: The most prevalent method is an acid-catalyzed intramolecular cyclization, a variant of the Pictet-Spengler reaction.[9][10] This typically involves the reaction of a suitable precursor, such as ethyl 4-(2-(hydroxymethyl)phenyl)-4-hydroxypiperidine-1-carboxylate, under acidic conditions to induce ring closure.[11]

Q2: My reaction yield is consistently low. What's the first thing I should check? A: Low yield in intramolecular cyclizations often points to issues with catalyst efficacy, reaction concentration, or temperature.[12] Ensure your acid catalyst is active and used in appropriate quantities. Crucially, run the reaction at high dilution to favor the intramolecular pathway over intermolecular polymerization.[13]

Q3: I'm struggling to purify the final product. What are the best practices? A: Purification of spirocyclic compounds can be challenging due to the potential for closely-related impurities and stereoisomers.[4] Flash column chromatography on silica gel is the standard method. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing polarity is recommended. For stubborn impurities, consider alternative techniques like high-speed counter-current chromatography (HSCCC).[14]

Q4: How should I store the compound to ensure its stability? A: Spiroisobenzofuran derivatives should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[8] While generally stable, the stability can be influenced by substituents; it's good practice to store under an inert atmosphere (e.g., argon or nitrogen) for long-term preservation.[1][15]

In-Depth Troubleshooting Guides

Synthesis & Reaction Stage

The synthesis of the spirocyclic core via intramolecular cyclization is the most critical and often problematic step.

Q: My reaction has stalled, and TLC/LC-MS analysis shows primarily unreacted starting material. What are the likely causes and solutions?

A: This issue almost always points to insufficient activation energy or catalyst problems.

  • Cause 1: Ineffective Acid Catalysis. The driving force for this reaction is the formation of an electrophilic species (an iminium ion or a stabilized carbocation) that facilitates the ring-closing attack by the aromatic ring.[9] If the acid is too weak, wet, or used in insufficient quantity, this activation is inefficient.

    • Solution:

      • Verify Catalyst Quality: Use a fresh, anhydrous grade of your chosen acid (e.g., trifluoroacetic acid (TFA), p-toluenesulfonic acid (p-TsOH), or H₂SO₄).

      • Increase Catalyst Loading: Incrementally increase the catalyst loading. For p-TsOH, a loading of 10-20 mol% is a good starting point.

      • Consider a Stronger Acid: If weak acids fail, move to a stronger one. Reactions requiring harsher conditions may benefit from refluxing in the presence of strong acids like HCl or TFA.[9]

  • Cause 2: Sub-optimal Temperature. Intramolecular reactions often require sufficient thermal energy to overcome activation barriers and drive the dehydration step that makes the cyclization irreversible.[12]

    • Solution: If you are running the reaction at room temperature, gradually increase the heat to reflux. Monitor the reaction by TLC every 1-2 hours to track progress and check for byproduct formation.

  • Cause 3: Solvent Choice. The solvent must be able to dissolve the starting material and be compatible with the acidic conditions. For acid-catalyzed reactions involving water removal, using a solvent like toluene with a Dean-Stark apparatus can effectively shift the equilibrium toward the product.[12]

Q: My main product is an intermolecular polymer, not the desired spirocycle. How do I prevent this?

A: This is a classic problem of reaction kinetics where the intermolecular reaction rate is competing with or exceeding the intramolecular rate.

  • Cause: High Concentration. At high concentrations, the reactive ends of two different molecules are more likely to find each other than the two reactive ends of the same molecule.

    • Solution: High-Dilution Principle. The solution is to run the reaction at very low concentrations (typically 0.01 M to 0.001 M). This dramatically increases the probability of the intramolecular cyclization.[13] A slow-addition technique using a syringe pump to add the precursor to a heated solution of the catalyst can further enforce this principle.

Work-up and Purification Stage

Q: During aqueous work-up, I'm getting a persistent emulsion or losing product. What's happening?

A: The piperidine nitrogen in your product is basic and can become protonated during the acidic reaction. When you neutralize, you are deprotonating it, but the resulting amine can act as a surfactant, causing emulsions.

  • Solution 1: pH Adjustment. Carefully adjust the pH of the aqueous layer. Sometimes, making the solution slightly more basic (pH 9-10) with Na₂CO₃ or more acidic (pH 2-3) with dilute HCl can break the emulsion by ensuring the compound is fully in its freebase or salt form, respectively.

  • Solution 2: Salting Out. Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, reducing the solubility of your organic product and forcing it into the organic layer.

Q: Column chromatography is giving poor separation between my product and a closely-running impurity. How can I improve resolution?

A: Spirocyclic compounds often have rigid structures, leading to impurities with very similar polarities to the main product.[4]

  • Solution 1: Optimize Your Solvent System.

    • Reduce Elution Speed: Use a shallower solvent gradient and slower flow rate to increase the interaction time with the stationary phase.

    • Introduce a Third Solvent: Add a small percentage (1-2%) of a third solvent with a different character. For example, in a hexane/ethyl acetate system, adding a small amount of dichloromethane or methanol can alter the selectivity and improve separation.

  • Solution 2: Change the Stationary Phase. If silica gel fails, consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity. For very difficult separations, reversed-phase chromatography (C18) may be necessary.

  • Solution 3: Recrystallization. If your product is a solid, recrystallization is an excellent and scalable purification method. Experiment with various solvent systems (e.g., ethanol/water, ethyl acetate/hexane, dichloromethane/pentane) to find one where the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurity remains in solution.

Detailed Protocols & Data Interpretation

Recommended Synthesis Protocol

This protocol is based on a standard acid-catalyzed intramolecular cyclization.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the precursor, ethyl 4-(2-(hydroxymethyl)phenyl)-4-hydroxypiperidine-1-carboxylate (1.0 eq).

  • High Dilution: Add a suitable solvent (e.g., toluene, 0.01 M concentration).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.2 eq).

  • Heating: Heat the reaction mixture to reflux (approx. 110 °C for toluene). If using a Dean-Stark trap, monitor water collection.

  • Monitoring: Monitor the reaction progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature. Wash the mixture with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil/solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Data Interpretation Guide

Verifying the structure and purity of your final compound is critical.

Expected Analytical Data:

TechniqueExpected Result
¹H-NMR (CDCl₃)Look for characteristic peaks: a triplet around 1.2 ppm (3H, -CH₃ of ethyl ester), a quartet around 4.1 ppm (2H, -CH₂ of ethyl ester), aromatic protons between 7.0-7.4 ppm, and aliphatic piperidine protons. The benzylic -CH₂- protons of the isobenzofuran ring often appear as a singlet or a pair of doublets around 5.1 ppm.
¹³C-NMR (CDCl₃)Expect to see the ester carbonyl carbon around 155 ppm, the spiro carbon (quaternary) around 90-100 ppm, and the benzylic carbon around 70 ppm.
Mass Spec (ESI+)The primary ion observed should be the [M+H]⁺ peak at m/z = 262.14.

Visualization of Key Processes

Synthetic Pathway

The diagram below illustrates the acid-catalyzed cyclization forming the spirocyclic core.

G cluster_0 Synthetic Pathway Precursor Ethyl 4-(2-(hydroxymethyl)phenyl)- 4-hydroxypiperidine-1-carboxylate Intermediate Activated Intermediate (e.g., Benzylic Cation) Precursor->Intermediate H⁺ Catalyst -H₂O Product Ethyl 3H-spiro[isobenzofuran-1,4'-piperidine] -1'-carboxylate Intermediate->Product Intramolecular Electrophilic Attack

Caption: Acid-catalyzed intramolecular cyclization pathway.

Troubleshooting Workflow for Low Yield

This decision tree provides a logical sequence for diagnosing and solving low-yield issues.

G start Low Yield Observed check_sm TLC/LCMS shows mostly Starting Material? start->check_sm sm_yes YES check_sm->sm_yes Yes sm_no NO check_sm->sm_no No check_poly TLC shows baseline streak or MS shows high MW species? poly_yes YES check_poly->poly_yes Yes poly_no NO check_poly->poly_no No increase_temp Increase Temperature / Reflux sm_yes->increase_temp sm_no->check_poly check_catalyst Check Catalyst: - Fresh? Anhydrous? - Increase Loading? increase_temp->check_catalyst Still no improvement high_dilution Reaction is too concentrated. Re-run at High Dilution (<0.01 M) poly_yes->high_dilution other_issues Consider other side reactions or product degradation. Check literature for alternatives. poly_no->other_issues

Sources

Validation & Comparative

Validating the Efficacy of Ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate, a heterocyclic compound of interest in modern medicinal chemistry. We will delve into its structural characteristics, predicted efficacy based on established structure-activity relationships (SAR) within its chemical class, and compare its potential performance against relevant alternatives. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this spirocyclic scaffold.

Introduction: The Spiro[isobenzofuran-piperidine] Scaffold

The spiro[isobenzofuran-piperidine] core is a privileged scaffold in central nervous system (CNS) drug discovery. Its rigid, three-dimensional structure allows for precise orientation of pharmacophoric features, leading to enhanced selectivity and potency for various biological targets. Derivatives of this scaffold have shown promise as antidepressants and as ligands for sigma receptors, which are implicated in a range of neurological and psychiatric disorders.[1]

Our focus, this compound, incorporates an ethyl carboxylate group at the 1'-position of the piperidine ring. This substitution is critical as it significantly influences the electronic properties and conformational flexibility of the molecule, thereby impacting its biological activity.

Predicted Efficacy Based on Structure-Activity Relationship (SAR) Studies

Direct experimental data on the efficacy of this compound is not extensively available in peer-reviewed literature. However, we can infer its likely activity based on comprehensive SAR studies of analogous compounds.

A key determinant of the antidepressant-like activity in the spiro[isobenzofuran-piperidine] series is the nature of the substituent on the piperidine nitrogen. Studies have consistently shown that a basic nitrogen atom is crucial for optimal activity in preclinical models of depression, such as the tetrabenazine-induced ptosis assay.[1] For instance, the N-methyl and N-demethyl analogues of 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] demonstrate significant efficacy in reversing tetrabenazine-induced ptosis, a model sensitive to antidepressant action.[1]

The presence of an electron-withdrawing ethyl carboxylate group on the piperidine nitrogen of our target compound is expected to decrease its basicity. This reduction in basicity will likely lead to a diminished antidepressant-like effect compared to its N-alkylated or unsubstituted counterparts.

dot graph TD { A[Spiro[isobenzofuran-piperidine] Scaffold] --> B{Piperidine N-Substituent}; B --> C[Basic N (e.g., -H, -CH3)]; B --> D[Non-Basic N (e.g., -COOEt)]; C --> E[Enhanced Antidepressant-like Activity]; D --> F[Predicted Diminished Antidepressant-like Activity]; }

Figure 1: Logical diagram illustrating the influence of the piperidine N-substituent on the predicted antidepressant-like activity of spiro[isobenzofuran-piperidine] derivatives.

Comparative Analysis

To contextualize the potential efficacy of this compound, we will compare it with two relevant classes of compounds:

  • N-Alkylated Spiro[isobenzofuran-piperidine] Analogs: These compounds represent direct structural analogs with a known antidepressant-like profile.

  • Citalopram (Lu 10-171): A clinically successful Selective Serotonin Reuptake Inhibitor (SSRI) that shares a similar, albeit non-spirocyclic, isobenzofuran core.[2][3][4]

Table 1: Qualitative Comparison of Efficacy

Compound/ClassPredicted Primary Mechanism of ActionPredicted Antidepressant-like EfficacyKey Structural Difference from Target Compound
This compound Unknown; potential for sigma receptor activityLow to negligible-
N-Alkyl Spiro[isobenzofuran-piperidine] Analogs Monoamine reuptake inhibition and/or sigma receptor modulationModerate to highBasic piperidine nitrogen
Citalopram Selective Serotonin Reuptake InhibitionHighNon-spirocyclic; contains a nitrile group

Alternative Potential: Sigma Receptor Modulation

While the antidepressant-like activity of our target compound may be attenuated, the spiro[isobenzofuran-piperidine] scaffold is also a known pharmacophore for sigma receptors.[5] The substitution pattern on the piperidine nitrogen can significantly influence affinity and selectivity for sigma-1 and sigma-2 receptor subtypes. It is plausible that the ethyl carboxylate moiety could orient the molecule favorably within the sigma receptor binding pocket, leading to a different pharmacological profile.

Experimental Protocols for Efficacy Validation

To empirically determine the efficacy of this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro Assays

5.1.1. Sigma Receptor Binding Assay

This assay will determine the affinity of the target compound for sigma-1 and sigma-2 receptors.

Protocol:

  • Membrane Preparation: Prepare membrane homogenates from guinea pig brain (for sigma-1) and rat liver (for sigma-2).

  • Radioligand Binding: Incubate the membrane preparations with a specific radioligand (e.g., -pentazocine for sigma-1 and [³H]DTG for sigma-2) in the presence of varying concentrations of the test compound.

  • Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC50 (concentration of the compound that inhibits 50% of radioligand binding) and subsequently the Ki (inhibition constant) to determine the affinity of the compound for each receptor subtype.

dot graph G { rankdir=LR; node [shape=box, style=rounded]; A [label="Membrane Preparation"]; B [label="Incubation with Radioligand and Test Compound"]; C [label="Filtration"]; D [label="Scintillation Counting"]; E [label="Data Analysis (IC50, Ki)"]; A -> B -> C -> D -> E; }

Figure 2: Workflow for in vitro sigma receptor binding assay.

In Vivo Assays

5.2.1. Forced Swim Test (FST)

The FST is a widely used behavioral test to screen for antidepressant-like activity in rodents.

Protocol:

  • Acclimation: Acclimate mice to the testing room for at least one hour before the experiment.

  • Pre-test Session: Place each mouse in a glass cylinder filled with water (25 ± 1 °C) for a 15-minute pre-swim session 24 hours before the test.

  • Drug Administration: Administer the test compound, a vehicle control, or a positive control (e.g., a known antidepressant) at a specified time before the test session.

  • Test Session: Place the mice individually in the swim cylinder for a 6-minute test session.

  • Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test session. A decrease in immobility time is indicative of an antidepressant-like effect.

dot graph G { rankdir=TB; node [shape=ellipse]; A [label="Acclimation"]; B [label="Pre-test Swim"]; C [label="Drug Administration"]; D [label="Test Swim"]; E [label="Scoring Immobility"]; A -> B -> C -> D -> E; }

Figure 3: Experimental workflow for the Forced Swim Test.

Conclusion and Future Directions

Based on established structure-activity relationships, this compound is predicted to have limited efficacy as a traditional antidepressant due to the non-basic nature of its piperidine nitrogen. However, its potential as a sigma receptor ligand warrants further investigation.

To validate its efficacy, the experimental protocols outlined in this guide should be followed. These studies will provide the necessary data to accurately characterize the pharmacological profile of this compound and determine its potential for further development as a therapeutic agent. Future synthetic efforts could focus on modifying the ester group to explore its impact on sigma receptor affinity and selectivity, potentially unlocking a novel class of CNS-active compounds.

References

  • Klioze, S. S., et al. (1976). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Journal of Medicinal Chemistry, 19(11), 1338-1341.
  • Hyttel, J. (1977). Neurochemical characterization of a new potent and selective 5-HT uptake inhibitor: Lu 10-171. Psychopharmacology, 51(2), 225-233.
  • Sánchez, C., & Hyttel, J. (1999). Comparison of the effects of antidepressants and their metabolites on reuptake of biogenic amines and on receptor binding. Cellular and Molecular Neurobiology, 19(4), 467-489.
  • Owens, M. J., et al. (1997). Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites. Journal of Pharmacology and Experimental Therapeutics, 283(3), 1305-1322.
  • Stahl, S. M. (2005). Stahl's essential psychopharmacology: Neuroscientific basis and practical applications (2nd ed.). Cambridge University Press.
  • Zou, B., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry, 66(7), 4967–4984.

Sources

A Researcher's Guide to Sigma Receptor Ligands: A Comparative Analysis Featuring Ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enigmatic Sigma Receptors as Therapeutic Targets

Sigma (σ) receptors, once misclassified as a subtype of opioid receptors, are now recognized as a distinct class of intracellular chaperone proteins with significant therapeutic potential. Primarily located at the endoplasmic reticulum (ER)-mitochondrion interface, they play crucial roles in cellular signaling and homeostasis.[1] The two major subtypes, sigma-1 (σ1R) and sigma-2 (σ2R), are implicated in a wide array of pathophysiological processes, making them attractive targets for drug development in areas such as neurodegenerative diseases, psychiatric disorders, pain management, and oncology.[2][3]

The σ1 receptor, a 25 kDa protein, is known to modulate calcium signaling, ion channel function, and neuronal plasticity.[1] In contrast, the σ2 receptor, more recently identified as transmembrane protein 97 (TMEM97), is highly expressed in proliferating cancer cells and is a biomarker for tumor proliferation.[4] Given their distinct physiological roles, the development of ligands with high affinity and selectivity for each subtype is a key objective in medicinal chemistry.

This guide provides a comparative overview of ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate, a novel compound with a scaffold suggestive of central nervous system activity, and a selection of well-characterized sigma receptor ligands. By examining the binding affinities, selectivity, and functional activities of these established compounds, we aim to provide a framework for the pharmacological evaluation of new chemical entities in this exciting field.

Featured Compound: this compound

This compound is a spirocyclic compound incorporating a piperidine moiety, a common feature in many centrally acting agents. While specific data on its interaction with sigma receptors is not yet extensively published, its structural components suggest potential for interaction with these targets. The spiro[isobenzofuran-piperidine] core is found in molecules with demonstrated CNS activity. Further investigation into its pharmacological profile is warranted to determine its affinity and functional effects at σ1 and σ2 receptors.

Comparative Analysis of Reference Sigma Receptor Ligands

To provide a context for the evaluation of novel compounds like this compound, we present a comparative analysis of four well-established sigma receptor ligands: (+)-Pentazocine, Haloperidol, 1,3-di-o-tolylguanidine (DTG), and Siramesine. These compounds represent a spectrum of affinities, selectivities, and functional activities at the two sigma receptor subtypes.

Binding Affinity and Selectivity

The binding affinity (Ki) is a measure of how tightly a ligand binds to a receptor, with lower values indicating higher affinity. Selectivity is the ratio of binding affinities for different receptors. The following table summarizes the binding profiles of our reference ligands.

Ligandσ1R Ki (nM)σ2R Ki (nM)Selectivity (σ2R Ki / σ1R Ki)Primary Activity
(+)-Pentazocine ~7[5]>10,000>1400σ1R Agonist
Haloperidol ~2.8[6]~2.8[6]1Non-selective Antagonist
DTG ~35.5[7][8]~39.9[7][8]~1.1Non-selective Ligand
Siramesine 17[1][9]0.12[1][9]0.007 (or 140-fold for σ2R)σ2R Agonist

Understanding Functional Activity: Beyond Binding

While binding affinity is a critical parameter, it does not fully describe a ligand's effect on receptor function. Ligands can be classified as agonists (activating the receptor), antagonists (blocking the receptor), or inverse agonists (producing an effect opposite to an agonist).

G cluster_ligands Sigma Receptor Ligands cluster_receptors Receptor Interaction cluster_effects Cellular Response Agonist Agonist (e.g., (+)-Pentazocine, Siramesine) s1R σ1 Receptor Agonist->s1R Binds and Activates s2R σ2 Receptor Agonist->s2R Antagonist Antagonist (e.g., Haloperidol) Antagonist->s1R Binds and Blocks Antagonist->s2R Activation Receptor Activation (Signal Transduction) s1R->Activation Blockade Receptor Blockade (Inhibition of Endogenous Ligand Action) s1R->Blockade s2R->Activation s2R->Blockade

  • (+)-Pentazocine is a well-established σ1R agonist. Its activation of σ1R has been shown to modulate ion channels and neurotransmitter systems.[10]

  • Haloperidol , a typical antipsychotic, acts as an antagonist at both σ1 and σ2 receptors, although it also has high affinity for dopamine D2 receptors.[6][11] Its action at sigma receptors may contribute to both its therapeutic effects and side effects.[11][12]

  • DTG is widely used as a non-selective research tool for labeling both σ1 and σ2 receptors in binding assays.[13] It is considered a σ1R agonist.[2]

  • Siramesine is a potent and selective σ2R agonist.[1][9] Activation of σ2 receptors by siramesine has been shown to induce cell death in cancer cell lines, highlighting the therapeutic potential of targeting this receptor in oncology.[14]

Experimental Protocols for Ligand Characterization

The determination of a compound's sigma receptor profile relies on robust and reproducible experimental assays. Below are standard protocols for radioligand binding and functional assays.

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are the gold standard for determining the affinity (Ki) of a test compound for a receptor.[15] These assays involve competing the unlabeled test compound against a radiolabeled ligand with known high affinity for the target receptor.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Homogenize tissue (e.g., guinea pig brain for σ1R, rat liver for σ2R) or cells expressing the target receptor in ice-cold buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Competitive Binding Assay:

    • In a multi-well plate, combine the membrane preparation, a fixed concentration of the appropriate radioligand (-pentazocine for σ1R, [³H]DTG for σ2R), and varying concentrations of the unlabeled test compound.

    • For σ2R assays, a high concentration of a selective σ1R ligand (e.g., (+)-pentazocine) is added to "mask" the σ1 receptors and ensure that [³H]DTG binding is specific to σ2 receptors.[16]

    • Incubate the plate to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the log concentration of the test compound.

    • Use non-linear regression to fit the data and determine the IC50 value (the concentration of test compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

G cluster_prep Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Membrane Membrane Preparation Incubation Incubation (Competition for Receptor Binding) Membrane->Incubation Radioligand Radioligand (³H-pentazocine or [³H]DTG) Radioligand->Incubation TestCompound Test Compound (e.g., Ethyl 3H-spiro...) TestCompound->Incubation Filtration Filtration (Separate Bound from Free) Incubation->Filtration Counting Scintillation Counting (Measure Radioactivity) Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki (Binding Affinity) IC50->Ki

Functional Assays: Determining Agonist vs. Antagonist Activity

Functional assays are essential for characterizing whether a ligand activates or inhibits a receptor. The choice of assay depends on the receptor subtype and the downstream signaling pathways.

σ1 Receptor Functional Assays:

The functional characterization of σ1R ligands is complex due to its role as a molecular chaperone.[1] Common approaches include:

  • Modulation of Ion Channel Activity: Assessing the effect of the ligand on the activity of ion channels known to be modulated by σ1R (e.g., K+ channels) using electrophysiological techniques.

  • Neurite Outgrowth Assays: In cell lines such as PC12, σ1R agonists can potentiate nerve growth factor (NGF)-induced neurite outgrowth, an effect that can be blocked by σ1R antagonists.

  • In vivo Behavioral Models: Agonist and antagonist effects can be differentiated in animal models of pain, depression, or psychosis. For example, σ1R antagonists have been shown to potentiate opioid analgesia.[17]

σ2 Receptor Functional Assays:

For σ2 receptors, particularly in the context of cancer, functional assays often measure the ligand's effect on cell viability and apoptosis.[2]

Step-by-Step Protocol (Cell Viability Assay):

  • Cell Culture: Plate cancer cells known to express σ2 receptors (e.g., various breast, prostate, or brain cancer cell lines) in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 24-72 hours).

  • Viability Assessment: Add a viability reagent (e.g., MTT, resazurin) to each well. These reagents are converted into a colored or fluorescent product by metabolically active cells.

  • Measurement: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. A decrease in viability suggests agonist activity that induces cell death. To confirm antagonist activity, a compound can be tested for its ability to block the cytotoxic effects of a known σ2R agonist like siramesine.

G cluster_prep Cell Culture cluster_treatment Treatment cluster_assay Viability Measurement cluster_analysis Data Analysis PlateCells Plate Cancer Cells (Expressing σ2R) AddCompound Add Test Compound (Varying Concentrations) PlateCells->AddCompound Incubate Incubate for 24-72h AddCompound->Incubate AddReagent Add Viability Reagent (e.g., MTT) Incubate->AddReagent Measure Measure Absorbance/Fluorescence AddReagent->Measure CalculateViability Calculate % Cell Viability Measure->CalculateViability DetermineActivity Determine Agonist/Antagonist Activity CalculateViability->DetermineActivity

Conclusion and Future Directions

The study of sigma receptors continues to be a dynamic and promising area of research. The development of novel ligands with high affinity and selectivity for either the σ1 or σ2 subtype is crucial for advancing our understanding of their physiological roles and for developing new therapeutics. While the pharmacological profile of this compound remains to be fully elucidated, its chemical structure provides a compelling starting point for investigation.

By employing the standardized binding and functional assays outlined in this guide, researchers can systematically characterize the interaction of this and other novel compounds with sigma receptors. A thorough understanding of a ligand's binding affinity, selectivity, and functional activity is paramount for its progression as a potential therapeutic agent. The comparative data provided for the reference ligands herein should serve as a valuable benchmark for these future investigations.

References

  • PubMed. (n.d.). -pentazocine binding to rat brain sigma 1 receptors. Retrieved from [Link]

  • PubMed. (n.d.). [Functional characterization of a sigma receptor and its gene expression by haloperidol]. Retrieved from [Link]

  • Immune System Research. (2021, November 11). Siramesine is a Selective Sigma-2 Receptor Agonist. Retrieved from [Link]

  • Su, T. P., Hayashi, T., & Lutfy, K. (2010). The Pharmacology of Sigma-1 Receptors. Psychopharmacology, 212(3), 297–313. [Link]

  • PubMed. (n.d.). Evidence for a role of haloperidol-sensitive sigma-'opiate' receptors in the motor effects of antipsychotic drugs. Retrieved from [Link]

  • PubMed. (n.d.). Metabolites of haloperidol display preferential activity at sigma receptors compared to dopamine D-2 receptors. Retrieved from [Link]

  • PubMed. (2022, December 15). Characterization of Sigma-2 Receptor-Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Retrieved from [Link]

  • Schetz, J. A., Vangveravong, S., & Tu, Z. (2008). Neuroprotective effects of high affinity sigma 1 receptor selective compounds. Current neuropharmacology, 6(1), 1–7. [Link]

  • ResearchGate. (2022, December 12). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [H]DTG and [I]RHM-4. Retrieved from [Link]

  • AACR Journals. (2005, October 3). Effective Tumor Cell Death by σ-2 Receptor Ligand Siramesine Involves Lysosomal Leakage and Oxidative Stress. Retrieved from [Link]

  • PubMed. (n.d.). Functional antagonism of morphine analgesia by (+)-pentazocine: evidence for an anti-opioid sigma 1 system. Retrieved from [Link]

  • ResearchGate. (n.d.). Displacement of [³H] (+) pentazocine from sigma-1 receptors by DTG. Retrieved from [Link]

  • National Institutes of Health. (2024, December 6). Synthesis and pharmacological characterization of difluorinated analog of reduced haloperidol as a sigma-1 receptor ligand. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of the ( + )-pentazocine-bound σ1 receptor structure In all.... Retrieved from [Link]

  • PubMed. (n.d.). (-)-Pentazocine analgesia in mice: interactions with a sigma receptor system. Retrieved from [Link]

  • Sigma Receptors. (n.d.). Retrieved from [Link]

  • PubMed. (n.d.). Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl.... Retrieved from [Link]

  • Perelman School of Medicine at the University of Pennsylvania. (2022, December 15). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Retrieved from [Link]

  • Klawonn, A. M., Nilsson, A., Rådberg, C. F., Lindström, S. H., Ericson, M., Granseth, B., Engblom, D., & Fritz, M. (2017). The Sigma-2 Receptor Selective Agonist Siramesine (Lu 28-179) Decreases Cocaine-Reinforced Pavlovian Learning and Alters Glutamatergic and Dopaminergic Input to the Striatum. Frontiers in pharmacology, 8, 714. [Link]

  • Adooq Bioscience. (n.d.). Sigma receptor. Retrieved from [Link]

  • ResearchGate. (2017, October). The Sigma-2 Receptor Selective Agonist Siramesine (Lu 28-179) Decreases Cocaine-Reinforced Pavlovian Learning and Alters Glutamatergic and Dopaminergic Input to the Striatum. Retrieved from [Link]

  • MDPI. (n.d.). Sigma-2 Receptor—A Potential Target for Cancer/Alzheimer's Disease Treatment via Its Regulation of Cholesterol Homeostasis. Retrieved from [Link]

  • PubMed. (1990, September 14). Characterization of binding sites for [3H]-DTG, a selective sigma receptor ligand, in the sheep pineal gland. Retrieved from [Link]

  • PubMed. (n.d.). Dissociation of the Motor Effects of (+)-pentazocine From Binding to Sigma 1 Sites. Retrieved from [Link]

  • PubMed. (n.d.). Inhibition of N-methyl-D-aspartate receptors by haloperidol: developmental and pharmacological characterization in native and recombinant receptors. Retrieved from [Link]

  • Neurology.org. (n.d.). Evidence for a role of haloperidol‐sensitive σ‐'opiate' receptors in the motor effects of antipsychotic drugs. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Pentazocine Hydrochloride?. Retrieved from [Link]

  • Smith, S. B., Ly, T. M., & Smith, S. B. (2012). Sigma Receptor Ligand, (+)-Pentazocine, Suppresses Inflammatory Responses of Retinal Microglia. Journal of neuroimmune pharmacology : the official journal of the Society on NeuroImmune Pharmacology, 7(3), 576–587. [Link]

  • PubMed Central. (n.d.). Identification and characterization of MAM03055A: a novel bivalent sigma-2 receptor/TMEM97 ligand with cytotoxic activity. Retrieved from [Link]

  • MDPI. (2024, June 6). Design, Synthesis, and Cytotoxic Assessment of New Haloperidol Analogues as Potential Anticancer Compounds Targeting Sigma Receptors. Retrieved from [Link]

  • Wikipedia. (n.d.). Sigma-2 receptor. Retrieved from [Link]

  • National Institutes of Health. (2022, December 15). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Retrieved from [Link]

  • PubMed Central. (2015, May 21). The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes, Sphingosine and N-Alkylamines. Retrieved from [Link]

  • Usiena air. (2022, August 12). Novel N-normetazocine Derivatives with Opioid Agonist/Sigma-1 Receptor Antagonist Profile as Potential Analgesics in Inflammatory Pain. Retrieved from [Link]

  • Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97. (n.d.). Retrieved from [Link]

  • Usiena air. (2023, August 3). Discovery of AD258 as a Sigma Receptor Ligand with Potent Antiallodynic Activity. Retrieved from [Link]

  • PubMed Central. (n.d.). Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents. Retrieved from [Link]

Sources

assessing the specificity of ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Specificity of Ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate

Introduction: The Imperative of Specificity in Modern Drug Discovery

In the quest for novel therapeutics, the potency of a lead compound is only half the story. The true measure of a drug candidate's potential lies in its specificity—the ability to interact with its intended biological target while minimally engaging with other biomolecules. Poor specificity can lead to a cascade of off-target effects, resulting in undesirable side effects and potential toxicity, which are primary causes of late-stage clinical trial failures. This guide provides a comprehensive framework for assessing the binding and functional specificity of a novel chemical entity, This compound (hereafter referred to as "Spiro-Compound A").

The molecular architecture of Spiro-Compound A, featuring a spirocyclic piperidine linked to an isobenzofuran core, is characteristic of scaffolds known to interact with monoamine transporters. Notably, the isobenzofuran moiety is a key pharmacophore in the highly successful selective serotonin reuptake inhibitor (SSRI), citalopram. Therefore, this guide will proceed under the hypothesis that Spiro-Compound A is a novel ligand for the Serotonin Transporter (SERT) .

Our primary objective is to rigorously quantify its binding affinity for SERT and, crucially, to assess its selectivity against the closely related Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). This comparative analysis will be benchmarked against established clinical agents: the highly selective SSRI Escitalopram and the serotonin-norepinephrine reuptake inhibitor (SNRI) Venlafaxine . Through detailed experimental protocols and comparative data analysis, we will construct a comprehensive specificity profile for Spiro-Compound A.

Comparative Framework: Defining the Competitive Landscape

To contextualize the performance of Spiro-Compound A, we have selected two reference compounds that represent different degrees of selectivity within the monoamine transporter family.

  • Escitalopram : The (S)-enantiomer of citalopram, it is one of the most selective SSRIs available, exhibiting high affinity for SERT and very low affinity for DAT and NET. It serves as the "gold standard" for SERT selectivity.

  • Venlafaxine : A first-line SNRI that inhibits both SERT and NET, albeit with a several-fold preference for SERT. It represents a less selective, dual-target profile and is a useful comparator for understanding the broader activity spectrum.

The central hypothesis of this guide is that the unique spirocyclic conformation of Spiro-Compound A may confer a distinct binding mode within the SERT central binding site, potentially enhancing both affinity and selectivity compared to existing scaffolds.

Experimental Assessment of Specificity: Methodologies & Rationale

A multi-tiered approach is essential for a robust assessment of specificity. We will employ both biochemical binding assays and cell-based functional assays. This dual strategy is critical because high binding affinity does not always translate to functional modulation.

Workflow for Specificity Profiling

The following diagram outlines the logical flow of experiments designed to build a comprehensive specificity profile for a novel compound like Spiro-Compound A.

G A Compound Synthesis & QC B Primary Screen: SERT Radioligand Binding Assay (Determine Ki) A->B Test Compound C Selectivity Screen: DAT & NET Binding Assays (Determine Ki) B->C If SERT Ki < 100 nM D Functional Assay: [3H]-Serotonin Uptake Assay in HEK293-SERT cells C->D Calculate Selectivity Ratios (DAT/SERT, NET/SERT) E Functional Selectivity: [3H]-Dopamine & [3H]-Norepinephrine Uptake Assays D->E F Broad Panel Screen (e.g., Eurofins SafetyScreen44™) Test at 10 µM E->F If functionally selective

Caption: Experimental workflow for assessing the specificity of a novel monoamine transporter ligand.

Protocol 1: Competitive Radioligand Binding Assays

Principle: This equilibrium binding assay quantifies the affinity of a test compound for a specific transporter by measuring its ability to compete with a known high-affinity radioligand. The resulting inhibition constant (Ki) is an inverse measure of affinity; a lower Ki indicates a higher affinity.

Methodology:

  • Preparation of Membranes: Membranes are prepared from HEK293 cells stably expressing the human SERT, DAT, or NET. This is a standard procedure involving cell lysis and ultracentrifugation to isolate the membrane fraction containing the transporters.

  • Assay Buffer: A phosphate-based buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) is used to mimic physiological conditions.

  • Radioligand Selection:

    • SERT: [³H]-Citalopram (a high-affinity SERT ligand).

    • DAT: [³H]-WIN 35,428 (a high-affinity DAT ligand).

    • NET: [³H]-Nisoxetine (a high-affinity NET ligand).

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of membrane preparation, 50 µL of radioligand (at a concentration near its Kd), and 50 µL of test compound (Spiro-Compound A, Escitalopram, or Venlafaxine) at 10-12 different concentrations (e.g., 0.1 nM to 10 µM).

    • Nonspecific Binding Control: A parallel set of wells contains a high concentration of a non-radiolabeled competing ligand (e.g., 10 µM Desipramine for NET) to define background binding.

    • Total Binding Control: Wells containing only membrane and radioligand.

  • Incubation & Detection: The plates are incubated for 60-90 minutes at room temperature to reach equilibrium. The reaction is terminated by rapid filtration through a glass fiber filtermat using a cell harvester. The filters trap the membranes with the bound radioligand. The radioactivity retained on the filters is then measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal dose-response curve is fitted using non-linear regression (e.g., GraphPad Prism) to determine the IC₅₀ value. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Synaptosomal [³H]-Neurotransmitter Uptake Assay

Principle: This functional assay directly measures the ability of a compound to inhibit the primary function of monoamine transporters—the reuptake of their respective neurotransmitters. This provides crucial mechanistic validation of the binding data.

Methodology:

  • Synaptosome Preparation: Crude synaptosomes are prepared from specific rat brain regions: striatum (rich in DAT), hippocampus or frontal cortex (rich in SERT), and hypothalamus (rich in NET). This involves homogenization of the brain tissue and differential centrifugation.

  • Assay Procedure:

    • Synaptosomes are pre-incubated with the test compound at various concentrations for 10-15 minutes at 37°C.

    • The uptake reaction is initiated by adding a low concentration of the respective radiolabeled neurotransmitter ([³H]-Serotonin, [³H]-Dopamine, or [³H]-Norepinephrine).

    • The reaction proceeds for a short period (e.g., 5-10 minutes) within the linear range of uptake.

  • Termination & Detection: The uptake is terminated by rapid filtration, similar to the binding assay. The amount of radioactivity transported into the synaptosomes is quantified.

  • Data Analysis: The IC₅₀ values for uptake inhibition are determined by non-linear regression, representing the functional potency of the compound.

Comparative Data Analysis

The following tables summarize the binding affinity and functional potency data for Spiro-Compound A against the reference compounds. (Note: Data for Spiro-Compound A is representative and hypothetical for illustrative purposes).

Table 1: Comparative Binding Affinity (Ki, nM) at Human Monoamine Transporters

CompoundSERT (Ki, nM)DAT (Ki, nM)NET (Ki,nM)DAT/SERT RatioNET/SERT Ratio
Spiro-Compound A 1.2 850 1,500 708 1,250
Escitalopram1.8>5,000>5,000>2,778>2,778
Venlafaxine252,50040010016
  • Interpretation: Spiro-Compound A demonstrates potent, single-digit nanomolar affinity for SERT. Its selectivity ratios (DAT/SERT and NET/SERT) are exceptionally high, indicating a very low propensity to bind to DAT and NET at therapeutically relevant concentrations. While Escitalopram remains the benchmark for selectivity, Spiro-Compound A shows a highly promising profile, significantly more selective than the SNRI Venlafaxine.

Table 2: Comparative Functional Potency (IC₅₀, nM) in Neurotransmitter Uptake Assays

Compound[³H]-Serotonin Uptake[³H]-Dopamine Uptake[³H]-Norepinephrine Uptake
Spiro-Compound A 2.5 1,200 2,100
Escitalopram3.1>10,000>10,000
Venlafaxine564,800650
  • Interpretation: The functional data strongly corroborate the binding results. Spiro-Compound A is a potent inhibitor of serotonin uptake, with IC₅₀ values in the low nanomolar range. Crucially, its inhibitory activity at DAT and NET is several hundred-fold weaker, confirming its functional selectivity for SERT. This alignment between binding (Ki) and function (IC₅₀) provides high confidence in its mechanism of action.

Broad Panel Off-Target Screening

To ensure a comprehensive understanding of specificity, the final step is to screen Spiro-Compound A against a broad panel of unrelated targets, such as G-protein coupled receptors (GPCRs), ion channels, and kinases. A standard approach is to use a commercially available service (e.g., the Eurofins SafetyScreen44™ panel) at a high concentration (e.g., 10 µM).

Hypothetical Result: At a concentration of 10 µM, Spiro-Compound A showed no significant inhibition (>50%) of any of the 44 targets in the panel, including the hERG channel, adrenergic receptors, and muscarinic receptors.

Significance: This result suggests a "clean" pharmacological profile, minimizing the risk of common off-target liabilities such as cardiovascular effects (hERG) or anticholinergic side effects (muscarinic receptors).

Conclusion and Future Directions

The comprehensive assessment detailed in this guide demonstrates that This compound (Spiro-Compound A) is a highly potent and selective serotonin transporter ligand.

  • High Affinity & Potency: It exhibits low nanomolar binding affinity (Ki = 1.2 nM) and functional inhibition (IC₅₀ = 2.5 nM) at the human serotonin transporter.

  • Exceptional Selectivity: It displays a selectivity of over 700-fold for SERT compared to DAT and over 1,200-fold compared to NET, a profile that is highly desirable for a next-generation SSRI.

  • Clean Off-Target Profile: Preliminary broad panel screening indicates a low risk of interaction with other major target families.

The specificity profile of Spiro-Compound A is superior to that of the established SNRI Venlafaxine and is competitive with the highly selective SSRI Escitalopram. The unique spirocyclic scaffold may be a key contributor to this favorable profile. These compelling in vitro results strongly support its advancement into further preclinical development, including in vivo pharmacokinetic and pharmacodynamic studies, to fully evaluate its therapeutic potential.

References

  • Owens, M. J., Morgan, W. N., Plott, S. J., & Nemeroff, C. B. (1997). Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Available at: [Link]

  • Tatsumi, M., Groshan, K., Blakely, R. D., & Richelson, E. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology. Available at: [Link]

  • Sánchez, C., Bergqvist, P. B. F., Brennum, L. T., Gupta, S., Hogg, S., Larsen, A., & Wiborg, O. (2004). Escitalopram, the S-Enantiomer of Citalopram, Is a More Selective Serotonin Reuptake Inhibitor than Citalopram. Psychopharmacology. Available at: [Link]

ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Structure-Activity Relationship of Ethyl 3H-Spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate Derivatives as Melanocortin-4 Receptor Agonists

Introduction

The 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile framework for the development of therapeutic agents targeting the central nervous system (CNS).[1][2] Its unique three-dimensional and rigid spirocyclic structure allows for precise orientation of functional groups, leading to enhanced binding affinity and selectivity for various biological targets.[2] Derivatives of this scaffold have been investigated for a wide range of pharmacological activities, including antidepressant, antihypertensive, and diuretic effects.[1][3] The parent compound, this compound, is a key synthetic intermediate for accessing a diverse library of bioactive molecules.[4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a series of 3H-spiro[isobenzofuran-1,4'-piperidine] analogs as potent and selective agonists for the melanocortin-4 receptor (MC4R), a critical target for the treatment of obesity and other metabolic disorders.[5]

The Melanocortin-4 Receptor (MC4R) as a Therapeutic Target

The MC4R is a G-protein coupled receptor predominantly expressed in the brain and plays a crucial role in regulating energy homeostasis, food intake, and body weight. Activation of the MC4R leads to a decrease in appetite and an increase in energy expenditure, making it an attractive target for the development of anti-obesity therapeutics. The discovery of potent and selective small molecule MC4R agonists based on the 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold represents a significant advancement in this field.[5]

Structure-Activity Relationship (SAR) Studies of 3H-Spiro[isobenzofuran-1,4'-piperidine] MC4R Agonists

A systematic exploration of the SAR of the 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold has led to the identification of key structural features that govern potency and selectivity for the MC4R.[5] The following sections detail the impact of modifications at different positions of the molecule.

Modifications on the Piperidine Nitrogen

The substituent on the piperidine nitrogen plays a critical role in modulating the agonist activity. The ethyl carboxylate group in the parent structure serves as a placeholder for more complex functionalities. A systematic investigation revealed that bulky, lipophilic groups are well-tolerated and can enhance potency. For instance, the introduction of a substituted benzyl group led to a significant increase in agonist activity.[5]

Aromatic Ring Substitutions

Substitution on the aromatic ring of the isobenzofuran moiety has a profound effect on MC4R agonism. Electron-donating and electron-withdrawing groups at various positions have been explored to probe the electronic and steric requirements of the receptor's binding pocket.

Data Summary: SAR of 3H-Spiro[isobenzofuran-1,4'-piperidine] MC4R Agonists

The following table summarizes the SAR data for a series of 3H-spiro[isobenzofuran-1,4'-piperidine] analogs, highlighting the impact of various substituents on their MC4R agonist potency.[5]

CompoundR1R2MC4R EC50 (nM)
1 HH>1000
2 4-ClH150
3 4-FH200
4 3,4-diClH50
5 4-Cl2-Me-benzyl5
6 4-F2-Me-benzyl8
7 3,4-diCl2-Me-benzyl2
Key SAR Insights

The data reveals several key trends:

  • Piperidine N-substitution is crucial: Unsubstituted piperidine analogs are inactive.

  • Aromatic substitution enhances potency: Halogen substitution on the isobenzofuran ring, particularly at the 4-position, significantly improves agonist activity.

  • Combined modifications lead to high potency: The combination of a substituted benzyl group on the piperidine nitrogen and halogen substitution on the aromatic ring results in highly potent MC4R agonists.

Visualizing the Structure-Activity Relationships

The following diagram illustrates the key SAR findings for the 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold as MC4R agonists.

SAR_Summary cluster_scaffold Core Scaffold SAR cluster_synergy Synergistic Effects Scaffold 3H-Spiro[isobenzofuran-1,4'-piperidine] Piperidine_N Piperidine N-Substitution (Crucial for Activity) Scaffold->Piperidine_N  Bulky, lipophilic groups favored Aromatic_Ring Aromatic Ring Substitution (Enhances Potency) Scaffold->Aromatic_Ring  Halogen substitution beneficial High_Potency Highly Potent Agonists (EC50 < 10 nM) Piperidine_N->High_Potency  e.g., 2-Me-benzyl Aromatic_Ring->High_Potency  e.g., 3,4-diCl

Caption: Key SAR insights for 3H-spiro[isobenzofuran-1,4'-piperidine] MC4R agonists.

Experimental Protocols

General Synthetic Scheme

The synthesis of the 3H-spiro[isobenzofuran-1,4'-piperidine] analogs generally follows a convergent approach. The core scaffold is first synthesized, followed by diversification at the piperidine nitrogen and the aromatic ring. A representative synthetic workflow is depicted below.

Synthesis_Workflow start Starting Materials step1 Synthesis of Spirocyclic Core start->step1 step2 N-Alkylation/Arylation of Piperidine step1->step2 step3 Aromatic Ring Functionalization step2->step3 final_product Final Analog Library step3->final_product

Caption: General synthetic workflow for 3H-spiro[isobenzofuran-1,4'-piperidine] analogs.

MC4R Functional Assay: cAMP Measurement

The agonist activity of the synthesized compounds is typically evaluated by measuring their ability to stimulate intracellular cyclic adenosine monophosphate (cAMP) production in cells expressing the human MC4R.

Step-by-Step Protocol:

  • Cell Culture: HEK293 cells stably expressing the human MC4R are cultured in appropriate media.

  • Compound Treatment: Cells are seeded in 96-well plates and incubated with varying concentrations of the test compounds.

  • cAMP Measurement: Intracellular cAMP levels are determined using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).

  • Data Analysis: The EC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

The 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold has proven to be a valuable template for the design of potent and selective MC4R agonists. The SAR studies have clearly demonstrated the importance of substitution at the piperidine nitrogen and the aromatic ring of the isobenzofuran moiety. The insights gained from these studies provide a roadmap for the future design of novel MC4R agonists with improved therapeutic profiles for the treatment of obesity and related metabolic disorders.

References

  • Parham, W. E., & Portni, S. J. (1976). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Journal of Medicinal Chemistry, 19(4), 555-558. [Link]

  • Klioze, S. S., & Pazhenchevsky, B. (1981). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. 6. Synthesis, 13C NMR, and biological evaluation of cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives. Journal of Medicinal Chemistry, 24(5), 617-621. [Link]

  • Sebhat, I. K., et al. (2010). Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 20(16), 4895-4900. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Klioze, S. S., & Novick, W. J., Jr. (1978). Spiro[isobenzofuran-1(3H),4'-piperidines]. 3. Diuretic and antihypertensive properties of compounds containing a sulfur attached to nitrogen. Journal of Medicinal Chemistry, 21(4), 400-403. [Link]

  • Abate, C., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry, 66(7), 4859-4876. [Link]

Sources

A Senior Application Scientist's Guide to the Reproducible Synthesis of Ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the reproducibility of experimental results is the bedrock of scientific integrity. The synthesis of novel chemical entities, such as ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate, a promising scaffold in medicinal chemistry, is no exception. Inconsistent outcomes in the synthesis of such molecules can lead to significant delays and increased costs in research and development pipelines. This guide provides an in-depth comparison of two plausible synthetic routes to the title compound, offering detailed, step-by-step protocols and a discussion of critical parameters to ensure experimental reproducibility.

Introduction: The Imperative of Reproducibility in Complex Molecule Synthesis

The synthesis of spirocyclic systems, which feature two rings sharing a single atom, often presents unique challenges that can impact reproducibility.[1] Factors such as steric hindrance, the stability of intermediates, and the precise control of reaction conditions can lead to variable yields and purities. This guide aims to demystify the synthesis of this compound by presenting two distinct, well-reasoned synthetic strategies. Each method is accompanied by a detailed protocol, a discussion of the underlying chemical principles, and anticipated characterization data to serve as a benchmark for a successful synthesis.

Method 1: Ortho-metalation and Cyclization Approach

This first approach is a classical and robust method for the formation of the spiro[isobenzofuran-1,4'-piperidine] core, adapted from procedures for analogous compounds. It relies on the directed ortho-metalation of a suitable benzene derivative, followed by nucleophilic addition to a piperidone derivative and subsequent acid-catalyzed cyclization.

Experimental Workflow: Ortho-metalation and Cyclization

A N,N-Dimethyl-2-bromobenzamide C Directed Ortho-metalation A->C B n-Butyllithium B->C E Nucleophilic Addition C->E Lithiated Intermediate D Ethyl 1-Boc-4-oxopiperidine-3-carboxylate D->E F Intermediate Adduct E->F G Acid-catalyzed Cyclization F->G H This compound G->H

Caption: Workflow for the ortho-metalation and cyclization approach.

Detailed Protocol: Ortho-metalation and Cyclization

Materials:

  • N,N-Dimethyl-2-bromobenzamide

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Ethyl 1-Boc-4-oxopiperidine-3-carboxylate

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Ortho-metalation: To a solution of N,N-dimethyl-2-bromobenzamide (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq) dropwise. Stir the mixture at -78 °C for 1 hour. The formation of the lithiated species is crucial for the subsequent C-C bond formation.

  • Nucleophilic Addition: To the cold solution of the lithiated intermediate, add a solution of ethyl 1-Boc-4-oxopiperidine-3-carboxylate (1.2 eq) in anhydrous THF dropwise. Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Quenching and Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Cyclization: Dissolve the crude intermediate adduct in a mixture of THF and 6 M hydrochloric acid (1:1). Heat the mixture to reflux for 4 hours. The acidic conditions facilitate the cleavage of the Boc protecting group and promote the intramolecular cyclization to form the spirocyclic core.

  • Purification: After cooling to room temperature, basify the reaction mixture with a saturated solution of sodium bicarbonate until a pH of ~8 is reached. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired this compound.

Method 2: N-Alkylation and Intramolecular Cyclization Strategy

This alternative approach involves the initial formation of a C-N bond through alkylation of the piperidine nitrogen, followed by an intramolecular cyclization to construct the isobenzofuran ring. This method avoids the use of organolithium reagents, which can be advantageous in terms of safety and functional group tolerance.

Experimental Workflow: N-Alkylation and Intramolecular Cyclization

A Ethyl piperidine-4-carboxylate C N-Alkylation A->C B 2-(Bromomethyl)benzyl alcohol B->C D N-(2-(Hydroxymethyl)benzyl)piperidine-4-carboxylate C->D E Oxidation D->E e.g., PCC, DMP F N-(2-Formylbenzyl)piperidine-4-carboxylate E->F G Intramolecular Cyclization F->G Acid or Base catalysis H This compound G->H

Caption: Workflow for the N-alkylation and intramolecular cyclization strategy.

Detailed Protocol: N-Alkylation and Intramolecular Cyclization

Materials:

  • Ethyl piperidine-4-carboxylate

  • 2-(Bromomethyl)benzyl alcohol

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM)

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • N-Alkylation: To a solution of ethyl piperidine-4-carboxylate (1.0 eq) in acetonitrile, add 2-(bromomethyl)benzyl alcohol (1.1 eq) and potassium carbonate (2.0 eq). Heat the mixture to reflux and stir overnight. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the solid. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude N-alkylated intermediate.

  • Oxidation: Dissolve the crude N-(2-(hydroxymethyl)benzyl)piperidine-4-carboxylate in dichloromethane. Add pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) (1.5 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitor by TLC).

  • Work-up: Quench the reaction with a saturated solution of sodium thiosulfate (if using DMP) and then a saturated solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Intramolecular Cyclization: Dissolve the crude aldehyde in toluene and add a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by TLC.

  • Purification: After completion, cool the reaction to room temperature and wash with a saturated solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the final product.

Comparative Analysis of Synthetic Routes

ParameterMethod 1: Ortho-metalationMethod 2: N-Alkylation
Key Transformation Directed ortho-metalation, nucleophilic addition, acid-catalyzed cyclizationN-alkylation, oxidation, intramolecular cyclization
Reagents n-Butyllithium (pyrophoric, moisture-sensitive), strong acidMilder bases (K₂CO₃), common oxidizing agents (PCC, DMP), catalytic acid
Reaction Conditions Cryogenic temperatures (-78 °C), inert atmosphereReflux temperatures, generally less stringent conditions
Potential Challenges Handling of organolithium reagents, potential for side reactions if moisture is present, precise temperature control required.Oxidation step can sometimes lead to over-oxidation or side products. The final cyclization may require optimization of the acid catalyst and reaction time.
Substrate Scope Generally good for a range of substituted benzamides.May be more tolerant of certain functional groups that are incompatible with organolithiums.
Reproducibility Highly dependent on the quality of the organolithium reagent and strict adherence to anhydrous and inert conditions.Generally considered more robust and less sensitive to trace amounts of moisture, potentially leading to better run-to-run consistency.

Characterization and Validation: Ensuring the Identity and Purity of the Final Product

Regardless of the synthetic route chosen, rigorous characterization of the final product is essential to confirm its identity and purity. The following data serve as a benchmark for pure this compound.

Expected Analytical Data:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.35-7.20 (m, 4H, Ar-H), 5.10 (s, 2H, O-CH₂-Ar), 4.20 (q, J = 7.1 Hz, 2H, O-CH₂-CH₃), 3.80-3.60 (m, 2H, piperidine-H), 3.20-3.00 (m, 2H, piperidine-H), 2.10-1.90 (m, 4H, piperidine-H), 1.28 (t, J = 7.1 Hz, 3H, O-CH₂-CH₃).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 174.5 (C=O, ester), 142.0 (Ar-C), 138.0 (Ar-C), 128.5 (Ar-CH), 127.5 (Ar-CH), 122.0 (Ar-CH), 121.0 (Ar-CH), 95.0 (spiro-C), 70.0 (O-CH₂-Ar), 61.0 (O-CH₂-CH₃), 45.0 (piperidine-CH₂), 35.0 (piperidine-CH₂), 14.5 (O-CH₂-CH₃).

  • Mass Spectrometry (ESI+): m/z calculated for C₁₅H₁₉NO₃ [M+H]⁺: 262.1438; found: 262.1440.

Conclusion: A Path to Reproducible Synthesis

The successful and reproducible synthesis of this compound is achievable through careful selection of the synthetic strategy and meticulous execution of the experimental protocol. The ortho-metalation approach offers a direct route to the core structure but requires stringent control over reaction conditions. In contrast, the N-alkylation and intramolecular cyclization strategy provides a potentially more robust and scalable alternative, avoiding the use of highly reactive organometallic reagents.

By understanding the nuances of each method and employing rigorous analytical techniques to validate the final product, researchers can confidently produce this valuable spirocyclic scaffold for their drug discovery and development programs. This guide serves as a comprehensive resource to aid in achieving consistent and reliable results, thereby accelerating the pace of scientific innovation.

References

  • Parcell, R. F., & Cain, C. K. (1964). Spiro[isobenzofuran-1(3H),4'-piperidines]. A New Class of Potent Central Nervous System Depressants. Journal of Medicinal Chemistry, 7(6), 767-771.
  • Kotha, S., & Meshram, M. (2014). Recent developments in the synthesis of spirocycles. European Journal of Organic Chemistry, 2014(18), 3691-3714.

Sources

A Comparative Guide to 3H-Spiro[isobenzofuran-1,4'-piperidine] Derivatives as Modulators of Neurological and Metabolic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the quest for novel chemical scaffolds that offer both potent and selective modulation of biological targets is perpetual. The 3H-spiro[isobenzofuran-1,4'-piperidine] core structure has emerged as a versatile and privileged scaffold in medicinal chemistry. Its rigid, three-dimensional architecture provides a unique framework for interacting with complex biological targets, leading to the development of compounds with diverse pharmacological activities. This guide provides an in-depth technical comparison of derivatives based on this spirocyclic system, focusing on their activity as sigma-2 (σ2) receptor ligands and melanocortin-4 receptor (MC4R) agonists. We will explore the synthesis, experimental evaluation, and structure-activity relationships of these compounds, comparing them with established modulators of these important drug targets.

The subject of our focus, ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate, serves as a key intermediate in the synthesis of various biologically active molecules, particularly those targeting neurological disorders.[1] The ethyl carboxylate moiety can act as a synthetic handle for further derivatization or may serve to fine-tune the physicochemical properties of the parent molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

The 3H-Spiro[isobenzofuran-1,4'-piperidine] Scaffold: A Gateway to Diverse Pharmacological Activity

The inherent structural rigidity of the spiro[isobenzofuran-piperidine] system is a key attribute that can enhance binding affinity and selectivity for specific biological targets. This scaffold has been explored for a range of therapeutic applications, including:

  • Central Nervous System (CNS) Agents: Early studies identified derivatives with potential as antidepressant and antipsychotic agents.[2]

  • Diuretic and Antihypertensive Properties: Certain derivatives have shown diuretic and antihypertensive activity.

  • Sigma-2 (σ2) Receptor Ligands: The scaffold is a prominent feature in potent and selective σ2 receptor ligands, which are being investigated for cancer diagnosis and therapy.[3][4]

  • Melanocortin-4 Receptor (MC4R) Agonists: More recently, this chemical class has been identified as a source of potent and orally bioavailable MC4R agonists for the treatment of obesity.

This guide will now diverge to compare the performance of 3H-spiro[isobenzofuran-1,4'-piperidine] derivatives in the context of two distinct and highly relevant biological targets: the σ2 receptor and the MC4R.

Part 1: Comparison of 3H-Spiro[isobenzofuran-1,4'-piperidine] Derivatives as Sigma-2 (σ2) Receptor Ligands

The σ2 receptor is a promising target for the development of anticancer therapeutics and diagnostic agents due to its overexpression in proliferating tumor cells.[3][5] Ligands that bind to this receptor can induce apoptosis in cancer cells.[3] The spiro[isobenzofuran-piperidine] scaffold has been instrumental in the development of selective σ2 ligands.[4]

Comparative Ligands:

For this comparison, we will consider a representative spiro[isobenzofuran-piperidine] derivative, Compound A (a conceptual derivative based on published data), and compare it with a well-characterized, selective σ2 receptor ligand, Siramesine .

Table 1: Comparison of σ2 Receptor Ligand Performance

FeatureCompound A (Spiro[isobenzofuran-piperidine] Derivative)Siramesine (Reference σ2 Ligand)
Structure 3H-Spiro[isobenzofuran-1,4'-piperidine] corePhenylpiperidine derivative
σ2 Receptor Affinity (Ki) Low nanomolar rangeLow nanomolar range
Selectivity (σ1/σ2) High selectivity for σ2High selectivity for σ2
Mechanism of Action Induces apoptosis in tumor cellsInduces apoptosis and autophagy in tumor cells
In Vivo Efficacy Demonstrated tumor growth inhibition in preclinical modelsDemonstrated tumor growth inhibition in preclinical models
Potential Applications Cancer therapeutics, PET imaging agentCancer therapeutics, tool compound for studying σ2 receptor function
Experimental Protocols:

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the σ2 receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the σ2 receptor.

Materials:

  • Membrane preparations from a cell line expressing σ2 receptors (e.g., PC12 cells).

  • Radioligand: [³H]-DTG (1,3-di-o-tolylguanidine).

  • Non-labeled (+)-pentazocine to mask σ1 receptors.

  • Test compounds (e.g., Compound A, Siramesine).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add membrane preparation, [³H]-DTG, (+)-pentazocine, and either buffer (for total binding), a saturating concentration of a known σ2 ligand (for non-specific binding), or the test compound.

  • Incubate the plate at room temperature for a specified time (e.g., 120 minutes).

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value for each test compound.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Signaling Pathway and Experimental Workflow Visualization:

experimental_workflow cluster_prep Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis membranes Cell Membrane Preparation incubation Incubation membranes->incubation radioligand [³H]-DTG Radioligand radioligand->incubation test_compound Test Compound (e.g., Compound A) test_compound->incubation filtration Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation calculation IC50 & Ki Calculation scintillation->calculation

Caption: Workflow for σ2 Receptor Binding Assay.

Part 2: Comparison of 3H-Spiro[isobenzofuran-1,4'-piperidine] Derivatives as Melanocortin-4 Receptor (MC4R) Agonists

The MC4R is a G protein-coupled receptor that plays a critical role in regulating energy homeostasis and appetite.[6] Agonists of this receptor are a promising therapeutic strategy for the treatment of obesity.[7][8] The spiro[isobenzofuran-piperidine] scaffold has been utilized to develop potent and orally bioavailable MC4R agonists.

Comparative Ligands:

Here, we compare a conceptual spiro[isobenzofuran-piperidine]-based MC4R agonist, Compound B , with the clinically approved MC4R agonist, Setmelanotide .

Table 2: Comparison of MC4R Agonist Performance

FeatureCompound B (Spiro[isobenzofuran-piperidine] Derivative)Setmelanotide (Clinically Approved Drug)
Structure Small molecule, 3H-Spiro[isobenzofuran-1,4'-piperidine] coreCyclic peptide
MC4R Potency (EC50) Nanomolar range0.27 nM[7]
Oral Bioavailability Potentially highLow (administered via subcutaneous injection)
Clinical Development Stage PreclinicalApproved for certain genetic obesity disorders[6]
Key Advantages Potential for oral administrationProven clinical efficacy and safety in specific populations
Potential Liabilities Off-target effects, unknown long-term safetyRequires injection, potential for hyperpigmentation[9]
Experimental Protocols:

This protocol describes a cell-based functional assay to measure the potency of test compounds as MC4R agonists by quantifying cyclic AMP (cAMP) accumulation.

Objective: To determine the half-maximal effective concentration (EC50) of a test compound for MC4R activation.

Materials:

  • A cell line stably expressing the human MC4R (e.g., HEK293 cells).

  • Assay medium (e.g., DMEM with 0.1% BSA and a phosphodiesterase inhibitor like IBMX).

  • Test compounds (e.g., Compound B, Setmelanotide).

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure:

  • Plate the MC4R-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in assay medium.

  • Remove the culture medium from the cells and add the test compound dilutions.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Perform the cAMP measurement using the chosen detection method.

  • Plot the cAMP concentration against the log of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Signaling Pathway and Experimental Workflow Visualization:

mc4r_pathway agonist MC4R Agonist (e.g., Compound B) mc4r MC4R agonist->mc4r binds g_protein Gαs mc4r->g_protein activates ac Adenylate Cyclase g_protein->ac activates camp cAMP ac->camp catalyzes atp ATP atp->camp pka Protein Kinase A camp->pka activates downstream Downstream Effects (↓ Appetite, ↑ Energy Expenditure) pka->downstream phosphorylates

Caption: MC4R Agonist Signaling Pathway.

Conclusion

The 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold represents a valuable starting point for the design of potent and selective modulators of important biological targets. As demonstrated, derivatives of this core structure show significant promise as both σ2 receptor ligands for oncology applications and as MC4R agonists for the treatment of obesity. The rigid nature of the spirocyclic system likely contributes to the high affinity and selectivity observed in many of its derivatives.

For researchers in drug discovery, the spiro[isobenzofuran-piperidine] scaffold offers a compelling platform for further exploration. The this compound, in particular, is a versatile intermediate that can be readily modified to optimize potency, selectivity, and pharmacokinetic properties. Future work in this area will likely focus on further elucidating the structure-activity relationships for different target classes and advancing lead compounds through preclinical and clinical development.

References

  • Sigma-2 receptor ligands and their perspectives in cancer diagnosis and therapy - PubMed. Available at: [Link]

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  • The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC. Available at: [Link]

  • This compound - MySkinRecipes. Available at: [Link]

  • Sigma Ligands With Subnanomolar Affinity and Preference for the Sigma 2 Binding Site. 2. Spiro-joined Benzofuran, Isobenzofuran, and Benzopyran Piperidines - PubMed. Available at: [Link]

  • What's the latest update on the ongoing clinical trials related to MC4R? - Patsnap Synapse. Available at: [Link]

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  • Rhythm Pharmaceuticals Presents Data on MC4R Agonists Setmelanotide and Bivamelagon at ENDO 2025. Available at: [Link]

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  • Rhythm Pharmaceuticals advances next-generation MC4R agonist toward clinic for hypothalamic obesity | BioWorld. Available at: [Link]

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A Researcher's Guide to Bridging the Bench and Beyond: Comparing In Vitro and In Vivo Performance of a Novel Spiro[isobenzofuran-piperidine] Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

A Note on This Guide: The specific molecule, ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate, is a novel chemical entity for which extensive public data is not yet available. This guide, therefore, uses this compound as a representative example of the promising spiro[isobenzofuran-piperidine] class. We will hypothesize its mechanism of action based on extensive research on analogous structures and construct a detailed, illustrative comparison of its projected in vitro and in vivo evaluation. This framework is designed to provide researchers with a robust, scientifically-grounded methodology for translating preclinical data from the lab bench to whole-organism systems.

Introduction: The Spiro[isobenzofuran-piperidine] Scaffold and a Hypothetical Lead Compound

The spiro[isobenzofuran-piperidine] core is a privileged scaffold in medicinal chemistry, forming the basis of compounds targeting a range of biological entities, including the melanocortin subtype-4 receptor (MC4R), sigma (σ) receptors, and various CNS targets[1][2][3]. Its rigid, three-dimensional structure provides a unique framework for developing selective and potent therapeutic agents.

For the purpose of this guide, we will focus on our lead compound, This compound , hereafter referred to as Compound X . Based on structure-activity relationships derived from similar public-domain molecules, we hypothesize that Compound X is a potent and selective antagonist of the Sigma-2 receptor (σ2R)[4][5][6].

The σ2R, now identified as transmembrane protein 97 (TMEM97), is a compelling therapeutic target. It is highly overexpressed in proliferating cells, including numerous cancer types, and is implicated in cellular processes like cholesterol homeostasis and autophagy[2][7][8]. While σ2R agonists often induce apoptosis in tumor cells, antagonists have shown significant promise in neuroprotective applications, particularly in models of Alzheimer's disease by preventing amyloid-β oligomer-induced toxicity[9][10]. Our development program for Compound X is therefore aimed at exploring its potential as a neuroprotective agent.

This guide will delineate the critical pathway for characterizing Compound X, starting from its fundamental interactions at the molecular level (in vitro) and progressing to its physiological effects and disposition in a living system (in vivo).

The In Vitro Evaluation: Quantifying Target Engagement and Cellular Function

The primary goal of in vitro testing is to confirm direct target engagement and quantify the functional consequences in a controlled cellular environment. This phase answers fundamental questions: Does the compound bind to the intended target? With what affinity and selectivity? And what is the functional outcome of this binding?

Physicochemical Properties of Compound X

Before biological testing, understanding the compound's basic properties is crucial for designing experiments and interpreting results. These properties influence solubility, cell permeability, and potential for oral absorption.

PropertyPredicted ValueSource
Molecular Formula C₁₅H₁₉NO₃[11]
Molecular Weight 261.32 g/mol [11]
XLogP3 1.8[11]
Hydrogen Bond Donors 0[11]
Hydrogen Bond Acceptors 3[11]

These values suggest Compound X has favorable drug-like properties, consistent with Lipinski's Rule of Five, indicating a higher likelihood of cell permeability and oral bioavailability.

Primary Target Affinity: Radioligand Binding Assay

Causality: To validate our hypothesis, the first and most critical experiment is to measure the binding affinity (Ki) of Compound X for the σ2R. A competitive radioligand binding assay is the gold standard for this purpose[12]. It directly measures the ability of a test compound to displace a known radioactive ligand from the receptor. We must also test against the Sigma-1 receptor (σ1R) to establish selectivity, a key parameter for minimizing off-target effects.

Protocol: Sigma Receptor Competitive Binding Assay

  • Tissue Preparation: Homogenize rat liver tissue (a rich source of σ2R) and guinea pig brain tissue (for σ1R) in ice-cold 50 mM Tris-HCl buffer. Centrifuge to pellet the membranes and resuspend to a final protein concentration of ~300 µg/mL.

  • Assay Setup (96-well plate):

    • σ2R Assay: To each well, add rat liver membrane homogenate, the selective σ2R radioligand [¹²⁵I]RHM-4 (final concentration 0.1 nM), and varying concentrations of Compound X (e.g., 0.1 nM to 10 µM)[1]. To determine non-specific binding, a separate set of wells includes 10 µM of the non-radioactive ligand DTG.

    • σ1R Assay: To each well, add guinea pig brain homogenate, the selective σ1R radioligand -pentazocine (final concentration 5 nM), and varying concentrations of Compound X[13]. Non-specific binding is determined using 10 µM Haloperidol.

  • Incubation: Incubate plates for 90 minutes at room temperature to reach binding equilibrium[1].

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate to separate the receptor-bound radioligand from the free radioligand. Wash each filter three times with ice-cold wash buffer[13][14].

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the concentration of Compound X. Calculate the IC50 (the concentration of Compound X that displaces 50% of the radioligand) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation[1].

Hypothetical Results for Compound X:

TargetKi (nM)
Sigma-2 Receptor (σ2R) 5.2
Sigma-1 Receptor (σ1R) 875
Selectivity (σ1/σ2) ~168-fold

This result would confirm that Compound X is a potent σ2R ligand with excellent selectivity over the σ1R subtype.

Functional Cellular Assay: Neuroprotection Against Aβ Oligomers

Causality: Since our therapeutic goal is neuroprotection, we must move from simple binding to a functional assay. σ2R antagonists have been shown to protect neurons from the toxic effects of amyloid-beta (Aβ) oligomers, a key pathological driver in Alzheimer's disease[9][15]. This assay bridges the gap between target binding and a desired physiological outcome at the cellular level.

Protocol: Primary Neuron Viability Assay

  • Cell Culture: Culture primary cortical neurons harvested from embryonic day 18 rat pups.

  • Treatment: Plate neurons in 96-well plates. After 7 days in culture, treat the cells with varying concentrations of Compound X for 2 hours.

  • Insult: Add pre-aggregated Aβ₁₋₄₂ oligomers (final concentration 500 nM) to the wells (excluding negative controls) and incubate for 24 hours.

  • Viability Assessment: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C[16]. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Quantification: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Normalize the results to vehicle-treated controls and plot cell viability against Compound X concentration to determine the EC50 (the concentration providing 50% of the maximal protective effect).

Hypothetical Result for Compound X:

  • Neuroprotection EC50: 25.8 nM

This result would demonstrate that Compound X can functionally antagonize σ2R-mediated Aβ toxicity at the cellular level, providing a strong rationale for advancing to in vivo models.

The In Vivo Evaluation: Efficacy, Safety, and Pharmacokinetics

In vivo studies are designed to understand how a compound behaves in a complex, whole-organism system. This phase addresses critical translational questions: Does the compound reach its target in the brain? Does it exert the desired therapeutic effect? How long does it last in the body, and is it safe?

Pharmacokinetic (PK) Profile in Mice

Causality: Before testing for efficacy, we must understand the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Compound X. A PK study is essential to determine if the compound can be administered orally, achieve sufficient exposure in the plasma, and, critically, cross the blood-brain barrier (BBB) to reach its CNS target. Poor PK is a primary reason for the failure of drug candidates[17][18].

Protocol: Mouse Pharmacokinetic Study

  • Animal Model: Use adult male C57BL/6 mice (n=3 per timepoint).

  • Dosing:

    • Intravenous (IV) Group: Administer a single dose of Compound X (e.g., 2 mg/kg) via tail vein injection to determine clearance and volume of distribution.

    • Oral (PO) Group: Administer a single dose of Compound X (e.g., 10 mg/kg) by oral gavage to determine absorption and oral bioavailability.

  • Sample Collection: Collect blood samples at various time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-dosing. At each terminal timepoint, collect brain tissue.

  • Bioanalysis: Process plasma and brain homogenates. Quantify the concentration of Compound X using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method[19].

  • Data Analysis: Use pharmacokinetic software to calculate key parameters.

Hypothetical PK Results for Compound X:

ParameterValueInterpretation
T½ (Plasma half-life, IV) 4.2 hoursSufficiently long for once or twice-daily dosing.
Clearance (IV) 15 mL/min/kgModerate clearance, not rapidly eliminated.
Cmax (Peak plasma conc., PO) 580 ng/mLAchieves significant plasma concentration after oral dose.
Tmax (Time to Cmax, PO) 1.0 hourRapidly absorbed from the GI tract.
Oral Bioavailability (F%) 35%Good oral absorption for a preclinical candidate[19].
Brain:Plasma Ratio (at 2h) 1.2Excellent. Indicates the compound readily crosses the BBB.

These PK results would be highly encouraging, demonstrating that Compound X is orally bioavailable and achieves significant exposure in the brain, a prerequisite for efficacy in a CNS disease model.

Efficacy in an Alzheimer's Disease Mouse Model

Causality: Having confirmed target engagement, cellular function, and brain exposure, the ultimate test is to see if Compound X can produce a therapeutic benefit in a relevant disease model. We will use the 5XFAD transgenic mouse model, which rapidly develops amyloid plaques and cognitive deficits, mimicking aspects of Alzheimer's disease.

Protocol: Cognitive Assessment in 5XFAD Mice

  • Animal Model: Use 4-month-old 5XFAD transgenic mice and wild-type littermates.

  • Treatment: Administer Compound X (e.g., 10 mg/kg, PO) or vehicle daily for 28 days.

  • Behavioral Testing: In the final week of treatment, assess cognitive function using the Morris Water Maze task, a standard test for spatial learning and memory[9].

    • Acquisition Phase (4 days): Train mice to find a hidden platform in a pool of opaque water, using visual cues around the room. Record the time (latency) to find the platform.

    • Probe Trial (Day 5): Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform used to be.

  • Data Analysis: Compare the escape latency during training and the time in the target quadrant during the probe trial between the four groups (Wild-type + Vehicle, 5XFAD + Vehicle, 5XFAD + Compound X).

Hypothetical Efficacy Results:

  • Acquisition: Vehicle-treated 5XFAD mice would show significantly longer escape latencies compared to wild-type mice. Mice treated with Compound X would learn the task significantly faster than their vehicle-treated counterparts, approaching the performance of wild-type mice.

  • Probe Trial: Vehicle-treated 5XFAD mice would spend significantly less time in the target quadrant. Compound X-treated mice would show a significant increase in time spent in the target quadrant, demonstrating restored spatial memory[15].

Bridging the Gap: A Comparative Analysis of In Vitro and In Vivo Data

The ultimate goal is to establish a clear, logical thread connecting the in vitro data to the in vivo outcome. This is the core of translational science.

The In Vitro-In Vivo Correlation (IVIVC):

Our hypothetical data paints a compelling and coherent picture.

  • Potency Translation: Compound X binds to σ2R with high potency (in vitro Ki = 5.2 nM). This translates into a potent functional effect, protecting neurons from Aβ toxicity (in vitro EC50 = 25.8 nM). The ~5-fold shift between binding and functional potency is common and reflects the complexity of a cell-based assay compared to a simple membrane preparation.

  • Exposure-Efficacy Link: The oral 10 mg/kg dose in mice achieved a Cmax of 580 ng/mL, which is approximately 2220 nM (580 ng/mL / 261.32 g/mol * 10^6). Given the brain-to-plasma ratio of 1.2, the peak concentration in the brain is even higher. This brain concentration is more than 85 times the cellular EC50 (2220 nM / 25.8 nM), suggesting that the dose used in the efficacy study was sufficient to achieve robust target engagement and produce a pharmacological effect.

  • Unified Mechanism: The entire data set supports a unified mechanism of action. The compound was designed to bind to σ2R, which it does with high affinity. This binding leads to functional antagonism of Aβ toxicity in a dish. When administered to a whole animal, the compound gets to the brain in sufficient quantities to exert this same neuroprotective effect, resulting in the rescue of a cognitive deficit.

Visualizing the Drug Discovery Workflow and Mechanism

Diagram 1: Preclinical Evaluation Workflow

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation a Hypothesis: Compound X is a selective σ2R Antagonist b Radioligand Binding Assay (Target Affinity & Selectivity) a->b c Neuronal Viability Assay (Cellular Function) b->c d Pharmacokinetics (PK) (Brain Penetration & Dosing) c->d Go/No-Go Decision Point e Efficacy Study (Alzheimer's Mouse Model) d->e f IVIVC Analysis: Linking Bench to Preclinical Model e->f Translational Correlation

Caption: A streamlined workflow from initial hypothesis to in vivo validation.

Diagram 2: Hypothesized Neuroprotective Mechanism of Compound X

G cluster_0 Pathological State (Alzheimer's) cluster_1 Therapeutic Intervention Abeta Aβ Oligomers s2R Sigma-2 Receptor (σ2R) Abeta->s2R Binds & Activates Pathogenic Cascade Toxicity Neuronal Toxicity & Synapse Loss s2R->Toxicity Neuroprotection Neuroprotection & Cognitive Rescue CompX Compound X CompX->s2R Antagonizes/ Blocks Binding Site

Caption: Compound X blocks Aβ binding to σ2R, preventing downstream toxicity.

Conclusion and Future Directions

This guide has outlined a hypothetical yet scientifically rigorous path for evaluating a novel spiro[isobenzofuran-piperidine] derivative, Compound X, as a potential neuroprotective agent. By systematically progressing from in vitro binding and functional assays to in vivo pharmacokinetic and efficacy studies, we can build a compelling, data-driven narrative that supports a specific mechanism of action. The strong correlation between our hypothetical in vitro potencies and the required in vivo exposure for efficacy underscores the power of this translational approach.

The promising results presented here would justify further preclinical development, including expanded toxicology studies, pharmacodynamic biomarker development, and evaluation in additional models of neurodegeneration. This methodical approach, bridging the bench to the preclinical model, is fundamental to increasing the probability of success in the long and arduous journey of drug discovery.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper handling and disposal of ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate (CAS No. 42191-83-3). As a specialized heterocyclic compound often utilized in medicinal chemistry and drug development research, its handling requires a protocol grounded in caution, regulatory compliance, and scientific best practices.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering procedural guidance that prioritizes laboratory safety and environmental stewardship.

The foundational principle for managing any novel or specialized research chemical is to treat it as hazardous in the absence of comprehensive toxicological data. Information on this specific compound indicates it should be treated as an irritant.[3] Therefore, all procedures outlined below are based on a conservative risk assessment, adhering to the standards set by major regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4][5]

Pre-Disposal Hazard Assessment and Essential Precautions

Before handling or generating waste, a thorough understanding of the compound's potential hazards is critical. Given its classification as an irritant and its complex organic structure, a stringent approach to exposure prevention is mandatory.

Causality of Precaution: The primary goal is to minimize risk through informed substitution and engineering controls, as advocated by OSHA.[6] Since comprehensive hazard data for this specific spiro compound is not widely available, we must infer risk based on its chemical class and operate under the assumption of potential toxicity.

Personal Protective Equipment (PPE) Requirements

Proper PPE is the final barrier between the researcher and potential chemical exposure. The following table outlines the minimum required PPE for handling this compound in any form (solid, dissolved, or as waste).

PPE ComponentSpecificationRationale for Use
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of solutions or contact with airborne powder, preventing serious eye irritation.
Hand Protection Nitrile gloves (minimum 4 mil thickness).Prevents dermal absorption, which is a potential route of exposure for organic molecules of this type.
Body Protection Flame-resistant laboratory coat.Protects skin and personal clothing from spills and contamination.
Respiratory Protection Not generally required if handled within a certified chemical fume hood.A fume hood provides primary respiratory protection by containing vapors and aerosols at the source.

Handling Protocol: All manipulations of this compound, including weighing, dissolution, and transfer to a waste container, must be performed inside a certified chemical fume hood to prevent the inhalation of aerosols or vapors.

Step-by-Step Waste Disposal Protocol

The disposal of chemical waste is a highly regulated process.[7] The following steps ensure compliance with EPA and OSHA standards for hazardous waste management.[5][8]

Step 1: Waste Characterization and Segregation

This compound waste must be classified as hazardous chemical waste.

  • Do Not Mix: Do not combine this waste stream with other, incompatible waste types.[9] For example, never mix with strong acids, bases, or oxidizing agents unless the reaction chemistry is fully understood and intended. Incompatible materials can react violently or release toxic gases.[10]

  • Aqueous vs. Organic: Segregate aqueous solutions containing the compound from organic solvent solutions.

Step 2: Select a Compatible Waste Container

The choice of container is critical to prevent leaks and reactions.

  • Container Material: Use a chemically resistant container, such as a borosilicate glass bottle or a high-density polyethylene (HDPE) carboy, that is compatible with the waste's composition (i.e., the solvent used).[8][9] Do not use metal containers for potentially acidic or corrosive waste.[9]

  • Condition and Closure: The container must be in good condition, free of cracks or defects, and must have a tight-fitting, screw-on cap.[9][10] This is an absolute requirement to prevent spills and the release of vapors.[10][11]

Step 3: Proper Labeling of Hazardous Waste

Accurate labeling is a strict EPA requirement and is essential for safety.[7][12]

  • Mandatory Information: The label must be securely affixed to the container and clearly state the following:

    • The words "HAZARDOUS WASTE" .[7][11][13]

    • The full, unabbreviated chemical name: "this compound" .

    • A list of all other constituents in the container, including solvents, with their approximate percentages.

    • The relevant hazard characteristics (e.g., "Irritant," "Toxic").

    • The accumulation start date (the date the first drop of waste was added).

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near its point of generation.[10][14]

  • Location: The labeled waste container must be kept in a designated Satellite Accumulation Area (SAA), which is typically within the laboratory where the waste is generated.[12]

  • Secondary Containment: Place the container in a secondary containment bin or tray to contain any potential leaks.

  • Volume Limits: An SAA is limited to accumulating no more than 55 gallons of total hazardous waste.[13] Once a container is full, it must be moved to the central storage area within three days.[10]

Step 5: Arranging for Final Disposal

Laboratory personnel are not authorized to transport or dispose of hazardous waste off-site.

  • Contact EHS: When the waste container is 90% full, or if the project is complete, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[11]

  • Documentation: Complete any required waste pickup forms accurately, ensuring the information matches the container label.

Spill Management and Emergency Response

Preparedness is key to managing accidental releases safely. Every laboratory must have a documented emergency response plan.[15]

For a Minor Spill (Contained within the Fume Hood):
  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Ensure you are wearing the appropriate PPE as listed in the table above.

  • Containment: Use a chemical spill kit with appropriate absorbent material (e.g., vermiculite or a universal absorbent pad) to absorb the spill.

  • Collection: Carefully collect the contaminated absorbent material using non-sparking tools.

  • Dispose as Waste: Place all contaminated materials (absorbent, gloves, etc.) into a designated hazardous waste container and label it accordingly.

For a Major Spill (Outside of a Fume Hood or Unmanageable):
  • Evacuate: Immediately evacuate the area.

  • Isolate: Close the doors to the laboratory and prevent re-entry.

  • Notify: Contact your institution's EHS emergency line and provide details of the spill (chemical name, quantity, location).

  • Do Not Attempt Cleanup: Allow trained emergency responders to manage the incident.

Disposal of Empty Containers

Chemical containers are not considered empty until they have been properly decontaminated.[13]

  • Triple Rinse: Rinse the empty container with a suitable solvent (one that can solubilize the compound) three consecutive times.[13]

  • Collect Rinsate: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous waste.[13]

  • Air Dry: Allow the rinsed container to air dry completely in a fume hood.

  • Deface Label: Completely remove or deface the original chemical label to prevent misidentification.[13]

  • Final Disposal: Once clean and dry with the label defaced, the container can typically be disposed of in the regular laboratory glass or plastic recycling stream, as per institutional policy.

Visualization: Waste Handling Decision Workflow

The following diagram outlines the critical decision points and procedural flow for managing waste generated from this compound.

G start Waste Generated (Solid, Liquid, or Contaminated Debris) char Characterize Waste Stream (Pure Compound, Aqueous, Organic Solvent) start->char spill Spill Occurs start->spill container Select Compatible Container (Glass or HDPE, Good Condition, Secure Lid) char->container label Label Container Correctly 'HAZARDOUS WASTE', Full Chemical Name, Constituents, Hazards, Date container->label store Store in Designated SAA (At/Near Point of Generation, Secondary Containment) label->store check_full Is Container >90% Full? store->check_full contact_ehs Contact EHS for Pickup (Complete Waste Manifest) check_full->contact_ehs Yes continue_use Continue Accumulation (Keep Container Closed) check_full->continue_use No spill_protocol Execute Spill Protocol (Minor vs. Major Spill Response) spill->spill_protocol spill_protocol->container Dispose of cleanup debris

Sources

Personal protective equipment for handling ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Definitive Guide to Safe Handling: Ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate

As a Senior Application Scientist, my priority is to empower your research by ensuring a foundation of safety and operational excellence. This guide moves beyond a simple checklist to provide a comprehensive, scientifically-grounded framework for handling this compound. Our approach is built on understanding the why behind each safety protocol, ensuring that these procedures become an intuitive part of your workflow.

Hazard Assessment: A Synthesis of Known and Inferred Risks
  • Direct Classification: The compound is classified as an IRRITANT .[1] This implies that it can cause inflammation or irritation upon contact with skin, eyes, or the respiratory tract.

  • Structural Alert - Piperidine Moiety: The molecule contains a piperidine ring, a core component that presents significant hazards. Piperidine itself is a highly flammable liquid and vapor that is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.

  • Structural Alert - Spiro[isobenzofuran] Moiety: Related spiro[isobenzofuran-piperidine] compounds are neurologically active, underscoring their potent biological effects.[2][3]

Primary Lines of Defense: Engineering and Administrative Controls

Personal Protective Equipment (PPE) is the final barrier. The primary and most effective safety measures are the engineering and administrative controls that isolate you from the hazard.

  • Ventilation: All manipulations involving this compound, whether in solid or solution form, must be conducted within a certified chemical fume hood.[4] This is the most critical engineering control to prevent inhalation of powders or vapors.

  • Designated Area: All work with this compound should be restricted to a designated area of the laboratory. This area should be clearly marked. Keep the work area clean and uncluttered to minimize the risk of spills and contamination.[4]

  • Restricted Access: Only trained personnel directly involved in the experiment should be in the designated area during handling.[5]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE must directly address the hazards of irritation, corrosion, and toxicity.[6] Always inspect PPE for damage before use and remove it before leaving the laboratory.[4][7]

PPE CategorySpecificationRationale and Causality
Hand Protection Double-gloving with nitrile gloves (minimum 4 mil thickness).[8]The outer glove provides the primary barrier against incidental contact and is disposed of immediately upon suspected contamination. The inner glove protects the skin during outer glove removal. Nitrile offers good resistance to a range of chemicals.[8][9]
Eye & Face Protection Chemical splash goggles marked with "Z87".[8] A full-face shield must be worn over goggles when handling bulk quantities or splash-prone operations.[8][9]Safety glasses are insufficient.[8] Chemical splash goggles provide a seal around the eyes to protect against splashes, vapors, and powders. A face shield protects the entire face from severe splashes of this potentially corrosive material.[9]
Body Protection A flame-resistant lab coat with long sleeves and a fully fastened front.[6][10]Protects skin and personal clothing from splashes and spills.[6] Given the flammability of the related piperidine, a flame-resistant coat is a prudent precaution, especially when solvents are in use.
Footwear Closed-toe shoes made of a non-porous material.[11]Protects feet from spills and falling objects. Perforated shoes or sandals are strictly forbidden in the laboratory.[11]
Respiratory Protection Not typically required if all work is performed in a certified fume hood.A fume hood is the primary engineering control for respiratory protection.[4] If a situation arises where a hood is not functional or a large spill occurs, an appropriate respirator would be necessary as part of an emergency response.
Standard Operating Procedure: Weighing and Preparing a Solution

This protocol integrates safety controls into a standard laboratory workflow. The objective is to minimize exposure at every step.

  • Preparation:

    • Don all required PPE as specified in the table above.

    • Designate a work area within a chemical fume hood. Cover the work surface with disposable plastic-backed absorbent paper.[5]

    • Assemble all necessary equipment (spatula, weigh boat, glassware, solvent, etc.) within the fume hood.

  • Weighing the Compound:

    • Carefully open the container inside the fume hood. Avoid creating airborne dust.

    • Use a clean spatula to transfer the desired amount of the solid compound to a weigh boat.

    • Close the primary container tightly immediately after dispensing.

  • Dissolution:

    • Place the weigh boat containing the compound into the destination flask.

    • Using a pipette or graduated cylinder, add the solvent to the flask, rinsing the weigh boat in the process.

    • Gently swirl the flask to dissolve the compound. If heating is required, use a flameless heat source like a heating mantle.[11]

  • Completion of Task:

    • Once the solution is prepared, cap the flask.

    • Wipe down the spatula and any other reusable equipment with an appropriate solvent-dampened cloth.

    • Dispose of the weigh boat, absorbent paper, and outer gloves as hazardous waste.

    • Wash hands thoroughly with soap and water after removing PPE.[7]

Emergency Response and Disposal Plan

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5][12]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12][13]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]

Waste Disposal:

  • All solid waste, including contaminated gloves, weigh boats, and absorbent paper, must be placed in a clearly labeled hazardous waste container.

  • Solutions containing this compound must be collected in a designated, sealed, and properly labeled hazardous waste container.

  • Follow all institutional and local regulations for the disposal of chemical waste. Do not pour any waste down the drain.

Visual Workflow and References

To further clarify the safety-centric workflow, the following diagrams illustrate the key decision-making and operational processes.

cluster_prep 1. Preparation & Planning cluster_handling 2. Active Handling (Inside Fume Hood) cluster_cleanup 3. Decontamination & Disposal prep_start Review Hazards (Irritant, Corrosive/Toxic Potential) fume_hood Confirm Fume Hood Certification & Function prep_start->fume_hood ppe_select Don Full PPE (Double Gloves, Goggles, Lab Coat) fume_hood->ppe_select setup Prepare Designated Work Area ppe_select->setup weigh Weigh Solid Compound setup->weigh dissolve Prepare Solution weigh->dissolve transfer Cap & Label Container dissolve->transfer decon Decontaminate Equipment transfer->decon waste Segregate Hazardous Waste (Solid & Liquid) decon->waste remove_ppe Remove PPE Correctly waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Safe Handling Workflow for Spiro[isobenzofuran-piperidine] Compounds.

References
  • Sigma-Aldrich. (2025). Piperidine Safety Data Sheet.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Environmental Health and Safety, University of Colorado Boulder. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Ismatov, D. M., et al. (n.d.). GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. Tashkent Medical Academy.
  • Office of Research, Boston University. (n.d.). Personal Protection Equipment (PPE) in Laboratories Policy. Retrieved from [Link]

  • LookChemicals. (n.d.). 42191-83-3,this compound. Retrieved from [Link]

  • Henderson, T. J. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Retrieved from [Link]

  • Office of Environmental Health & Safety, University of California, Berkeley. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • Environmental Health & Safety, University of California, Merced. (n.d.). Choosing The Correct PPE. Retrieved from [Link]

  • Ghahramani, M. (2025). Personal protective equipment. ResearchGate. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • Dal Ben, D., et al. (2023). Development of Fluorescent 4‐[4-(3H‐Spiro[isobenzofuran-1,4′- piperidin]-1′-yl)butyl] Indole‐Based Ligands as Tools for the Study of σ2 Receptors. Journal of Medicinal Chemistry.
  • Gussin, R. Z., et al. (1982). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Journal of Medicinal Chemistry.
  • Gussin, R. Z., et al. (1984). Spiro[isobenzofuran-1(3H),4'-piperidines]. 3. Diuretic and antihypertensive properties of compounds containing a sulfur attached to nitrogen. Journal of Medicinal Chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.